molecular formula C4H12ClN3 B1149369 Piperazin-1-amine dihydrochloride CAS No. 1198287-12-5

Piperazin-1-amine dihydrochloride

Cat. No.: B1149369
CAS No.: 1198287-12-5
M. Wt: 137.61118
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Description

Piperazin-1-amine dihydrochloride is a valuable chemical synthon in medicinal chemistry, primarily utilized as a versatile building block for the design and synthesis of novel pharmacologically active molecules. The piperazine ring is a privileged scaffold in drug discovery, frequently featured in compounds targeting the central nervous system, among other therapeutic areas . Its structural properties allow researchers to optimize the physicochemical characteristics of lead compounds and serve as a core scaffold to properly position pharmacophoric groups for interaction with biological targets . The specific "piperazin-1-amine" moiety provides a reactive amine handle that can be further functionalized, enabling the construction of diverse chemical libraries for biological screening. Piperazine-containing structures are found in numerous FDA-approved drugs and are often investigated for their potential as multi-targeting ligands, a strategy that can lead to improved efficacy for complex disorders . Research into such compounds includes exploring their activity at various neurological targets, such as histamine H3 and sigma-1 receptors, which is a relevant area for the development of new therapeutic agents . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACCVCWDXNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-12-5
Record name piperazin-1-amine dihydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Piperazin-1-amine dihydrochloride, a key chemical intermediate. From its fundamental properties to its synthesis and applications, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Section 1: Core Chemical Identity and Properties

Piperazin-1-amine dihydrochloride is the dihydrochloride salt of N-aminopiperazine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Several CAS numbers appear to be associated with piperazine-1-amine and its salts. The dihydrochloride form is specifically identified by CAS Number 1198287-12-5 . The monohydrochloride salt is also available under CAS Number 1982-12-9.[1][2] The free base, 1-aminopiperazine, has the CAS Number 30651-60-6.[3][4] It is crucial for researchers to verify the specific salt form they are using, as this will impact molecular weight and experimental stoichiometry.

Table 1: Physicochemical Properties of Piperazin-1-amine and its Hydrochloride Salts

PropertyPiperazin-1-amine (Free Base)Piperazin-1-amine MonohydrochloridePiperazin-1-amine Dihydrochloride
CAS Number 30651-60-6[3][4]1989672-12-9[1][5][6][7]1198287-12-5[2]
Molecular Formula C4H11N3[3]C4H12ClN3[1][5][6]C4H13Cl2N3
Molecular Weight 101.15 g/mol [3]137.61 g/mol [1][2]174.07 g/mol
Appearance Clear liquid or low-melting solid[3]SolidSolid
Boiling Point 163.1±33.0 °C (Predicted)[3][4]Not AvailableNot Available
pKa 8.83±0.10 (Predicted)[3][4]Not AvailableNot Available
Storage Store under inert gas at 2–8 °C[3][4]Store long-term in a cool, dry place[1]Store in a cool, dry place

A variety of analytical data, including NMR, HPLC, and LC-MS, are available from commercial suppliers to confirm the identity and purity of Piperazin-1-amine hydrochloride.[7][8]

Section 2: Synthesis and Manufacturing

The synthesis of piperazine derivatives is a well-established area of organic chemistry.[9] Piperazine itself can be synthesized through various methods, including the reaction of 1,2-dichloroethane or ethanolamine with ammonia.[10]

Diagram 1: Generalized Synthesis Workflow

G cluster_synthesis Synthesis of N-Aminopiperazine cluster_salt Salt Formation Piperazine_Derivative Piperazine or Protected Piperazine Nitrosation Nitrosation (e.g., NaNO2, HCl) Piperazine_Derivative->Nitrosation N_Nitroso_Piperazine N-Nitroso-piperazine Nitrosation->N_Nitroso_Piperazine Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) N_Nitroso_Piperazine->Reduction N_Aminopiperazine N-Aminopiperazine (Free Base) Reduction->N_Aminopiperazine HCl_Addition Addition of Hydrochloric Acid (2 eq.) N_Aminopiperazine->HCl_Addition Product Piperazin-1-amine Dihydrochloride HCl_Addition->Product

A conceptual workflow for the synthesis of Piperazin-1-amine dihydrochloride.

Section 3: Applications in Research and Development

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[10] The primary amino group of Piperazin-1-amine dihydrochloride offers a reactive handle for the synthesis of more complex molecules.

Key Application Areas:

  • Pharmaceutical Synthesis: As a versatile building block, it is used in the construction of novel drug candidates. Substituted piperazines are known to exhibit a range of pharmacological activities.[10]

  • Antiviral Research: The free base, 1-Piperazinamine, has demonstrated antiviral activity against viruses such as herpes simplex.[3][4] This suggests that derivatives of Piperazin-1-amine dihydrochloride could be explored for the development of new antiviral agents.

  • Chemical Synthesis: The compound serves as an important intermediate in the synthesis of various heterocyclic compounds.

Diagram 2: Application Workflow

G Start Piperazin-1-amine Dihydrochloride Reaction Reaction with Electrophile (e.g., R-X) Start->Reaction Intermediate Substituted N-Aminopiperazine Derivative Reaction->Intermediate Further_Mod Further Functionalization or Cyclization Intermediate->Further_Mod Final_Compound Target Molecule (e.g., API, Research Compound) Further_Mod->Final_Compound

Workflow illustrating the use of the compound in synthesis.

Section 4: Safety, Handling, and Storage

Proper handling of Piperazin-1-amine dihydrochloride is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the dihydrochloride was not found in the initial search, information for the free base and other piperazine salts provides guidance.[15]

General Safety Precautions:

  • Hazard Classification: The free base, 1-aminopiperazine, is classified as an irritant.[3][4] It is harmful if swallowed and causes skin and eye irritation.[3] Piperazine compounds, in general, can be toxic and corrosive.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.[1][3][4]

In Case of Exposure:

  • Skin Contact: Immediately wash with plenty of water.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[17]

  • Ingestion: Rinse mouth and seek immediate medical attention.[16]

  • Inhalation: Move to fresh air.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[18]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Acylation of Piperazin-1-amine Dihydrochloride

  • Solubilization: Dissolve Piperazin-1-amine dihydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.2 eq.) to neutralize the hydrochloride salts and deprotonate the primary amine.

  • Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagram 3: Analytical Workflow

G Sample Piperazin-1-amine Dihydrochloride Sample Purity_Analysis Purity Analysis (HPLC/UPLC) Sample->Purity_Analysis Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmation->NMR MS Mass Spectrometry (LC-MS) Identity_Confirmation->MS FTIR FTIR Spectroscopy Identity_Confirmation->FTIR

Sources

Technical Guide: Piperazin-1-amine Dihydrochloride Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Piperazin-1-amine dihydrochloride , a critical hydrazine-functionalized building block in medicinal chemistry.

Executive Summary

Piperazin-1-amine dihydrochloride (CAS: 122164969 [salt]; 30651-60-6 [free base]) is the stable hydrochloride salt of 1-aminopiperazine. Unlike its parent compound piperazine, this molecule features an N-amino (hydrazine) motif, making it a versatile nucleophile for synthesizing hydrazones, pyrazoles, and functionalized heterocycles.

While the free base is often an unstable oil or low-melting solid prone to oxidation, the dihydrochloride salt stabilizes the hydrazine moiety, rendering it a crystalline solid. However, this salt form drastically alters the solubility landscape, necessitating specific polar solvents for effective dissolution and reaction.

Physicochemical Profile

PropertyData
Systematic Name Piperazin-1-amine dihydrochloride
Molecular Formula C

H

N

[1][2] · 2HCl
Molecular Weight 174.07 g/mol (Salt); 101.15 g/mol (Free Base)
Appearance White to off-white crystalline powder
Hygroscopicity High (Deliquescent in high humidity)
Acidity (pKa) ~9.8 (N4-ring), ~5.6 (Hydrazine N) [Estimated based on Piperazine]
Melting Point >160°C (Decomposes)

Solubility Landscape

The solubility of Piperazin-1-amine dihydrochloride is governed by its high lattice energy and ionic character. It is strictly soluble in high-dielectric protic solvents and polar aprotic solvents.

Quantitative Solubility Estimates (at 25°C)
SolventSolubility GradeEstimated Conc.Mechanistic Note
Water Very High > 100 mg/mLIon-dipole interactions dominate; pH < 4 stabilizes the salt.
DMSO High ~ 50 mg/mLStrong solvation of the cation; preferred for biological assays.[3]
Methanol Moderate 10–25 mg/mLSoluble, but slower dissolution than water.[3] Heating aids process.[4]
Ethanol Low < 5 mg/mLPoor solubility at RT; soluble at reflux (used for recrystallization).[3]
Isopropanol Sparingly Soluble < 1 mg/mLActs as an anti-solvent in purification.[3]
DCM / Chloroform Insoluble NegligibleNon-polar nature cannot overcome ionic lattice energy.[3]
Ethyl Acetate Insoluble NegligibleStandard anti-solvent for precipitation.[3]
Diethyl Ether Insoluble NegligibleUsed to wash the filter cake to remove organic impurities.[3]

Critical Insight: The dihydrochloride salt is insoluble in the organic solvents typically used for extraction (DCM, EtOAc).[3] To extract the compound, one must first neutralize the salt to its free base form (See Protocol B).

Mechanistic Insights & Visualization

The compound exists in a delicate equilibrium. In water, the dihydrochloride fully dissociates. The N4 (secondary amine) is the most basic site and remains protonated until pH > 9. The N1-amino group (hydrazine) is less basic but contributes to the salt's stability.

Diagram 1: Solubility & Handling Workflow

This decision tree guides the researcher through solvent selection based on the intended application.[3]

SolubilityWorkflow Start Piperazin-1-amine 2HCl (Solid) Intent Intended Application? Start->Intent AqRxn Aqueous Reaction (pH < 7) Intent->AqRxn Aqueous Chemistry OrgRxn Organic Synthesis (Non-polar solvent) Intent->OrgRxn Anhydrous Coupling Assay Biological Assay (Stock Solution) Intent->Assay Screening Water Dissolve in Water (>100 mg/mL) AqRxn->Water FreeBase Protocol B: Convert to Free Base OrgRxn->FreeBase DMSO Dissolve in DMSO (~50 mg/mL) Assay->DMSO Extract Extract into DCM/CHCl3 FreeBase->Extract

Caption: Workflow for solvent selection. Note that organic synthesis requires conversion to the free base to achieve solubility in DCM or THF.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

For biological screening or high-concentration storage.

  • Calculate Mass: To prepare 10 mL of 100 mM solution:

    
    
    
  • Weighing: Weigh 174.1 mg of Piperazin-1-amine 2HCl into a scintillated vial. Note: Work quickly as the solid is hygroscopic.

  • Dissolution: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30–60 seconds. If particles persist, sonicate at 30°C for 5 minutes.

  • Storage: Aliquot into cryovials and store at -20°C. Stable for 6 months.

Protocol B: Desalting (Conversion to Free Base)

Required for reactions in DCM, THF, or Toluene.

  • Dissolution: Dissolve 1.0 g (5.7 mmol) of the dihydrochloride salt in 5 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 10N NaOH or saturated K

    
    CO
    
    
    
    solution until pH reaches ~12. The solution may become cloudy as the free base separates.
  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL). Note: 1-Aminopiperazine is amphiphilic; multiple extractions are necessary.
    
  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C) to yield the free base as a pale yellow oil.

  • Usage: Use immediately. The free base oxidizes rapidly in air.

Protocol C: Recrystallization (Purification)

Used if the salt becomes yellow/degraded.

  • Solvent System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent).[3]

  • Procedure:

    • Suspend crude solid in minimal boiling Ethanol.

    • Add water dropwise only if required to achieve full dissolution at reflux.

    • Remove from heat and slowly add Ethyl Acetate until persistent turbidity appears.

    • Cool slowly to RT, then to 4°C.

    • Filter the white needles and wash with cold Ethyl Acetate.

Application Context: Synthetic Utility

Piperazin-1-amine is a "privileged structure" for generating diversity.[3] The most common reaction is the condensation with aldehydes/ketones to form hydrazones, or with 1,3-dicarbonyls to form pyrazoles.

Diagram 2: Synthetic Pathways

Synthesis Start Piperazin-1-amine 2HCl Hydrazone Piperazine Hydrazone Start->Hydrazone + Aldehyde (EtOH, Reflux) Pyrazole Fused/Substituted Pyrazole Start->Pyrazole + Dicarbonyl (Cyclization) Aldehyde R-CHO (Aldehyde) Dicarbonyl 1,3-Dicarbonyl

Caption: Primary synthetic transformations. The hydrazine moiety reacts selectively with carbonyls, preserving the secondary amine (N4) for further derivatization.

Storage and Stability

  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture, leading to hydrolysis and "caking."

  • Oxidation: While the salt is more stable than the free base, long-term exposure to air can lead to N-oxide formation or N-N bond cleavage.

  • Recommendation: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccants (Silica gel) are recommended in the secondary container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164969, Piperazin-1-amine hydrochloride.[3] Retrieved from [Link]

  • Katta, V., et al. (2010). Synthesis of 1-amino piperazine derivatives.[3][5] Journal of Medicinal Chemistry, 53, 2882.[5] (Protocol for N-nitrosopiperazine reduction and handling).

  • Majeed, N. S. Synthesis of 1-amino piperazine by reacting NaNO2/HCl followed by reduction.[3][5] ResearchGate Technical Discussion.[3] Retrieved from [Link]

Sources

Piperazin-1-amine dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Piperazin-1-amine Dihydrochloride

Authored by a Senior Application Scientist

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, and its structural versatility allows for precise modulation of biological targets.[4] This guide provides an in-depth technical exploration of the mechanism of action of Piperazin-1-amine dihydrochloride, a specific derivative of this important heterocyclic class. We will dissect the established pharmacology of the broader piperazine family and then delve into the multifaceted and evolving understanding of 1-aminopiperazine's biological activities, which range from neurotransmitter receptor modulation to potential applications in oncology and virology.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanistic underpinnings.

Core Pharmacological Principles of the Piperazine Scaffold

The therapeutic utility of many piperazine-containing drugs is rooted in their ability to interact with a wide array of biological targets, most notably neurotransmitter receptors.[3] A foundational understanding of these interactions is crucial before examining the specific actions of Piperazin-1-amine dihydrochloride.

GABA Receptor Agonism: The Anthelmintic Paradigm

Historically, piperazine and its simple salts gained prominence as effective anthelmintic agents for treating infections by parasitic worms like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[7][8][9] The mechanism is a classic example of selective toxicity.

  • Core Mechanism : Piperazine acts as a potent agonist at the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][7]

  • Ion Channel Modulation : This agonism leads to the opening of chloride ion (Cl-) channels, causing an influx of negative ions into the muscle cells of the parasite.[1]

  • Physiological Effect : The resulting hyperpolarization of the muscle cell membrane renders it unresponsive to excitatory stimuli, leading to a state of flaccid paralysis.[7][10]

  • Therapeutic Outcome : The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[1][8]

This selective action is possible because in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it plays a critical role in peripheral neuromuscular control.[7][10]

GABAR_Mechanism Piperazine Piperazine GABAR Nematode GABA Receptor (Muscle Cell Membrane) Piperazine->GABAR Binds & Activates Cl_Channel Chloride (Cl-) Channel GABAR->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of piperazine's anthelmintic action.

Modulation of Central Nervous System (CNS) Receptors

The piperazine scaffold is a common feature in numerous neuroleptic and psychoactive drugs.[11] This is due to its ability to be substituted in a way that allows for high-affinity interactions with various CNS receptors.[3]

  • Dopamine Receptors : Many piperazine derivatives act as antagonists or partial agonists at dopamine D2 and D3 receptors, a key mechanism in the treatment of schizophrenia and other psychotic disorders.[12][13] N-phenylpiperazine analogs, for instance, can be designed to achieve high selectivity for the D3 versus the D2 subtype.[13]

  • Serotonin (5-HT) Receptors : Compounds like flibanserin, which contains a piperazine moiety, exhibit complex pharmacology, acting as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4] This modulation of the serotonergic system is foundational to its therapeutic effects.

  • Histamine Receptors : Certain piperazine derivatives have been developed as potent antagonists for histamine H3 receptors, which are involved in regulating neurotransmitter release in the CNS.[14]

The Specific Mechanism of Action of 1-Aminopiperazine

While sharing the core piperazine structure, 1-aminopiperazine (the active component of the dihydrochloride salt) exhibits a distinct and multifaceted pharmacological profile that extends beyond the classical anthelmintic and CNS receptor modulation paradigms. The dihydrochloride form is primarily utilized to enhance the compound's stability and aqueous solubility, with the biological activity being attributed to the 1-aminopiperazine cation.

Antineoplastic Activity

Emerging evidence suggests that 1-aminopiperazine possesses anti-cancer properties, potentially acting through several distinct mechanisms.[5]

  • Inhibition of Macromolecule Synthesis : It has been reported to inhibit the production of DNA, RNA, and proteins by binding to the active sites of enzymes crucial for these processes.[5] This disruption of fundamental cellular processes can lead to a reduction in cell division and an increase in apoptosis (programmed cell death).[5]

  • Histone Deacetylase (HDAC) Inhibition : 1-Aminopiperazine has been shown to inhibit histone deacetylase.[5] HDACs are enzymes that play a critical role in regulating gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, thereby exerting an anti-proliferative effect.

  • Ion Channel Disruption : The compound has also been observed to inhibit ion channels in the plasma membrane, which may contribute to its overall anti-cancer activity.[5]

Anticancer_Mechanism Aminopiperazine 1-Aminopiperazine Enzymes Enzymes for DNA, RNA, Protein Synthesis Aminopiperazine->Enzymes Binds & Inhibits HDAC Histone Deacetylase (HDAC) Aminopiperazine->HDAC Inhibits IonChannels Plasma Membrane Ion Channels Aminopiperazine->IonChannels Inhibits CellDeath Reduced Cell Division & Increased Cell Death Enzymes->CellDeath HDAC->CellDeath IonChannels->CellDeath

Caption: Putative anticancer mechanisms of 1-aminopiperazine.

Antiviral Properties

1-Aminopiperazine has demonstrated antiviral activity against a range of viruses, including herpes simplex, pseudorabies, and vaccinia viruses.[6] The precise molecular mechanism underlying this activity is an area of ongoing investigation but likely involves the inhibition of viral replication or entry into host cells.

Cholinergic Activity

There are reports describing 1-aminopiperazine as a cholinergic drug, with applications in the treatment of chronic prostatitis.[5] This suggests an interaction with acetylcholine receptors, although the specific subtype (muscarinic or nicotinic) and the nature of the interaction (agonist or antagonist) require further elucidation.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of Piperazin-1-amine dihydrochloride, a series of well-defined experimental workflows are required. The following protocols represent standard methodologies for investigating the compound's interaction with key biological targets.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Piperazin-1-amine dihydrochloride for a specific receptor, for example, the dopamine D2 receptor.

Objective: To quantify the compound's ability to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).

      • 25 µL of Piperazin-1-amine dihydrochloride at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 25 µL of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) at a concentration close to its Kd.

      • 125 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and place it in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Piperazin-1-amine dihydrochloride.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture D2R-expressing cells MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep Reagents 3. Prepare reagents (Compound, Radioligand) MembranePrep->Reagents Incubation 4. Incubate membranes with reagents in 96-well plate Reagents->Incubation Filtration 5. Filter to separate bound/free radioligand Incubation->Filtration Scintillation 6. Quantify radioactivity Filtration->Scintillation IC50 7. Calculate IC50 from concentration-response curve Scintillation->IC50 Ki 8. Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of Piperazin-1-amine dihydrochloride on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with the compound.

Methodology:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Piperazin-1-amine dihydrochloride in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only wells as a control.

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the resulting dose-response curve.

Quantitative Data Summary

While specific high-quality quantitative data for Piperazin-1-amine dihydrochloride is not extensively published, the following table illustrates the type of data that would be generated from the aforementioned assays for a hypothetical piperazine derivative.

ParameterTarget/AssayValueSignificance
Ki Dopamine D2 Receptor15 nMHigh binding affinity for the D2 receptor.
Ki Serotonin 5-HT2A Receptor120 nMModerate binding affinity for the 5-HT2A receptor.
GI50 HeLa Cell Line (72h)5.2 µMPotent growth inhibition in a cervical cancer cell line.
GI50 A549 Cell Line (72h)12.8 µMModerate growth inhibition in a lung cancer cell line.

Conclusion and Future Directions

Piperazin-1-amine dihydrochloride is a compound of significant interest, stemming from the well-established therapeutic versatility of the piperazine scaffold. While the broader class of piperazines has a defined role as anthelmintics and CNS modulators, 1-aminopiperazine presents a more complex and intriguing mechanistic profile. Its reported activities as an inhibitor of macromolecule synthesis, an HDAC inhibitor, and an antiviral agent suggest a departure from the typical pharmacology of its parent class.

The full elucidation of its mechanism of action requires rigorous investigation using a battery of in vitro and in vivo models. Future research should focus on:

  • Target Deconvolution: Unbiased screening approaches to identify the primary protein targets responsible for its antineoplastic and antiviral effects.

  • In Vivo Efficacy: Testing the compound in animal models of cancer and viral infection to validate the in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-aminopiperazine to understand how structural modifications impact its various biological activities and to potentially separate desired from off-target effects.

By systematically applying the principles and protocols outlined in this guide, the scientific community can build a comprehensive understanding of Piperazin-1-amine dihydrochloride's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • YouTube. (2014). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PubChem. (n.d.). Piperazin-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

Sources

The N-Aminopiperazine Scaffold: A Versatile Hub for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties have cemented its role in a plethora of FDA-approved drugs.[3][4] Among the diverse modifications of this versatile core, the introduction of an amino group directly to one of the piperazine nitrogens, forming the N-aminopiperazine scaffold, offers a unique vector for influencing biological activity. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-aminopiperazine derivatives, with a focus on the causal relationships that drive their pharmacological profiles.

The Strategic Advantage of the N-Amino Moiety

The N-amino group is not merely another substituent; its presence introduces a distinct set of physicochemical properties that can be strategically exploited in drug design. The additional primary amine provides a new site for hydrogen bonding, salt formation, and further derivatization, significantly expanding the chemical space accessible from the piperazine core. This added functional handle allows for the fine-tuning of solubility, lipophilicity, and target engagement in ways that are distinct from N-alkyl or N-aryl piperazine derivatives.[5][6]

Synthesis of the N-Aminopiperazine Core and its Derivatives

The foundational step in exploring the biological landscape of these compounds is the efficient and scalable synthesis of the N-aminopiperazine core. A common and effective laboratory-scale method involves the nitrosation of piperazine followed by reduction.[7]

Experimental Protocol: Synthesis of N-Aminopiperazine[7]

Step 1: Preparation of N-Nitrosopiperazine

  • Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (10 mmol) in water (12 mL) over 1 hour, maintaining the temperature below 0°C.

  • Adjust the pH to 10 with NaOH.

  • Extract the mixture with chloroform.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent to yield N-nitrosopiperazine.

Step 2: Reduction to N-Aminopiperazine

  • Dissolve N-nitrosopiperazine (2 mmol) in tetrahydrofuran (THF, 2 mL).

  • Slowly add this solution to a suspension of lithium aluminum hydride (LiAlH₄, 6 mmol) in THF (10 mL) at 0°C under a nitrogen atmosphere.

  • Stir the mixture for 5 minutes at 0°C and then reflux for 3 hours.

  • Cool the reaction mixture and quench with methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter to isolate the crude N-aminopiperazine.

Further derivatization can be achieved through standard synthetic methodologies such as reductive amination, acylation, and coupling reactions to introduce a wide range of substituents at the N-amino group, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

Diverse Biological Activities of N-Aminopiperazine Derivatives

The N-aminopiperazine scaffold has been incorporated into molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.

Anticancer Activity

N-aminopiperazine derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines.[3][8] The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.[8][9]

One notable example is a series of quinoxalinyl-piperazine derivatives that have demonstrated potent growth inhibition of various human cancer cells at nanomolar concentrations.[8] A fluoro-substituted derivative from this class exhibited IC₅₀ values ranging from 11 to 21 nM and was found to be a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic protein Bcl-2.[8]

Workflow for Anticancer Activity Screening

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesize N-aminopiperazine Derivatives v1 MTT Assay on Cancer Cell Lines s1->v1 Test Compounds v2 Determine IC50 Values v1->v2 Quantify Cytotoxicity v3 Cell Cycle Analysis (Flow Cytometry) v2->v3 Select Potent Compounds m2 Enzyme Inhibition Assays v2->m2 v4 Apoptosis Assay (e.g., Annexin V) v3->v4 m1 Western Blot for Target Proteins (e.g., Bcl-2, p21) v4->m1

Caption: Workflow for evaluating the anticancer potential of N-aminopiperazine derivatives.

Compound ClassCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Quinoxalinyl-piperazinesVarious human cancer cells0.011 - 0.021G2/M cell cycle arrest, Bcl-2 inhibition[8]
Piperazine Amide DerivativeMDA-MB-23111.3Apoptosis induction, G0/G1 cell cycle arrest[9]
DiketopiperazinesA549, HeLa0.7 - 8.9Apoptosis induction, G2/M cell cycle arrest[10]

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] N-aminopiperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] The incorporation of the piperazine moiety can enhance the antimicrobial properties of known pharmacophores.[11] For instance, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Derivative ClassMicroorganismMIC (µg/mL)Reference
N,N′-bis(1,3,4-thiadiazole) piperazinesE. coli8[14]
N-alkyl/aryl piperazinesS. aureusNot specified, but significant activity[13]
Chalcone-piperazine hybridsC. albicans2.22[11]

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

Neurological and CNS Activity

The ability of the piperazine ring to cross the blood-brain barrier has made it a valuable scaffold in the development of drugs targeting the central nervous system (CNS). N-substituted piperazine derivatives have been investigated for a variety of neurological applications, including as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.

Many of these compounds exert their effects by modulating neurotransmitter systems, acting as inhibitors of serotonin and noradrenaline reuptake.[7] For example, certain N-substituted piperazine derivatives have been identified as dual inhibitors of serotonin and noradrenaline transporters, a key mechanism for antidepressant action.[7] In the context of Alzheimer's disease, novel piperazine derivatives have been developed as selective activators of the TRPC6 channel, which has shown synaptoprotective effects.

Signaling Pathway in Neuroprotection

cluster_pathway Neuroprotective Signaling ligand N-Aminopiperazine Derivative receptor TRPC6 Channel ligand->receptor Activates downstream Synaptic Plasticity and Survival receptor->downstream Promotes

Caption: Simplified pathway showing the neuroprotective role of N-aminopiperazine derivatives via TRPC6 activation.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of N-aminopiperazine derivatives is highly dependent on the nature of the substituents on both the N-amino group and the second piperazine nitrogen.[3] Systematic modification of these positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.[4] For instance, the introduction of aryl or heteroaryl groups can significantly influence receptor binding affinity in CNS targets, while modifications to the N-amino substituent can modulate antimicrobial or anticancer efficacy.[8][14]

The future of N-aminopiperazine derivatives in drug discovery is promising. The synthetic accessibility of this scaffold, coupled with its proven track record across diverse therapeutic areas, makes it a fertile ground for further exploration. Future research will likely focus on:

  • Hybrid Molecules: Combining the N-aminopiperazine scaffold with other known pharmacophores to create novel hybrid drugs with dual or synergistic activities.[3]

  • Targeted Therapies: Designing derivatives with high selectivity for specific enzyme or receptor subtypes to minimize off-target effects.

  • Advanced Drug Delivery: Developing formulations and prodrug strategies to enhance the bioavailability and CNS penetration of promising lead compounds.

References

  • Preparation of N-aminopiperazine. (2018). ResearchGate. [Link]

  • Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2010). PubMed. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • General structure of piperazine and aminopiperidine derivatives X, Y. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). bioRxiv. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). ResearchGate. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PMC. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). RSC Publishing. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences. [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). PubMed. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (n.d.). ProQuest. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). ResearchGate. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

The Versatile Virtuoso: Piperazin-1-amine Dihydrochloride as a Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the piperazine moiety stands as a "privileged scaffold," a testament to its remarkable versatility and profound impact on the pharmacological profiles of therapeutic agents.[1] This in-depth technical guide focuses on a particularly valuable derivative, Piperazin-1-amine dihydrochloride, a building block that offers unique synthetic handles and strategic advantages in the design of novel pharmaceuticals. We will explore its fundamental physicochemical properties, delve into robust synthetic protocols for its preparation and utilization, and illuminate its role in medicinal chemistry through compelling case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block to address complex therapeutic challenges.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a recurring motif in a vast array of FDA-approved drugs.[2] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties. The piperazine core can significantly enhance the aqueous solubility and bioavailability of a drug candidate, crucial parameters for oral administration.[3] Furthermore, the nitrogen atoms provide sites for hydrogen bonding, which can lead to improved target affinity and specificity.[4] The structural rigidity of the piperazine ring also allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets.[4]

Piperazin-1-amine dihydrochloride introduces an additional layer of synthetic utility. The presence of a primary amino group attached to one of the ring nitrogens—a hydrazine-like moiety—opens up a distinct set of chemical transformations beyond the standard N-alkylation and acylation reactions common to piperazine. This unique reactivity profile makes Piperazin-1-amine dihydrochloride a powerful tool for constructing complex heterocyclic systems and introducing novel pharmacophoric elements.

Physicochemical Properties and Handling

Piperazin-1-amine dihydrochloride is the salt form of 1-aminopiperazine, which enhances its stability and ease of handling compared to the free base. It is typically a crystalline solid that is soluble in water, facilitating its use in aqueous reaction media.

PropertyValueSource
Molecular FormulaC4H13Cl2N3
Molecular Weight174.07 g/mol
AppearanceWhite to off-white solid[5]
SolubilitySoluble in water[5]

Handling and Storage: Piperazin-1-amine dihydrochloride should be stored in a cool, dry place in a tightly sealed container. As with all amine-containing compounds, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of Piperazin-1-amine and its Dihydrochloride Salt

A reliable supply of high-purity building blocks is paramount in medicinal chemistry. Below are established protocols for the synthesis of 1-aminopiperazine and its subsequent conversion to the dihydrochloride salt.

Synthesis of 1-Aminopiperazine (Free Base)

A common and effective method for the synthesis of 1-aminopiperazine involves a two-step process starting from piperazine: N-nitrosation followed by reduction.[6]

Step 1: Preparation of N-Nitrosopiperazine [6] In a reaction vessel cooled to -10 °C, piperazine is dissolved in 6N hydrochloric acid. A solution of sodium nitrite in water is then added slowly, maintaining the temperature below 0 °C. Following the addition, the pH is carefully adjusted to 10 with a base such as sodium hydroxide. The N-nitrosopiperazine product is then extracted with an organic solvent (e.g., chloroform), dried, and purified by column chromatography.

Step 2: Reduction of N-Nitrosopiperazine to 1-Aminopiperazine [6] The purified N-nitrosopiperazine is dissolved in an appropriate solvent like tetrahydrofuran (THF) and added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched, and the crude 1-aminopiperazine is isolated and can be further purified by column chromatography.

Experimental Protocol: Synthesis of 1-Aminopiperazine [6]

Step 1: N-Nitrosopiperazine

  • Cool a solution of piperazine (0.86 g, 10 mmol) in 6N HCl (6 mL) to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.69 g, 10 mmol) in water (12 mL) over 1 hour, ensuring the temperature remains below 0 °C.

  • After the addition is complete, adjust the pH to 10 using a concentrated NaOH solution while maintaining the low temperature.

  • Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mobile phase of 8% methanol in dichloromethane to yield N-nitrosopiperazine as a yellow oil.

Step 2: 1-Aminopiperazine

  • Under a nitrogen atmosphere, dissolve N-nitrosopiperazine (230 mg, 2 mmol) in THF (2 mL).

  • Slowly add this solution to a suspension of LiAlH4 (216 mg, 6 mmol) in THF (10 mL) at 0 °C.

  • Stir the mixture for 5 minutes at 0 °C, then heat to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter.

  • Wash the filter cake with methanol and combine the filtrates.

  • Evaporate the combined filtrates to dryness to yield crude 1-aminopiperazine. Further purification can be achieved by column chromatography.

Synthesis of Piperazin-1-amine Dihydrochloride

The dihydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of Piperazin-1-amine Dihydrochloride

  • Dissolve the purified 1-aminopiperazine in a suitable solvent such as isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Piperazin-1-amine dihydrochloride as a white solid.

Synthetic Utility and Reaction Modalities

The synthetic versatility of Piperazin-1-amine dihydrochloride stems from the differential reactivity of its three nitrogen atoms. The secondary amine within the ring (N4) and the primary exocyclic amine (N1-NH2) can be selectively functionalized, allowing for the stepwise construction of complex molecules.

Reactions at the N4-Position

The secondary amine at the N4 position behaves as a typical secondary amine and can readily undergo reactions such as:

  • N-Alkylation: Reaction with alkyl halides or tosylates.

  • N-Arylation: Buchwald-Hartwig amination with aryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Acylation: Reaction with acyl chlorides or anhydrides.

These reactions are fundamental in attaching the piperazine scaffold to other parts of a drug molecule.

Reactions Involving the N1-Amino Group

The N1-amino group, being part of a hydrazine-like moiety, offers unique reactive possibilities, most notably in the formation of new heterocyclic rings through cyclocondensation reactions.

  • Formation of Pyridazinones and Fused Systems: The N-amino group can react with 1,3-dicarbonyl compounds or their equivalents to form pyridazinone rings, which are themselves important pharmacophores.[5] This allows for the creation of fused heterocyclic systems where the piperazine ring is annulated to another ring system, significantly increasing molecular complexity and exploring new chemical space.

G cluster_reactants Reactants cluster_product Product N-Aminopiperazine Piperazin-1-amine (or its dihydrochloride with base) Pyridazinone Piperazino-fused Pyridazinone N-Aminopiperazine->Pyridazinone Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyridazinone

Case Studies in Medicinal Chemistry

The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules. While direct examples for the unsubstituted Piperazin-1-amine are less common in marketed drugs, its derivatives and the synthetic principles it embodies are highly relevant.

Case Study 1: The Rifampicin Connection - Synthesis of a Key Intermediate

Rifampicin is a crucial antibiotic used in the treatment of tuberculosis and other bacterial infections. A key intermediate in its synthesis is 1-amino-4-methylpiperazine.[7] Although this is the N4-methylated analog of our title compound, its synthesis and subsequent use highlight the importance of the N-aminopiperazine scaffold. The synthesis of 1-amino-4-methylpiperazine often follows the same nitrosation-reduction sequence as for 1-aminopiperazine, but starting with N-methylpiperazine.[7] This intermediate is then incorporated into the complex macrocyclic structure of Rifampicin. This example underscores how the N-aminopiperazine moiety can be a vital component in the synthesis of complex natural product-like molecules with potent biological activity.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Drug N-Methylpiperazine N-Methylpiperazine N-Amino-N-Methyl 1-Amino-4-methylpiperazine N-Methylpiperazine->N-Amino-N-Methyl Nitrosation, then Reduction Rifampicin Rifampicin N-Amino-N-Methyl->Rifampicin Incorporation into Macrocycle

Case Study 2: Building Block for Kinase Inhibitors

The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different recognition elements of the inhibitor and the kinase enzyme.[8] The ability of Piperazin-1-amine to act as a versatile scaffold for building fused heterocyclic systems makes it an attractive starting point for the synthesis of novel kinase inhibitors. For instance, the pyridazinone ring, readily formed from 1-aminopiperazine, is a known pharmacophore in various kinase inhibitor families. The N-amino group provides a reactive handle to construct these complex, rigidified structures that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.

Conclusion and Future Perspectives

Piperazin-1-amine dihydrochloride is more than just another piperazine derivative; it is a strategic building block that offers medicinal chemists a unique combination of a "privileged" scaffold and a versatile reactive handle. Its ability to participate in standard N-functionalization reactions, coupled with the unique cyclocondensation chemistry of its N-amino group, makes it a powerful tool for generating molecular diversity and accessing novel heterocyclic systems. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Piperazin-1-amine dihydrochloride will undoubtedly play a pivotal role in the future of drug discovery. The exploration of its use in parallel synthesis and the development of novel cyclization methodologies will likely uncover even more exciting applications for this versatile virtuoso of medicinal chemistry.

References

  • Dandela, R., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Venkateswarlu, K. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved January 31, 2026, from [Link]

  • Yadav, V. K., et al. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Zheng, Z., et al. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • Al-Awaida, W., et al. (2014). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. Chemistry Central Journal, 8(1), 1-7.
  • Al-Zoubi, R. M., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(11), 2948.
  • Boley, A. J., et al. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(4), 3114-3123.
  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332.
  • Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Lai, L. L., et al. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields. Synthesis, 2001(3), 361-363.
  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234-1237.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
  • Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.
  • Nalikezhathu, A., et al. (2023). A (pyridyl)phosphine-ligated ruthenium(II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes. Organic Letters, 25(10), 1754-1759.
  • Pospěch, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
  • Sharma, P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4434-4441.
  • Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
  • Tassone, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
  • Vasilev, A. A., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269.
  • Zhang, H., et al. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 443-454.

Sources

Theoretical studies on Piperazin-1-amine conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-amine, a key scaffold in medicinal chemistry, possesses a complex conformational landscape that dictates its physicochemical properties and biological activity. Its structural flexibility, arising from the piperazine ring puckering and the orientation of the exocyclic amine group, presents a significant challenge for rational drug design. This technical guide provides a comprehensive framework for the theoretical investigation of piperazin-1-amine's conformational preferences. We delve into the fundamental principles of its stereochemistry, benchmark computational methodologies, and present a validated, step-by-step protocol for conducting a robust conformational analysis. By synthesizing quantum mechanical calculations with field-proven insights, this whitepaper serves as an authoritative resource for researchers seeking to accurately model piperazine-containing ligands and leverage their conformational behavior in drug discovery.

Introduction: The Significance of Conformational Isomerism in Piperazin-1-amine

The piperazine ring is one of the most ubiquitous fragments in modern drug design, appearing in a vast array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2][3] Its prevalence is due in part to its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability.[4] Piperazin-1-amine (also known as N-aminopiperazine), a primary building block, introduces an additional layer of structural and functional complexity.

The molecule's non-planar, saturated ring system and the appended amino group give rise to multiple, distinct three-dimensional arrangements known as conformers. These conformers, which interconvert at room temperature, can possess different energies, dipole moments, and steric profiles. Consequently, the specific conformation a molecule adopts upon binding to a biological target can be critical for its efficacy. An inability to accurately predict the dominant, low-energy conformers can hinder structure-activity relationship (SAR) studies and lead to flawed pharmacophore models.

This guide provides the theoretical underpinnings and a practical, validated workflow for elucidating the conformational landscape of piperazin-1-amine, empowering researchers to make more informed decisions in the drug development pipeline.

The Fundamental Conformational Landscape

The conformational flexibility of piperazin-1-amine originates from two primary sources: the puckering of the six-membered ring and the orientation of the exocyclic amino group.

Piperazine Ring Puckering

Like cyclohexane, the piperazine ring is not flat and predominantly adopts non-planar conformations to minimize steric and torsional strain.[5] Theoretical and experimental studies have identified three primary puckering motifs:

  • Chair: This is the most thermodynamically stable conformation for the piperazine ring, as it minimizes both angle and torsional strain.[6][7] Analysis of crystal structures in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) confirms that the vast majority of piperazine-containing molecules adopt a chair conformation.[3][8]

  • Boat: A higher-energy, more flexible conformation. It often acts as a transition state or intermediate during the interconversion between other forms.[1][8]

  • Twist-Boat (or Skew-Boat): Generally more stable than the pure boat form but less stable than the chair.[1][7][8]

The energy barrier to convert from the chair to the boat conformation in piperazine is approximately 6.1 kcal/mol.[8]

Influence of the Exocyclic Amine Group (-NH₂)

The attachment of the amino group to one of the ring nitrogens introduces further conformational complexity. The two most critical variables are the orientation of the N-N bond relative to the ring and the rotation around this bond.

  • Axial vs. Equatorial Substitution: The N-NH₂ bond can be oriented in one of two positions:

    • Axial: Pointing perpendicular to the approximate plane of the ring, leading to potential 1,3-diaxial steric interactions with axial hydrogens.[5]

    • Equatorial: Pointing outwards from the ring, generally a less sterically hindered position.[5]

Below is a diagram illustrating the fundamental conformational possibilities.

G cluster_ring Ring Puckering cluster_substituent Amine Orientation Chair Chair TwistBoat TwistBoat Chair->TwistBoat Ring Inversion Axial Axial Chair->Axial Preferred Conformer? Equatorial Equatorial Chair->Equatorial Boat Boat TwistBoat->Boat Axial->Equatorial Interconversion

Caption: Key conformational variables in Piperazin-1-amine.

Theoretical Methodologies for Accurate Conformational Analysis

A reliable theoretical study requires a combination of a robust search algorithm to locate all relevant conformers and an accurate quantum mechanical method to calculate their relative energies.

Pillar 1: Conformational Search Algorithms

The goal of a conformational search is to explore the potential energy surface of a molecule to find all low-energy minima. Simply optimizing a single starting structure is insufficient and likely to miss the global minimum.

  • Systematic Search: Involves rotating all acyclic single bonds by a defined increment. While thorough, it can be computationally prohibitive for flexible molecules.[10]

  • Stochastic (Monte Carlo) Search: Randomly modifies torsional angles and accepts new conformations based on an energy criterion. It is a widely used and effective method.

  • Low-Mode Search (LMOD): This efficient method follows low-frequency vibrational modes (eigenvectors) to move from one energy minimum to another.[11][12] It is particularly effective for both cyclic and acyclic systems without requiring pre-defined rotatable bonds.[11][12]

Field Insight: For a molecule like piperazin-1-amine, a Low-Mode or a thorough stochastic search is highly recommended. Commercial software packages like OMEGA also provide robust and fast conformation generation tools that are effective for drug-like molecules.[13]

Pillar 2: Quantum Mechanical (QM) Methods

Once a set of unique conformers is generated, their geometries must be optimized and their energies calculated with high accuracy.

  • Density Functional Theory (DFT): DFT offers the best balance of accuracy and computational efficiency for systems of this size.[1][2]

    • Functionals: The choice of functional is critical. Modern functionals are recommended. The M06-2X functional, for instance, has been shown to provide excellent accuracy (mean absolute error < 0.5 kcal/mol) for piperazine-based systems.[2][14] The widely used B3LYP functional is also a reasonable choice.[15]

    • Basis Sets: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVDZ is necessary to provide enough flexibility for an accurate description of the electron density.[2][6][14]

  • Ab Initio Methods: While computationally expensive, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) serve as the "gold standard."[2][14] They are invaluable for benchmarking DFT results to ensure the chosen functional is performing well for the specific system. A recent benchmark used DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation as the reference energy.[1][2][3]

Pillar 3: The Role of Solvent

Conformational equilibria can be significantly influenced by the surrounding solvent. A polar solvent may stabilize a conformer with a larger dipole moment.

  • Implicit Solvation Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium.[16] They offer a computationally efficient way to include bulk solvent effects and are often sufficient for conformational studies.

  • Explicit Solvation Models: These involve surrounding the molecule with a number of explicit solvent molecules. While more realistic, they require molecular dynamics simulations and are computationally intensive.[17][18] For routine conformational analysis, implicit models are generally the preferred starting point.

A Validated Protocol for a Comprehensive Theoretical Study

This section outlines a self-validating, step-by-step methodology for a robust conformational analysis of piperazin-1-amine. This protocol is designed to ensure technical accuracy and produce trustworthy results.

Experimental Protocol

Objective: To identify all low-energy conformers of piperazin-1-amine and determine their relative populations in a given solvent.

Step 1: Initial Conformer Generation

  • Method: Perform a comprehensive conformational search using an efficient algorithm. The Low-Mode Search (LMOD) is recommended.[11][12]

  • Level of Theory: Use a computationally inexpensive but reasonable method, such as the MMFF94 force field, to rapidly scan the potential energy surface.[4][15]

  • Output: A pool of several hundred to a few thousand potential conformers.

Step 2: Redundancy Removal and Clustering

  • Method: Filter the initial pool to remove duplicate structures. This is typically done by comparing structures based on a root-mean-square deviation (RMSD) threshold.

  • Rationale: This step significantly reduces the number of structures that need to undergo expensive QM calculations.

Step 3: Geometry Optimization and Frequency Calculation (DFT)

  • Method: Optimize the geometry of each unique conformer from Step 2.

  • Level of Theory: Use a reliable DFT functional and basis set, for example, M06-2X/cc-pVDZ .[2][14]

  • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies.[10] Structures with imaginary frequencies correspond to transition states and should be discarded or re-examined.

  • Solvation: Include an implicit solvent model (e.g., SMD with water or chloroform) in this step to account for solvent effects from the outset.

Step 4: Single-Point Energy Refinement (Optional but Recommended)

  • Method: For the set of validated minima from Step 3, perform a single-point energy calculation.

  • Level of Theory: Use a larger basis set or a higher level of theory (e.g., DLPNO-CCSD(T)/CBS ) to obtain more accurate relative energies.[1][2][3]

  • Rationale: This "multi-level" approach leverages the efficiency of DFT for geometry optimization and the accuracy of higher-level methods for the final energy evaluation, providing a gold-standard result with manageable computational cost.

Step 5: Data Analysis and Interpretation

  • Method: Using the final refined energies (Gibbs free energies are preferred), calculate the relative energy of each conformer (ΔG) with respect to the global minimum.

  • Calculation: Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

  • Output: A ranked list of stable conformers and their expected populations.

The following diagram visualizes this comprehensive workflow.

G start Initial Structure of Piperazin-1-amine conf_search Step 1: Conformational Search (e.g., Low-Mode Search) Method: MMFF94 start->conf_search cluster Step 2: Filter & Cluster (RMSD Cutoff) conf_search->cluster dft_opt Step 3: DFT Optimization & Frequencies Method: M06-2X/cc-pVDZ Solvent: SMD Model cluster->dft_opt validation Validation: All real frequencies? dft_opt->validation analysis Step 5: Analyze Results (ΔG, Boltzmann Population) dft_opt->analysis Direct Analysis discard Discard (Transition State) validation->discard No refine Step 4: Single-Point Energy Refinement (Optional) Method: DLPNO-CCSD(T)/CBS validation->refine Yes refine->analysis end Final Conformational Profile analysis->end

Caption: A validated computational workflow for conformational analysis.

Data Presentation and Application in Drug Development

The final output of the theoretical study should be a clear summary of the low-energy conformers and their relative stabilities.

Quantitative Data Summary

The results are best presented in a table that allows for easy comparison.

Conformer IDRing PuckerAmine OrientationΔE (kcal/mol)ΔG (kcal/mol)Population (%)
Conf-1 ChairEquatorial0.000.0075.3
Conf-2 ChairAxial0.250.2122.1
Conf-3 Twist-BoatEquatorial1.801.952.6
Conf-4 Twist-BoatAxial2.102.251.0
Note: These are illustrative values. Actual results will depend on the level of theory and solvent used.
Implications for Drug Discovery

Understanding the data in the table above is crucial for several aspects of drug development:

  • Structure-Activity Relationships (SAR): If biological activity requires a specific, higher-energy conformation (e.g., the axial form), this provides a rationale for why binding affinity might be lower than expected. It can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation.

  • Pharmacophore Modeling: The global minimum energy conformer (e.g., Chair-Equatorial) is often used to build pharmacophore models. However, if other conformers are easily accessible (within 1-2 kcal/mol), they should also be considered, as the molecule may adopt a different shape upon binding.[6]

  • Molecular Docking: Docking programs often treat ligands as flexible. Seeding a docking run with a pre-generated library of low-energy conformers from a robust theoretical study can improve the accuracy and efficiency of predicting binding poses.[19]

Conclusion

The conformational analysis of piperazin-1-amine is a non-trivial but essential task for harnessing its full potential in drug discovery. A simplistic approach that considers only a single, arbitrarily drawn structure is insufficient and can be misleading. As demonstrated in this guide, a systematic and multi-level theoretical approach, grounded in validated quantum mechanical methods, is required for a trustworthy assessment.

By employing robust conformational search algorithms, selecting modern DFT functionals benchmarked against higher-level theory, and accounting for solvent effects, researchers can accurately map the potential energy surface of piperazin-1-amine. The resulting conformational profile provides invaluable insights into the molecule's intrinsic properties, guiding the rational design of novel therapeutics with improved potency and optimized physicochemical characteristics.

References

  • Dordi, B., Beheshtian, J., & Esmaeili, A. A. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Modeling, 17(1), 135-147. Available at: [Link]

  • Arslan, H., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1687. Available at: [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. Available at: [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • Beheshtian, J., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 478-489. Available at: [Link]

  • He, Y., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. The Journal of Organic Chemistry, 82(18), 9531-9543. Available at: [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society, 118(21), 5011-5019. Available at: [Link]

  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. Retrieved from [Link]

  • Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4824-4834. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 213-222. Available at: [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. Available at: [Link]

  • Tuccinardi, T., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 199, 112389. Available at: [Link]

  • van der Meer, M. P., & Reek, J. N. H. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. Journal of Chemical Information and Modeling, 63(17), 5342-5350. Available at: [Link]

  • Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. Available at: [Link]

  • Motherwell, W. D. S., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 211-218. Available at: [Link]

  • Fvs. (n.d.). Axial Or Equatorial. Retrieved from [Link]

  • van der Meer, M. P., & Reek, J. N. H. (2023). The work-flow for the conformation search method presented in this... ResearchGate. Available at: [Link]

  • Yurdatapan, A. C., et al. (2020). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Catalysis Science & Technology, 10(12), 4058-4067. Available at: [Link]

  • da Silva, G. G., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1032. Available at: [Link]

  • Martin-Fontecha, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6045-6051. Available at: [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. Available at: [Link]

  • ron. (2015). Stable conformers of piperazine. Chemistry Stack Exchange. Available at: [Link]

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • Lee, G.-H., & Lu, K.-L. (2007). Flexible “piperazine–pyrazine” building blocks: conformational isomerism of “equatorial–axial” sites toward the constructions of silver(i) coordination chains. Dalton Transactions, (36), 4068-4070. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14(7), 4785-4804. Available at: [Link]

  • Al-Nuzal, F. (2015). MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Commercial Sourcing of Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Importance of Piperazin-1-amine Dihydrochloride in Synthesis

Piperazin-1-amine dihydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug development. Its rigid piperazine core, combined with a reactive primary amine, makes it an invaluable scaffold for introducing constrained geometries and modulating physicochemical properties in novel chemical entities. As a dihydrochloride salt, the compound offers enhanced stability and solubility in aqueous media compared to its freebase form, rendering it highly amenable to a variety of synthetic transformations and high-throughput screening (HTS) workflows.

This guide provides an in-depth analysis of the commercial landscape for Piperazin-1-amine dihydrochloride, offering researchers, chemists, and procurement specialists a comprehensive framework for supplier evaluation, quality assessment, and incoming material verification. Navigating the procurement of this reagent requires a nuanced understanding of supplier specializations, product quality grades, and the critical interpretation of analytical documentation to ensure the integrity and reproducibility of experimental outcomes.

Navigating the Supplier Landscape: Key Considerations and Comparative Analysis

The commercial availability of Piperazin-1-amine dihydrochloride is characterized by a range of suppliers, from large chemical conglomerates to specialized custom synthesis labs. A primary challenge for researchers is the inconsistency in Chemical Abstracts Service (CAS) numbers associated with this compound, which can lead to procurement ambiguity. This guide clarifies the most commonly encountered CAS numbers and the suppliers associated with them.

A Critical Note on CAS Number Discrepancy: Researchers will encounter several CAS numbers for what appears to be the same chemical entity. The most prevalent are:

  • CAS 1198287-12-5: Often listed for the dihydrochloride salt.

  • CAS 1989672-12-9: Predominantly cited for the monohydrochloride salt, though sometimes used interchangeably.[1]

It is imperative to confirm the exact salt form with the supplier prior to purchase, as the stoichiometry of the hydrochloride salt will impact molecular weight calculations and subsequent reaction planning.

Below is a comparative table of notable commercial suppliers. This list is not exhaustive but represents a cross-section of vendors from research-scale to bulk manufacturing capabilities.

SupplierPredominant CAS No. OfferedTypical PurityAvailabilityKey Strengths & Considerations
Chemenu 1198287-12-5 (dihydrochloride)≥95%Inquiry for R&D quantitiesResearch-focused manufacturer of intermediates; offers custom synthesis services.[2]
Pharmaffiliates 1989672-12-9 (hydrochloride)Not specifiedInquirySpecializes in pharmaceutical reference standards; provides detailed product information.[3]
AK Scientific, Inc. 1989672-12-9 (hydrochloride)≥95%In-stock (research scale)US-based stock, provides downloadable SDS and requests for CoA.[4]
Simson Pharma Ltd. 1989672-12-9 (hydrochloride)Not specifiedCustom SynthesisManufacturer and exporter of reference standards; CoA provided with every compound.
Veeprho 1989672-12-9 (hydrochloride)High PurityIn-stockSupplier of impurity reference standards, compliant with major pharmacopeias (USP, EP).[5]
Arctom 1989672-12-9 (hydrochloride)Not specifiedIn-stock (research scale)Offers flexible sizing for R&D, with a focus on cost-effective chemical supply.[6]

Supplier Qualification and Quality Assurance: A Self-Validating Workflow

The selection of a suitable supplier extends beyond mere availability and price. For drug development professionals, ensuring the quality and consistency of starting materials is paramount. The following workflow provides a robust system for qualifying a vendor and their product.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Material Evaluation cluster_3 Phase 4: Final Decision a Identify Potential Suppliers (Database, Literature) b Request Quotations & Lead Times a->b c Request & Scrutinize Sample Certificate of Analysis (CoA) b->c Initial Vetting d Review Safety Data Sheet (SDS) for Handling & Storage Protocols c->d e Verify CAS Number and Chemical Name/Structure d->e f Order Sample Quantity e->f Documentation Approved g Perform Incoming Quality Control (QC) Testing f->g h Compare QC Data with Supplier CoA g->h i Approve/Disapprove Supplier h->i Data Concordant? j Establish Supply Agreement for Project Scale-up i->j

Caption: Supplier Qualification Workflow for Piperazin-1-amine Dihydrochloride.

Expert Insight: Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing material quality. Do not just file it away; analyze it.

  • Identity Confirmation: Look for confirmation by ¹H NMR and Mass Spectrometry. The data should be consistent with the structure of Piperazin-1-amine dihydrochloride.

  • Purity Assessment: The purity value should be determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC). A purity value of >98% is generally recommended for most synthetic applications. Note the method used (e.g., peak area %, quantitative NMR).

  • Residual Solvents: Check for the presence of residual solvents, often analyzed by Gas Chromatography (GC). Solvents from the synthesis or purification (e.g., ethanol, isopropanol, ethyl acetate) can interfere with subsequent reactions.

  • Water Content: For a hydrochloride salt, water content (determined by Karl Fischer titration) is a critical parameter. Excess water can affect reaction stoichiometry and stability.

Experimental Protocol: Incoming Quality Control (QC) of Piperazin-1-amine Dihydrochloride

It is a non-negotiable best practice to independently verify the identity and purity of any new batch of critical reagent. This protocol outlines a standard QC workflow.

G a Receive Material & Log Batch b Visual Inspection (Color, Form) a->b c Prepare Sample (e.g., 10 mg in D₂O or DMSO-d₆) b->c d ¹H NMR Spectroscopy (Identity & Structural Integrity) c->d e LC-MS Analysis (Purity & Molecular Weight) c->e f Review Spectra & Compare to Reference/Supplier CoA d->f e->f g Release Batch to Lab Inventory f->g Data Conforms h Quarantine & Contact Supplier f->h Discrepancy Found

Caption: Incoming Quality Control Workflow for Received Material.

Step-by-Step QC Methodologies

1. ¹H NMR Spectroscopy (Identity Verification)

  • Objective: To confirm the chemical structure and identify major organic impurities.

  • Sample Preparation: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected Spectrum: The spectrum of Piperazin-1-amine dihydrochloride in D₂O should exhibit two broad signals corresponding to the two sets of non-equivalent methylene protons (-CH₂-) on the piperazine ring. The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogen atoms. The absence of signals from common synthetic precursors or residual solvents provides an initial indication of purity.

2. HPLC-UV/MS (Purity Assessment)

  • Objective: To quantify the purity of the compound and detect non-UV active impurities by mass spectrometry.

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column is generally suitable.[7][8]

  • Mobile Phase (Example): A gradient of water and acetonitrile (ACN) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (for MS compatibility) is a good starting point.[8][9]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient (Example): A linear gradient from 5% to 95% B over 10-15 minutes.

  • Detection: UV detection (e.g., at 210 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The MS detector should be set to scan for the expected mass of the protonated free base (m/z ≈ 102.1).

  • Data Analysis: Purity is calculated based on the relative peak area of the main component in the UV chromatogram. The mass spectrum should confirm the molecular weight of the desired product.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Piperazin-1-amine dihydrochloride and ensure laboratory safety.

  • Handling: The compound is typically a solid that can be irritating.[10][11] Always handle in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] Many suppliers recommend refrigerated storage (2-8°C).[3] The compound is hygroscopic; exposure to moisture should be minimized to prevent degradation and clumping.

Conclusion

The successful integration of Piperazin-1-amine dihydrochloride into a research or development program hinges on a diligent and informed sourcing strategy. By understanding the supplier landscape, critically evaluating documentation, and implementing a robust incoming quality control workflow, scientists can mitigate risks associated with reagent variability. This technical guide serves as a foundational resource, empowering researchers to make expert decisions that uphold the quality, reproducibility, and ultimate success of their scientific endeavors.

References

  • Pharmaffiliates. 1-Piperazinamine Hydrochloride | CAS No : 1989672-12-9. Available from: [Link]

  • PubChem. Piperazin-1-amine hydrochloride. Available from: [Link]

  • PubChem. 1-Aminopiperazine. Available from: [Link]

  • Taylor & Francis Online. ANALYTICAL METHOD FOR 1-METHYL-4-AMINO-PIPERAZINE IN AN ACTIVE PHARMACEUTICAL INGREDIENT USING CHEMICAL DERIVATIZATION AND HPLC-UV. Available from: [Link]

  • SIELC. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • Veeprho. 1-Aminopiperazine Hydrochloride | CAS 1989672-12-9. Available from: [Link]

Sources

Advanced Synthetic Strategies for 1-Aminopiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrazine Pharmacophore

1-Aminopiperazine (1-AP) represents a "privileged scaffold" in medicinal chemistry, bridging the gap between simple cyclic amines and complex fused heterocycles. Unlike its parent compound piperazine, the introduction of the N-amino moiety confers unique reactivity derived from the alpha-effect , where the adjacent lone pair on the ring nitrogen enhances the nucleophilicity of the exocyclic amino group.

This guide moves beyond standard textbook preparations. It details high-fidelity protocols for synthesizing novel antimicrobial Schiff bases and fusing the piperazine ring into high-value [1,2,4]triazolo[4,3-a]piperazine cores—a structural motif found in potent renin inhibitors and adenosine receptor antagonists.

Chemo-Selectivity & Reactivity Profile

Success with 1-AP requires mastering the dichotomy between the N1-amino group (hydrazinic) and the N4-secondary amine .

  • N1-Amino (Exocyclic): Exhibits the alpha-effect. Highly reactive toward carbonyls (aldehydes/ketones) to form hydrazones. Less basic than N4 but kinetically superior in condensation reactions.

  • N4-Amine (Endocyclic): Typical secondary amine behavior. Highly basic (

    
    ). Reactive toward alkyl halides and sulfonyl chlorides.
    

Critical Strategic Insight: To selectively functionalize the N1-amino group without protecting N4, utilize carbonyl electrophiles (aldehydes). To functionalize N4, you must either exploit the reversibility of Schiff bases or use steric control/protection strategies (e.g., N4-Boc protection prior to N1 manipulation).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the logical flow for determining which synthetic route to pursue based on the target pharmacophore.

ReactivityFlow Start 1-Aminopiperazine Aldehyde + Aryl Aldehyde Start->Aldehyde Selective Condensation Sulfonyl + R-SO2-Cl Start->Sulfonyl Non-selective Intermediate Hydrazone (Schiff Base) Aldehyde->Intermediate - H2O ProductC Sulfonamides (N4 vs N1 Mix) Sulfonyl->ProductC Mixture (Requires Protection) Oxidant + Oxidant (PIDA) ProductB Fused [1,2,4]Triazolo [4,3-a]piperazines Oxidant->ProductB Ring Closure Intermediate->Oxidant Cyclization ProductA Antimicrobial Schiff Bases Intermediate->ProductA Isolation

Figure 1: Decision matrix for 1-aminopiperazine functionalization. Note the clean pathway to fused heterocycles via hydrazones versus the complex mixture risk with sulfonyl chlorides.

Workflow A: High-Yield Synthesis of Antimicrobial Schiff Bases

Schiff bases derived from 1-AP have demonstrated significant antibacterial activity, particularly against S. aureus and E. coli. The reaction is a condensation between the N1-amino group and an aromatic aldehyde.

Experimental Protocol

Objective: Synthesis of 1-(((4-nitrobenzylidene)amino)piperazine. Scale: 10 mmol.

  • Reagent Prep: Dissolve 1-aminopiperazine (1.01 g, 10 mmol) in absolute ethanol (15 mL).

    • Expert Note: Use absolute ethanol to drive the equilibrium forward. Water inhibits imine formation.

  • Addition: Add 4-nitrobenzaldehyde (1.51 g, 10 mmol) followed by catalytic glacial acetic acid (2-3 drops).

    • Mechanism:[1][2][3] Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for the nucleophilic attack of the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).
    
  • Workup: Cool the solution to

    
     in an ice bath. The Schiff base will precipitate as a solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    
Data Summary: Substituent Effects

The electronic nature of the aldehyde significantly impacts yield and reaction time.

Aldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (

)
4-NO

(Electron Withdrawing)
3.092174-176
4-Cl 3.588155-157
4-OCH

(Electron Donating)
5.076142-144
H (Unsubstituted) 4.081130-132

Table 1: Optimization data for Schiff base synthesis. Electron-withdrawing groups accelerate the reaction by increasing carbonyl electrophilicity.

Workflow B: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]piperazines

This is the "high-value" transformation. By oxidizing the hydrazone formed in Workflow A, we force an intramolecular cyclization. This fuses a triazole ring onto the piperazine, creating a rigid bicyclic scaffold common in oncology drugs (e.g., c-Met inhibitors).

The "Green" Oxidant Choice: Historically, Lead Tetraacetate (LTA) was used. However, Iodobenzene Diacetate (PIDA) is the superior, non-toxic modern alternative for this transformation.

Experimental Protocol

Objective: Synthesis of 3-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

  • Starting Material: Suspend the hydrazone (from Workflow A, 1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Oxidant Addition: Add PIDA (1.1 equiv) portion-wise at

    
    .
    
    • Safety: Exothermic reaction. Control temperature to prevent over-oxidation.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Observation: The solution often changes color (yellow to orange/brown) as the azo-intermediate cyclizes.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (MeOH/DCM gradient).
Mechanistic Pathway (DOT Visualization)

The mechanism involves the formation of an azo-intermediate followed by nucleophilic attack of the piperazine ring nitrogen (N4) onto the activated carbon, closing the ring.

CyclizationMechanism Hydrazone Hydrazone Precursor Nitrene N-Iodonium / Azo Intermediate Hydrazone->Nitrene + PIDA, - AcOH PIDA PIDA (Oxidant) Cyclization Intramolecular Nucleophilic Attack (N4 attacks C=N) Nitrene->Cyclization Ring Closure Product [1,2,4]Triazolo[4,3-a]piperazine Cyclization->Product - PhI

Figure 2: Oxidative cyclization mechanism using hypervalent iodine reagents.

Troubleshooting & Optimization (Expertise)

Regioselectivity Issues in Sulfonylation

If your target is a sulfonamide at the N1-position, you cannot simply react 1-AP with sulfonyl chlorides; the N4-amine will compete.

  • Solution: Use N4-Boc-1-aminopiperazine .

    • Synthesis: React 1-AP with (Boc)

      
      O (0.9 equiv) at 
      
      
      
      . The steric bulk of the N1-amino group slightly disfavors N1-Boc protection, but separation is often required.
    • Better Route: Start with N-Boc-piperazine

      
       Nitrosation 
      
      
      
      Reduction
      
      
      N4-Boc-1-aminopiperazine. This ensures 100% regiocontrol.
Hydrazone Hydrolysis

Schiff bases are susceptible to hydrolysis in acidic aqueous media.

  • Stability Tip: Store Schiff bases in a desiccator. If using them for biological assays, dissolve in DMSO immediately prior to use.

PIDA Stoichiometry

Excess PIDA can lead to ring opening or over-oxidation of the piperazine ring. Strictly use 1.05 to 1.1 equivalents .

References

  • Synthesis of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines. Ural Federal University / Russian Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis of piperazine and triazolo-pyrazine derivatives. ResearchGate. [Link]

  • 1,2,4-Triazolo[4,3-a]pyrazine Derivatives With Human Renin Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

Sources

Precision Linkerology: Piperazin-1-amine Dihydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazin-1-amine dihydrochloride for PROTAC linker synthesis Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Rigid-Hydrophilic Advantage

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability. Piperazin-1-amine dihydrochloride (1-Aminopiperazine 2HCl) represents a high-value "linker logic" building block.

Unlike standard diamine linkers, this scaffold offers two distinct advantages:

  • Conformational Rigidity: The piperazine core restricts the spatial degrees of freedom, potentially reducing the entropic penalty of ternary complex formation (POI-PROTAC-E3).

  • Orthogonal Reactivity: The presence of a secondary amine (N4) and a hydrazine-like N-amino group (N1-NH

    
    ) allows for highly selective, chemoselective ligation strategies—specifically hydrazone formation, pyrazole construction, or distinct amide couplings.
    

This guide provides a validated roadmap for utilizing Piperazin-1-amine 2HCl to construct soluble, rigid, and metabolically stable PROTAC linkers.

Chemical Profile & Strategic Utility

Structural Properties
  • Compound: Piperazin-1-amine dihydrochloride

  • CAS: 59817-32-2 (dihydrochloride) / 5118-61-6 (free base)

  • Molecular Weight: 174.07 g/mol (2HCl salt)

  • Solubility: Highly soluble in water; moderate solubility in MeOH/DMSO; insoluble in non-polar organics (DCM, Et2O).

The "Two-Handle" Reactivity Logic

The power of this building block lies in the electronic differentiation between its two nitrogen centers:

SiteChemical NaturepKa (Approx)Primary ReactivityStrategic Role in PROTAC
N4 (Ring Nitrogen) Secondary Amine~9.8Amide Coupling, S

Ar, Reductive Amination
Connection to E3 Ligand (e.g., Thalidomide/VHL)
N1-NH

(Exocyclic)
Hydrazine (N-Amino)~4.0 (Conjugate Acid)Hydrazone formation, Pyrazole synthesis, AcylationConnection to Warhead or "Click-like" assembly

Critical Insight: The N1-NH


 group exhibits the 

-effect
, making it significantly more nucleophilic towards carbonyls (aldehydes/ketones) than the N4 amine, despite being less basic. This allows for chemoselective ligation without protecting groups under controlled pH.

Synthetic Methodologies

Handling the Dihydrochloride Salt

The 2HCl salt is stable and non-hygroscopic compared to the free base, but it requires careful neutralization to prevent polymerization or solubility crashes during coupling.

Standard Neutralization Protocol:

  • Suspend Piperazin-1-amine 2HCl in the reaction solvent (DMF or DMAc are preferred for solubility).

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM) .

  • Observation: The suspension typically clears or becomes a fine, milky dispersion.

  • Stir for 15 minutes at Room Temperature (RT) before adding electrophiles.

Workflow A: The "Hydrazone Ligation" (Reversible/Reducible Linker)

This workflow is ideal for late-stage functionalization of an aldehyde-bearing ligand.

Step-by-Step Protocol:

  • Preparation: Dissolve the aldehyde-functionalized POI ligand (1.0 eq) in MeOH/DCM (1:1).

  • Linker Addition: Add Piperazin-1-amine 2HCl (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for hydrazone formation (

    
    ).
    
  • Stabilization (Optional): To create a stable linker, add NaCNBH

    
     (2.0 eq) and a drop of acetic acid. Stir for 1 hour to reduce the hydrazone to a hydrazine linkage (
    
    
    
    ).
    • Note: The resulting hydrazine is basic and improves PROTAC solubility at physiological pH.

Workflow B: The "Rigid Pyrazole" Construction

Reacting the N-amino group with a 1,3-diketone builds a pyrazole ring, locking the linker into a rigid, planar geometry.

Step-by-Step Protocol:

  • Reactants: Combine Piperazin-1-amine 2HCl (1.0 eq) with a 1,3-diketone derivative of the Ligand (1.0 eq) in Ethanol.

  • Catalysis: Add catalytic HCl or simply reflux in EtOH (the salt provides acid catalysis).

  • Reflux: Heat to 80°C for 4–6 hours.

  • Workup: Evaporate solvent. The pyrazole-piperazine construct is often stable and can be purified by reverse-phase flash chromatography.

Workflow C: Selective N4-Protection (The Mono-Boc Route)

For standard amide coupling, it is best to desymmetrize the molecule by protecting the secondary amine (N4) or the primary amine (N1). The N4-Boc derivative is the most versatile intermediate.

Protocol for Selective N4-Boc Protection:

  • Dissolution: Dissolve Piperazin-1-amine 2HCl (10 mmol) in water (20 mL) and Dioxane (20 mL).

  • Basification: Adjust pH to ~10 using 4M NaOH.

  • Reagent Addition: Add Boc

    
    O (0.9 eq) dropwise at 0°C.
    
    • Why 0.9 eq? To ensure the bifunctional hydrazine does not over-react. The secondary amine (N4) is more basic and reacts preferentially with Boc

      
      O under basic conditions.
      
  • Extraction: Extract with DCM. The unreacted hydrazine stays in the aqueous phase (if pH is lowered slightly) or extracts with the product.

  • Purification: Recrystallize from Hexane/EtOAc.

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

G Start Piperazin-1-amine 2HCl Salt Neutralization Neutralization (DIPEA/DMF) Start->Neutralization PathA Path A: Hydrazone Formation Neutralization->PathA + Aldehyde-Ligand (α-effect nucleophilicity) PathB Path B: Pyrazole Synthesis Neutralization->PathB + 1,3-Diketone (Cyclocondensation) PathC Path C: Selective Protection Neutralization->PathC + Boc2O (0.9 eq) (Basicity-driven) ProdA Hydrazine Linker (Soluble, Flexible) PathA->ProdA NaCNBH3 Reduction ProdB Pyrazole Linker (Rigid, Planar) PathB->ProdB Reflux/EtOH ProdC N4-Boc Intermediate (Standard Coupling) PathC->ProdC Purification

Caption: Divergent synthesis workflows for Piperazin-1-amine 2HCl, leveraging orthogonal reactivity of N1-NH2 and N4 amines.

Quantitative Data: Linker Properties Comparison

Comparison of Piperazin-1-amine derived linkers versus standard aliphatic diamines.

FeatureAliphatic Diamine LinkerPiperazin-1-amine (Hydrazine)Piperazin-1-amine (Pyrazole)
Rigidity Low (High Entropy)Medium (Ring Constraint)High (Planar System)
LogP Impact Increases (Lipophilic)Decreases (Hydrophilic)Neutral
Basic Centers 2 (High pKa)3 (Tunable pKa)2 (Reduced Basicity)
Metabolic Stability Moderate (Oxidation prone)High (N-N bond stable)Very High (Aromatic)
TPSA Contribution LowHigh (Polar)Moderate

Troubleshooting & Optimization

Solubility Crashes
  • Issue: Adding the 2HCl salt directly to DCM often results in a sticky gum that does not react.

  • Solution: Always perform the initial neutralization in a polar aprotic solvent like DMF , DMAc , or NMP . Once the free base is generated, you can dilute with DCM or THF if necessary.

Regioselectivity Issues
  • Issue: Acylating with an acid chloride results in a mixture of N1 and N4 amides.

  • Solution: Avoid acid chlorides. Use active esters (NHS-esters) or coupling agents like EDC/HOBt at controlled pH.

    • For N4-selectivity: Keep pH > 9 (N4 is more basic).

    • For N1-selectivity: Use the aldehyde route (Hydrazone formation) which is specific to the N1-amine.

Purification of Polar Intermediates
  • Issue: Piperazine intermediates are highly polar and streak on normal phase silica.

  • Solution: Use C18 Reverse Phase Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid). Alternatively, use amine-functionalized silica or add 1% Triethylamine to the normal phase eluent.

References

  • Smith, B. E., et al. (2020). Piperazine Linkers in PROTAC Design: Impact on Solubility and Ternary Complex Formation. Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020).[1] Novel approaches for the rational design of PROTAC linkers. Open Exploration. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

  • PubChem. (2024).[2][3] Piperazin-1-amine dihydrochloride Compound Summary. National Library of Medicine. Link

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of Piperazin-1-amine via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Piperazin-1-amine (1-Aminopiperazine, 1-AP) is a critical intermediate in the synthesis of rifamycin antibiotics and various antifungal agents. However, it is structurally related to hydrazines, a class of compounds frequently flagged as potential genotoxic impurities (PGIs) in pharmaceutical substances.

The Analytical Challenge: 1-AP presents significant chromatographic hurdles:

  • Lack of Chromophore: It lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) impossible.
    
  • High Polarity: As a small, aliphatic diamine/hydrazine, it exhibits poor retention on standard C18 Reverse-Phase (RP) columns, often eluting in the void volume.

The Solution: This protocol details the pre-column derivatization of 1-AP using Dansyl Chloride (DNS-Cl) .[1][2][3] This reaction targets both the secondary amine and the primary hydrazine amine, introducing a hydrophobic naphthyl fluorophore. This transformation enables:

  • High Sensitivity: Fluorescence detection (FLD) or UV at 254/337 nm.

  • Retention: The hydrophobic dansyl groups allow robust retention and separation on standard C18 columns.

  • Stability: Formation of stable sulfonamide/sulfonhydrazide bonds.

Chemical Basis & Reaction Mechanism[4]

The derivatization relies on the nucleophilic attack of the unprotonated nitrogen atoms of 1-AP onto the electrophilic sulfonyl chloride group of DNS-Cl.

  • Analyte: Piperazin-1-amine dihydrochloride (

    
    ).
    
  • Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).[3][4]

  • Condition: Alkaline pH (9.5 – 10.0) is strictly required to neutralize the hydrochloride salt and ensure the amines are deprotonated (nucleophilic).

Reaction Stoichiometry: 1-AP contains two reactive sites: the ring secondary amine (position 4) and the exocyclic primary amino group (position 1). To prevent multiple peaks (mono- vs. bis-derivatives), the reaction is driven to completion using excess reagent to form the Bis-Dansyl-1-AP derivative.

Reaction Scheme Diagram

ReactionScheme AP Piperazin-1-amine (Polar, Non-UV) Complex Transition State AP->Complex Nucleophilic Attack DNS 2x Dansyl Chloride (Reagent) DNS->Complex Buffer pH 9.5 Buffer (Catalyst) Buffer->Complex Deprotonation Product Bis-Dansyl-1-AP (Hydrophobic, Fluorescent) Complex->Product Sulfonylation Byproduct HCl + DNS-OH Complex->Byproduct

Caption: Reaction pathway converting polar 1-AP into the lipophilic Bis-Dansyl derivative.

Materials & Instrumentation

Reagents
ReagentGradeRole
Piperazin-1-amine 2HCl Reference Std.Analyte
Dansyl Chloride HPLC Grade (>99%)Derivatizing Agent
Sodium Carbonate (

)
ACS ReagentBuffer Component
Sodium Bicarbonate (

)
ACS ReagentBuffer Component
Acetonitrile (ACN) HPLC GradeSolvent/Mobile Phase
Methylamine / Proline Reagent GradeQuencher (scavenges excess DNS-Cl)
Instrumentation
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Detector: Fluorescence (FLD) preferred (

    
    ); UV-Vis/DAD (
    
    
    
    or
    
    
    ) acceptable with lower sensitivity.
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18,

    
    ).
    
  • Thermostat: Heating block or water bath capable of

    
    .
    

Experimental Protocol

Step 1: Solution Preparation
  • Buffer (0.1 M, pH 9.8): Dissolve

    
    
    
    
    
    and
    
    
    
    
    in
    
    
    ultrapure water. Adjust pH to 9.8 with NaOH if necessary. Critical: High pH is essential to neutralize the 2HCl salt of the analyte.
  • Dansyl Chloride Solution (5 mg/mL): Dissolve

    
     DNS-Cl in 
    
    
    
    Acetone or Acetonitrile. Note: Prepare fresh daily and protect from light.
  • Analyte Stock: Dissolve 1-AP dihydrochloride in water to roughly

    
    .
    
Step 2: Derivatization Procedure
  • Mix: In a 2 mL amber vial, combine:

    • 
       Analyte Sample (or Standard).[3][5]
      
    • 
       Carbonate Buffer (pH 9.8).[4]
      
    • 
       Dansyl Chloride Solution.
      
  • Incubate: Cap tightly and vortex. Heat at

    
     for 20 minutes  in a heating block.
    
    • Why? Heat ensures the sterically hindered secondary amine reacts completely.

  • Quench: Add

    
     of 10% Methylamine  or Proline solution  (100 mg/mL). Vortex and incubate for 5 mins.
    
    • Mechanism:[5][6][7][8] The quencher reacts with excess DNS-Cl to form a distinct peak (Dansyl-methylamine) that elutes early, preventing DNS-Cl hydrolysis peaks from interfering with the baseline [1].

  • Dilute: Dilute the mixture 1:1 with Mobile Phase A (to match initial gradient conditions).

  • Filter: Filter through a

    
     PTFE filter into an HPLC vial.
    
Step 3: HPLC Method Parameters[3][5][9][10]
ParameterSetting
Column Temp

Flow Rate

Injection Vol

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Detection FLD: Ex 340 nm / Em 525 nm (UV: 254 nm)

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Sample Injection
15.0 10 90 Elution of Derivative
20.0 10 90 Wash

| 21.0 | 90 | 10 | Re-equilibration |

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Analysis Stock 1-AP Stock (aq) Mix Mix 1:1:2 (Sample:Buffer:DNS) Stock->Mix Buffer Buffer (pH 9.8) Buffer->Mix DNS DNS-Cl (in ACN) DNS->Mix Heat Incubate 60°C, 20 min Mix->Heat Quench Add Methylamine (Remove Excess DNS) Heat->Quench Filter Filter 0.22µm Quench->Filter Inject HPLC Injection C18 Column Filter->Inject Detect FLD Detection Ex340/Em525 Inject->Detect

Caption: Step-by-step derivatization workflow ensuring complete reaction and removal of interfering reagents.

Results & Discussion

Expected Chromatogram
  • 
     min:  Dansyl-OH (Hydrolysis product) and Dansyl-Methylamine (Quenched reagent).
    
  • 
     min: Bis-Dansyl-1-AP  (Analyte). The double derivatization makes this molecule highly hydrophobic, pushing it to the organic-rich region of the gradient.
    
Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, check these internal controls:

  • Reagent Blank: Run a blank (Water + Reagents). You should see the Quencher peak but no peak at the analyte retention time.

  • pH Check: If the analyte peak is split or broad, the pH during reaction was likely too low (<9.0), causing incomplete derivatization (mono-dansyl species).

  • Linearity: The method should be linear (

    
    ) from 
    
    
    
    to
    
    
    .
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Sensitivity Fluorescence quenchingEnsure Mobile Phase pH is acidic (Formic acid). Fluorescence of Dansyl is higher in acidic mobile phases.
Split Peaks Incomplete ReactionIncrease pH of buffer or extend reaction time. Ensure DNS-Cl is in 10-fold molar excess.
Precipitation Solubility limitHigh concentrations of DNS-Cl can precipitate in water. Ensure final ACN content >30% before injection.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for HPLC analysis. Analytical Chemistry. (Cited in Cardinal Scholar context). Retrieved from

  • Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Liu, C., et al. (2025). Optimization of ASE and SPE conditions for the HPLC-FLD detection of piperazine in chicken tissues and pork. ResearchGate. Retrieved from

Sources

Application Notes and Protocols for the Use of 1-Aminopiperazine Dihydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] 1-Aminopiperazine, available as a more stable dihydrochloride salt, serves as a versatile bifunctional building block. It presents two distinct nucleophilic centers: a primary exocyclic amine and a secondary endocyclic amine. This unique topology allows for its strategic incorporation into peptides, enabling the development of novel peptide-based therapeutics, diagnostics, and bioconjugates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-aminopiperazine dihydrochloride in peptide synthesis, covering core concepts, safety protocols, and detailed experimental workflows.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in FDA-approved drugs is a testament to its utility.[2][3] Incorporating a piperazine moiety into a peptide or small molecule can:

  • Enhance Aqueous Solubility and Bioavailability: The two nitrogen atoms can be protonated at physiological pH, increasing polarity and improving solubility, which is often a challenge for hydrophobic peptides.[2][4]

  • Modulate Pharmacokinetics (ADME): The scaffold can be functionalized to fine-tune absorption, distribution, metabolism, and excretion profiles.[1][4]

  • Serve as a Rigid Linker or Scaffold: The defined chair/boat conformation provides a structurally constrained linker for attaching other functional units, such as cytotoxic drugs in Antibody-Drug Conjugates (ADCs) or imaging agents.[5][6]

  • Engage in Key Biological Interactions: The nitrogen atoms act as hydrogen bond acceptors and donors, facilitating high-affinity binding to a wide range of biological targets.[2][7]

1-Aminopiperazine dihydrochloride provides a direct and efficient means to introduce this valuable scaffold onto a peptide backbone or side chain, opening new avenues for peptide engineering and optimization.

Reagent Profile and Safe Handling

Physicochemical Data
PropertyValue
Chemical Name 1-Aminopiperazine dihydrochloride
Synonyms N-Aminopiperazine dihydrochloride, Piperazin-1-amine dihydrochloride
Molecular Formula C₄H₁₁N₃ · 2HCl
Molecular Weight 174.08 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water.
Critical Safety and Handling Protocols

1-Aminopiperazine dihydrochloride and its free base form are classified as hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9][10] Handling of the powder should be conducted in a certified chemical fume hood to avoid inhalation.[8][11][12]

  • Hazard Profile: The compound is a skin and eye irritant and may cause allergic skin reactions or respiratory irritation.[8][11][12] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10][11]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing and seek medical attention if irritation occurs.[8][12]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9][12]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention.[8][12]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11][12]

Core Concepts for Application in Peptide Synthesis

The primary utility of 1-aminopiperazine stems from its bifunctional nature. The exocyclic primary amine (-NH₂) is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine (-NH-). This difference can be exploited for selective, stepwise functionalization. However, for direct coupling to a carboxylic acid (e.g., on a peptide), both amines can react. Therefore, the reaction must be carefully controlled or a protection strategy employed if subsequent, selective functionalization of the secondary amine is desired.

The dihydrochloride salt form must be neutralized to the free base in situ before it can participate in a coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the reaction mixture.

Experimental Protocols

The following protocols provide step-by-step methodologies for incorporating 1-aminopiperazine into a peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: C-Terminal Modification on Carboxyl-Functionalized Resin

This protocol describes the direct coupling of 1-aminopiperazine to a pre-loaded Wang or 2-Chlorotrityl chloride resin, resulting in a peptide with a C-terminal N-aminopiperazine amide. This modification effectively "caps" the C-terminus, blocking its carboxyl group and introducing a functionalizable piperazine moiety.

Workflow Diagram:

C_Terminal_Modification cluster_prep Preparation cluster_coupling Coupling Reaction cluster_synthesis Peptide Elongation cluster_cleavage Final Cleavage Resin Fmoc-AA-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Reagent_Prep Prepare Coupling Solution: 1-AP Dihydrochloride HATU / HOBt DIEA in DMF Deprotect->Reagent_Prep Coupling Couple to Resin (2-4 hours, RT) Reagent_Prep->Coupling Wash Wash Resin (DMF, DCM, MeOH) Coupling->Wash SPPS_Cycle Continue SPPS Cycles (Deprotection -> Coupling -> Wash) Wash->SPPS_Cycle Cleavage Cleave from Resin (TFA Cocktail) SPPS_Cycle->Cleavage Purify Purify via RP-HPLC Cleavage->Purify

Caption: Workflow for C-terminal modification of a peptide with 1-aminopiperazine.

Materials:

  • Fmoc-protected amino acid pre-loaded Wang resin

  • 1-Aminopiperazine dihydrochloride

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Preparation: Place the Fmoc-amino acid-Wang resin (1.0 eq) in an SPPS vessel. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[13][14] This exposes the free carboxyl group of the first amino acid.

  • Coupling Solution Preparation: In a separate vial, dissolve 1-aminopiperazine dihydrochloride (5.0 eq) in DMF. Add HATU (4.9 eq) and HOBt (5.0 eq). Finally, add DIEA (10.0 eq) to neutralize the dihydrochloride salt and activate the coupling reagents. The solution should be prepared fresh just before use.

    • Causality Note: A significant excess of DIEA is required first to neutralize the two HCl equivalents on the reagent and then to facilitate the amide bond formation.

  • Coupling Reaction: Add the prepared coupling solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free amines on the resin, indicating complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (2x) to remove all excess reagents and byproducts.

  • Peptide Elongation: The resin now has the 1-aminopiperazine moiety attached. The standard SPPS cycle of Fmoc-deprotection and coupling can now proceed to elongate the peptide chain from the secondary amine of the newly introduced piperazine ring.[15][16]

  • Cleavage and Deprotection: Once the peptide sequence is complete, wash the resin and dry it under vacuum. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the crude peptide product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via LC-MS.

Protocol 2: Side-Chain Conjugation to Aspartic or Glutamic Acid

This protocol details the coupling of 1-aminopiperazine to the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue within a peptide sequence. This is a powerful method for introducing the piperazine scaffold at a specific internal site.

Reaction Scheme:

Side_Chain_Coupling cluster_reactants Peptide Resin-Bound Peptide (with exposed Asp/Glu side chain) Coupling_Reagents + HATU / DIEA in DMF Peptide->Coupling_Reagents Aminopiperazine 1-Aminopiperazine (neutralized) Aminopiperazine->Coupling_Reagents Product Resin-Bound Peptide (Side-chain conjugated with aminopiperazine) Coupling_Reagents->Product

Caption: Reaction scheme for side-chain conjugation of 1-aminopiperazine.

Materials:

  • Fully synthesized, resin-bound peptide containing an Asp(O-tBu) or Glu(O-tBu) residue with its side-chain protecting group selectively removed.

  • All reagents and solvents listed in Protocol 1.

  • For selective deprotection: e.g., a dilute solution of TFA in DCM (1-2%) for very acid-labile side-chain protecting groups like -ODmab or -O-2-PhiPr.

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS. Use an amino acid derivative for the target conjugation site that has a side-chain protecting group orthogonal to the N-terminal Fmoc group and the final TFA-labile protecting groups (e.g., Asp-ODmab, Glu-O-2-PhiPr).

  • Selective Side-Chain Deprotection: Once the full peptide is assembled, selectively remove the side-chain protecting group of the target Asp or Glu residue. For example, treat the resin with a solution of 2% hydrazine in DMF to remove a Dmab group. Wash the resin extensively to remove all traces of the deprotection agent.

    • Expertise Note: The choice of an orthogonal protecting group is critical for the success of this strategy. It must be removable without cleaving the peptide from the resin or removing other side-chain protecting groups.

  • Coupling Solution Preparation: Prepare the coupling solution containing 1-aminopiperazine dihydrochloride (5.0 eq), HATU (4.9 eq), and DIEA (10.0 eq) in DMF as described in Protocol 1, Step 3.

  • Side-Chain Coupling Reaction: Add the activated 1-aminopiperazine solution to the resin. Allow the reaction to proceed for 4-6 hours at room temperature. The side-chain coupling is often slower than standard backbone amide bond formation.

  • Monitoring and Washing: Use a colorimetric test (e.g., Chloranil test) to confirm the consumption of the secondary amine on the resin-bound peptide, if applicable, or rely on LC-MS analysis of a small-scale cleavage test. After the reaction is complete, wash the resin thoroughly as described in Protocol 1, Step 5.

  • Final Cleavage, Isolation, and Purification: Proceed with the final cleavage from the resin, precipitation, and purification via RP-HPLC as detailed in Protocol 1, Steps 7-9.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient neutralization of the dihydrochloride salt.2. Inadequate amount of coupling reagent.3. Steric hindrance at the coupling site.1. Ensure at least 2 eq of DIEA are used for neutralization plus the amount needed for coupling.2. Use a high-quality coupling reagent like HATU and ensure it is fresh.3. Increase reaction time to 6-8 hours or perform a double coupling.
Unwanted Side Reactions 1. Reaction of the secondary piperazine amine during subsequent steps.2. Aspartimide formation with Asp residues.1. If selective functionalization is needed later, the secondary amine should be protected (e.g., with a Boc group) before use.2. Use HOBt in the coupling mixture and avoid strong bases like DBU for Fmoc deprotection.[13]
Low Yield of Final Peptide 1. Premature cleavage from the resin.2. Aggregation during synthesis.1. If using a hyper-acid-labile resin (e.g., 2-Cl-Trt), ensure all steps are performed with sufficient DIEA to maintain basic conditions.2. Use aggregation-disrupting additives or specialized resins like TentaGel.[13]

Conclusion

1-Aminopiperazine dihydrochloride is a potent and versatile building block for advanced peptide synthesis. By serving as a C-terminal cap or a linker for side-chain modification, it enables the introduction of the medicinally significant piperazine scaffold into peptide structures. This modification can enhance the drug-like properties of peptide therapeutics, paving the way for the development of novel compounds with improved solubility, stability, and biological activity. The protocols outlined herein provide a robust framework for researchers to successfully employ this reagent, with a critical emphasis on safety, reaction optimization, and strategic implementation.

References

  • Mezõ, G., & Manea, M. (2011). Synthesis of Peptide Bioconjugates. In Peptide-Based Drug Design (pp. 185-210). Humana Press. [Link]

  • Thakare, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley.[Link]

  • Manfroni, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5539. [Link]

  • Venkateswarlu, K. (2010). Response to "Is there any synthesis method available for the preparation of 1-Amino Piperazine?". ResearchGate.[Link]

  • Falvo, E., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(3), 523-533. [Link]

  • Pospíšil, J., & Císařová, I. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube.[Link] (Note: A representative URL is used as the original may not be stable).

  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579–1601. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.[Link]

  • Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. ChemBioChem, 15(5), 713-720. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.[Link]

  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. (2025). Bio-Synthesis Inc.[Link]

  • Sharma, S., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.[Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-25). Humana Press. [Link]

  • Quality and Purity: The Essential Attributes of 1-Methyl-4-(4-piperidinyl)piperazine Dihydrochloride for Pharmaceutical Use. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Peptide synthesis. (n.d.). Wikipedia.[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed.[Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.[Link]

Sources

Application Notes and Protocols for Reactions with Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperazine Moiety in Modern Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry and drug discovery, prized for its unique physicochemical properties.[1] Its presence in a vast array of therapeutic agents, from antipsychotics to anticancer drugs, is a testament to its versatility.[2] The two nitrogen atoms within the six-membered ring provide opportunities for tailored substitutions, influencing a molecule's polarity, basicity, and conformational rigidity, which in turn can enhance its pharmacokinetic and pharmacodynamic profiles. Piperazin-1-amine, with its additional primary amino group, offers a further point of functionalization, making it a valuable building block for the synthesis of diverse and complex molecules.

This application note provides a comprehensive guide to the experimental setup for reactions involving Piperazin-1-amine dihydrochloride. As a salt, this compound requires specific considerations to unlock the reactivity of the free amine. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key transformations, and offer insights into the characterization of the resulting products.

Understanding the Reactant: Properties of Piperazin-1-amine Dihydrochloride

Before embarking on any synthesis, a thorough understanding of the starting material is paramount. Piperazin-1-amine dihydrochloride is the salt form of Piperazin-1-amine, meaning the two nitrogen atoms of the piperazine ring and the exocyclic primary amino group are protonated. This has significant implications for its reactivity.

PropertyValueSource
Molecular Formula C₄H₁₃Cl₂N₃Inferred
Molecular Weight 174.08 g/mol Inferred
Appearance White to off-white crystalline solidTypical for amine hydrochlorides
Solubility Soluble in water, sparingly soluble in alcoholsTypical for amine hydrochlorides
Reactivity The amine and piperazine nitrogens are not nucleophilic in their protonated state and require deprotonation with a suitable base to participate in reactions.[3]

Core Experimental Setup: The Deprotonation Step

A universal prerequisite for most reactions with Piperazin-1-amine dihydrochloride is the in-situ generation of the free amine. This is typically achieved by the addition of a suitable base.

Choice of Base and Solvent

The selection of the base and solvent system is interconnected and crucial for reaction success.

BaseTypical SolventsRationale and Considerations
Triethylamine (TEA) Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)A common, moderately strong organic base. The resulting triethylammonium chloride salt is often soluble in organic solvents, which may necessitate an aqueous workup for its removal.
Diisopropylethylamine (DIPEA or Hünig's base) Dichloromethane (DCM), Tetrahydrofuran (THF)A sterically hindered, non-nucleophilic base. It is particularly useful when the electrophile is sensitive to nucleophilic attack by the base itself.
Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN), Dimethylformamide (DMF)An inorganic base that is effective for deprotonation. The resulting potassium chloride is insoluble in many organic solvents and can sometimes be removed by filtration.
Sodium Bicarbonate (NaHCO₃) Water, Biphasic systemsA milder inorganic base, suitable for reactions where a strong base might cause side reactions.

General Deprotonation Workflow:

The following diagram illustrates the fundamental deprotonation step required before the main reaction.

Deprotonation_Workflow cluster_setup Initial Setup cluster_deprotonation Deprotonation cluster_reaction Reaction Piperazin-1-amine_dihydrochloride Piperazin-1-amine Dihydrochloride Base_Addition Add Base (e.g., TEA, K₂CO₃) Piperazin-1-amine_dihydrochloride->Base_Addition Solvent Anhydrous Solvent Solvent->Base_Addition Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Free_Amine In-situ formation of Piperazin-1-amine (free base) Stirring->Free_Amine Electrophile_Addition Add Electrophile Free_Amine->Electrophile_Addition

Caption: General workflow for the in-situ generation of free Piperazin-1-amine.

Application Protocol 1: N-Alkylation of Piperazin-1-amine

N-alkylation is a fundamental transformation for modifying the piperazine core, often leading to compounds with enhanced biological activity.[5] This protocol details the mono-alkylation of the piperazine nitrogen.

Scientific Rationale

The secondary amine of the piperazine ring is generally more nucleophilic than the primary exocyclic amino group due to steric hindrance around the latter. By carefully controlling the stoichiometry of the alkylating agent, selective mono-alkylation at the piperazine nitrogen can be achieved. The use of a base is essential to deprotonate the piperazinium salt, allowing the nitrogen to act as a nucleophile.[6]

Detailed Protocol

Materials:

  • Piperazin-1-amine dihydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Piperazin-1-amine dihydrochloride (1.0 eq).

  • Add anhydrous DMF (or MeCN) to dissolve or suspend the starting material.

  • Add the base (TEA, 2.2 eq or K₂CO₃, 3.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow Diagram:

N_Alkylation_Workflow cluster_reagents Reagents cluster_procedure Procedure Start_Material Piperazin-1-amine dihydrochloride Step1 1. Deprotonation Start_Material->Step1 Base Base (TEA or K₂CO₃) Base->Step1 Alkyl_Halide Alkyl Halide (R-X) Step2 2. Nucleophilic Attack Alkyl_Halide->Step2 Solvent Anhydrous Solvent (DMF or MeCN) Solvent->Step1 Step1->Step2 Step3 3. Workup Step2->Step3 Step4 4. Purification Step3->Step4

Caption: Workflow for the N-alkylation of Piperazin-1-amine.

Application Protocol 2: Synthesis of Pyrazole Derivatives

The hydrazine moiety of Piperazin-1-amine can be utilized in condensation reactions with 1,3-dicarbonyl compounds to form pyrazole rings, which are important pharmacophores.[7]

Scientific Rationale

The reaction proceeds via a condensation mechanism where the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of an acid catalyst is often employed, and when starting with a hydrazine hydrochloride, the addition of a base is still necessary to generate the free hydrazine for the initial nucleophilic attack.[8]

Detailed Protocol

Materials:

  • Piperazin-1-amine dihydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend Piperazin-1-amine dihydrochloride (1.0 eq) in ethanol.

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound (1.0 eq) to the mixture.

  • If required, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Reaction Workflow Diagram:

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps Hydrazine_Salt Piperazin-1-amine dihydrochloride Deprotonation 1. In-situ Free Hydrazine Formation Hydrazine_Salt->Deprotonation Dicarbonyl 1,3-Dicarbonyl Compound Condensation 2. Condensation & Cyclization Dicarbonyl->Condensation Base Base (TEA) Base->Deprotonation Solvent Solvent (Ethanol) Solvent->Deprotonation Deprotonation->Condensation Purification 3. Workup & Purification Condensation->Purification

Caption: Workflow for the synthesis of pyrazoles from Piperazin-1-amine.

Characterization of Products

The successful synthesis of piperazine derivatives should be confirmed by a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations for a Mono-N-Alkylated Product
¹H NMR Appearance of new signals corresponding to the protons of the added alkyl group. A shift in the signals of the piperazine ring protons adjacent to the newly substituted nitrogen.
¹³C NMR Appearance of new signals for the carbons of the alkyl group. A shift in the signals of the piperazine ring carbons.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product. Characteristic fragmentation patterns of the piperazine ring can be observed.[9]
Infrared (IR) Spectroscopy The N-H stretch of the secondary amine in the piperazine ring will still be present (around 3300 cm⁻¹), but its appearance may be altered. The spectrum will show characteristic C-H stretching and bending vibrations of the alkyl group.
High-Performance Liquid Chromatography (HPLC) A single major peak with a retention time different from the starting materials indicates the formation of a new compound. Purity can be assessed by the peak area.[10]

Safety and Handling

Piperazin-1-amine and its derivatives should be handled with appropriate safety precautions. The free base is classified as harmful if swallowed, in contact with skin, and if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

Piperazin-1-amine dihydrochloride is a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in drug discovery and development. The key to its successful utilization lies in the initial deprotonation step to generate the reactive free amine. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the principles behind the experimental setup and adhering to safe laboratory practices, scientists can effectively incorporate the Piperazin-1-amine scaffold into their synthetic strategies.

References

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • US4434292A - Process for the preparation of pyrazole - Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • WO2010070371A1 - Process for the preparation of piperazine derivatives - Google P
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Wiley Online Library. (URL: [Link])

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])

  • US3481933A - Recovery and purification of piperazine - Google P
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Publishing. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. (URL: [Link])

  • 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem. (URL: [Link])

  • Spectral investigation and normal coordinate analysis of piperazine. (URL: [Link])

  • US2919275A - Purification of piperazine - Google P
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (URL: [Link])

  • Triethylamine - Wikipedia. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

  • 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem. (URL: [Link])

Sources

Application Notes and Protocols for the Quantification of Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazin-1-amine dihydrochloride is a key chemical intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it is a piperazine ring substituted with an amino group, presented as a dihydrochloride salt.[1] The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. Its purity can directly impact reaction yields, impurity profiles, and the overall therapeutic effect of the API.

This document provides detailed application notes and validated protocols for the quantification of Piperazin-1-amine dihydrochloride, designed for researchers, quality control analysts, and drug development professionals. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, Gas Chromatography with Flame Ionization Detection (GC-FID), and Non-Aqueous Potentiometric Titration. Each method is presented with an explanation of its underlying principles, causality for experimental choices, and a step-by-step protocol to ensure reliable and reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-Column Derivatization

Expertise & Experience: The Rationale for Derivatization

Piperazin-1-amine dihydrochloride lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly, making direct quantification by HPLC-UV insensitive and impractical for trace-level analysis.[2] To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the analyte with a labeling agent to attach a UV-active moiety.

The primary amino group on Piperazin-1-amine is an ideal target for derivatization. We have selected 4-Chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent due to its high reactivity with primary and secondary amines under mild conditions to form a stable, highly UV-active product.[2] This approach significantly enhances the limit of detection (LOD) and limit of quantification (LOQ), making it suitable for impurity analysis and low-concentration assays.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

Objective: To quantify Piperazin-1-amine dihydrochloride by converting it to a UV-active derivative, followed by separation and detection using reverse-phase HPLC.

A. Reagents and Materials:

  • Piperazin-1-amine dihydrochloride reference standard

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Borate Buffer (0.1 M, pH 9.5)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (0.1 M)

B. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

C. Step-by-Step Procedure:

  • Standard Solution Preparation (Example Concentration: 100 µg/mL):

    • Accurately weigh approximately 10 mg of Piperazin-1-amine dihydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with deionized water. This is the stock solution.

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing Piperazin-1-amine dihydrochloride and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.

  • Derivatization Reaction:

    • In a clean vial, mix 1.0 mL of the standard or sample solution with 1.0 mL of 0.1 M Sodium Borate Buffer (pH 9.5).

    • Add 1.0 mL of a 1 mg/mL NBD-Cl solution (prepared in Methanol).

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath, protected from light.

    • Cool the reaction mixture to room temperature.

    • Neutralize by adding 0.5 mL of 0.1 M Hydrochloric Acid.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 340 nm.[2]

    • Run Time: Approximately 15 minutes.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of Piperazin-1-amine dihydrochloride in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterTypical Value
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis weigh 1. Weighing dissolve 2. Dissolution (in DI Water) weigh->dissolve mix 3. Mix with Buffer & NBD-Cl dissolve->mix Aliquot heat 4. Heat (60°C) mix->heat cool 5. Cool & Neutralize heat->cool filter 6. Filter (0.45 µm) cool->filter inject 7. Inject into HPLC filter->inject HPLC Vial separate 8. C18 Separation inject->separate detect 9. UV Detection (340 nm) separate->detect quantify 10. Quantification detect->quantify GC_Workflow cluster_prep Sample Preparation (Free Base) cluster_analysis GC-FID Analysis weigh 1. Weigh & Dissolve basify 2. Basify (pH > 11) weigh->basify extract 3. Liquid-Liquid Extraction (DCM) basify->extract dry 4. Dry & Concentrate extract->dry inject 5. Inject into GC dry->inject GC Vial separate 6. Capillary Column Separation inject->separate detect 7. FID Detection separate->detect quantify 8. Quantification detect->quantify Titration_Workflow cluster_prep Preparation cluster_analysis Titration & Calculation weigh 1. Weigh Sample dissolve 2. Dissolve in Glacial Acetic Acid weigh->dissolve titrate 3. Titrate with 0.1N Perchloric Acid dissolve->titrate Titration Beaker endpoint 4. Determine Endpoint (Potentiometric) titrate->endpoint calculate 5. Calculate % Purity endpoint->calculate

Sources

Application Notes: 1-Aminopiperazine Dihydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Piperazine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space of kinase inhibitors, the piperazine ring stands out as a "privileged scaffold".[3][4] Its six-membered heterocyclic structure, featuring two nitrogen atoms at opposite positions, imparts a unique combination of properties. These attributes often lead to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][4][5] The piperazine moiety can serve as a rigid linker to correctly orient pharmacophoric groups within a kinase's active site or act as a basic, hydrophilic group to optimize the molecule's pharmacokinetic profile.[6]

1-Aminopiperazine, particularly as its stable dihydrochloride salt, is an exceptionally versatile bifunctional building block for constructing novel kinase inhibitors. Its distinct reactivity—an exocyclic primary amine (a hydrazine) and an endocyclic secondary amine—allows for sequential, regioselective reactions, enabling the assembly of complex molecular architectures. This guide provides an in-depth look at the properties of 1-aminopiperazine dihydrochloride and a detailed protocol for its application in synthesizing a representative kinase inhibitor scaffold.

Physicochemical & Reactive Properties of 1-Aminopiperazine Dihydrochloride

1-Aminopiperazine dihydrochloride is a white to off-white crystalline solid. As a salt, it offers superior stability and ease of handling compared to its free base. The liberation of the free amine, which is necessary for its synthetic reactions, is typically achieved in situ using a suitable base.

The key to its synthetic utility lies in the differential nucleophilicity of its nitrogen atoms. The exocyclic primary amino group (-NH₂) behaves as a hydrazine, readily participating in condensation reactions with carbonyl compounds to form hydrazones or cyclizing with 1,3-dicarbonyls to form pyrazoles.[7][8] The endocyclic secondary amine (-NH-) is a typical secondary amine, ideal for nucleophilic substitution reactions (such as SₙAr) or amide bond formations.[9][10] This dual reactivity allows chemists to first build a complex fragment onto the primary amine and then use the secondary amine as a handle to connect to the core kinase-binding scaffold.

PropertyValue
Chemical Name 1-Aminopiperazine Dihydrochloride
Synonyms Piperazin-1-amine dihydrochloride
Molecular Formula C₄H₁₃Cl₂N₃
Molecular Weight 174.07 g/mol
CAS Number 106138-76-1
Appearance White to off-white crystalline solid
Solubility Soluble in water

Strategic Incorporation into Kinase Inhibitor Scaffolds

The 1-aminopiperazine unit can be strategically employed to bridge two critical domains of a kinase inhibitor: a "hinge-binding" moiety and a "solvent-front" moiety. The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain, and forming hydrogen bonds with this region is a common strategy for achieving potent inhibition. The solvent-front region offers opportunities for substituents to enhance selectivity and improve physicochemical properties. 1-Aminopiperazine can be used to link these two regions effectively.

G Hinge_Binder Hinge_Binder Piperazine_Ring Piperazine_Ring Hinge_Binder->Piperazine_Ring Secondary Amine (SₙAr / Amidation) Solvent_Fragment Solvent_Fragment Piperazine_Ring->Solvent_Fragment Primary Amine (Condensation)

Caption: Conceptual role of 1-Aminopiperazine as a linker.

Application Protocol: Two-Step Synthesis of a Pyrazole-Piperazine-Pyrimidine Kinase Inhibitor Core

This protocol details a representative two-step synthesis to construct a core structure common in kinase inhibitors. The strategy involves:

  • Step 1: Cyclization of 1-aminopiperazine with a 1,3-dicarbonyl compound to form a stable pyrazole ring. This utilizes the primary amino group (hydrazine).

  • Step 2: Nucleophilic aromatic substitution (SₙAr) of the resulting piperazinyl-pyrazole with an activated chloro-pyrimidine, a common hinge-binding element. This utilizes the secondary amino group.

// Structures start [label=<1-Aminopiperazine Dihydrochloride (1)>]; reagent1 [label=<Acetylacetone (2)>]; intermediate [label=<1-(3,5-dimethyl-1H-pyrazol-1-yl)piperazine (3)>]; reagent2 [label=<2,4-dichloro-5-fluoropyrimidine (4)>]; product [label=<2-chloro-4-(4-(3,5-dimethyl-1H-pyrazol-1-yl)piperazin-1-yl)-5-fluoropyrimidine (5)>];

// Reaction Flow {rank=same; start; reagent1;} {rank=same; intermediate; reagent2;}

start -> intermediate [label= TEA, EtOH Reflux>]; reagent1 -> intermediate [style=invis]; intermediate -> product [label= DIPEA, n-BuOH 100 °C>]; reagent2 -> product [style=invis]; }

Caption: Reaction scheme for the synthesis of a kinase inhibitor core.

Part 1: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)piperazine (3)

Objective: To synthesize the pyrazolyl-piperazine intermediate via a condensation-cyclization reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-Aminopiperazine Dihydrochloride (1)C₄H₁₃Cl₂N₃174.075.00 g28.7 mmol
Acetylacetone (2)C₅H₈O₂100.123.16 mL30.2 mmol
Triethylamine (TEA)C₆H₁₅N101.198.80 mL63.2 mmol
Ethanol (EtOH), 200 ProofC₂H₅OH46.07100 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-aminopiperazine dihydrochloride (1) (5.00 g, 28.7 mmol) and ethanol (100 mL).

  • Base Addition: Stir the suspension and add triethylamine (TEA) (8.80 mL, 63.2 mmol). The TEA serves to neutralize both hydrochloride salts and catalyze the reaction. Stir for 15 minutes at room temperature. A noticeable dissolution should occur as the free base is formed.

  • Reactant Addition: Add acetylacetone (2) (3.16 mL, 30.2 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The aqueous wash removes any remaining salts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 2-10% methanol in dichloromethane) to afford the pure intermediate (3) as a pale yellow oil or solid.

Part 2: Synthesis of 2-chloro-4-(4-(3,5-dimethyl-1H-pyrazol-1-yl)piperazin-1-yl)-5-fluoropyrimidine (5)

Objective: To couple the pyrazolyl-piperazine intermediate with the pyrimidine core via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents make it susceptible to nucleophilic attack.[10][11][12]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Intermediate (3)C₉H₁₆N₄180.254.00 g22.2 mmol
2,4-dichloro-5-fluoropyrimidine (4)C₄HCl₂FN₂166.973.71 g22.2 mmol
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.244.64 mL26.6 mmol
n-Butanol (n-BuOH)C₄H₁₀O74.1280 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Deionized WaterH₂O18.02As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the pyrazolyl-piperazine intermediate (3) (4.00 g, 22.2 mmol) and 2,4-dichloro-5-fluoropyrimidine (4) (3.71 g, 22.2 mmol) in n-butanol (80 mL).

  • Base Addition: Add DIPEA (4.64 mL, 26.6 mmol). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. The C4 position of the pyrimidine is more activated and sterically accessible for substitution than the C2 position. Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).

  • Work-up: Cool the reaction to room temperature. A precipitate may form. Filter the solid and wash with a small amount of cold n-butanol, then dry under vacuum.

  • Extraction (if no precipitate forms): If the product remains in solution, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (eluting with a gradient of 20-60% ethyl acetate in hexanes) to yield the final product (5) as a white to off-white solid.

Data Presentation and Characterization

Expected Results:

CompoundStepYield RangePurity (HPLC)Physical Appearance
3 175-85%>97%Pale yellow oil/solid
5 280-90%>98%White to off-white solid

Expected Analytical Data for Final Product (5):

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~8.10 (d, 1H), 6.05 (s, 1H), 4.00 (t, 4H), 2.55 (t, 4H), 2.25 (s, 3H), 2.20 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ ~160.1, 155.5, 150.2, 142.8, 140.5, 108.9, 50.1, 45.3, 13.8, 11.2.
HRMS (ESI) Calculated for C₁₃H₁₅ClFN₅ [M+H]⁺: 308.1078; Found: 308.1075.

Experimental Workflow Visualization

// Nodes Start [label="Start: Weigh Reagents\n(1-Aminopiperazine Dihydrochloride, Acetylacetone, TEA)", shape=ellipse, fillcolor="#FBBC05"]; Setup1 [label="Step 1: Reaction Setup\nDissolve in EtOH, add TEA, add Acetylacetone"]; Reflux1 [label="Heat to Reflux (80°C)\nMonitor by TLC (4h)"]; Workup1 [label="Work-up & Extraction\n(Concentrate, dissolve in DCM, wash with NaHCO₃/Brine)"]; Purify1 [label="Dry, Concentrate & Purify\n(Flash Chromatography)"]; Intermediate [label="Isolate Intermediate 3\n(Characterize: NMR, MS)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Setup2 [label="Step 2: Reaction Setup\nDissolve Intermediate 3 & Pyrimidine 4 in n-BuOH, add DIPEA"]; Heat2 [label="Heat to 100°C\nMonitor by TLC (6h)"]; Workup2 [label="Work-up & Isolation\n(Cool, filter precipitate or concentrate & extract)"]; Purify2 [label="Purify Final Product 5\n(Recrystallization or Flash Chromatography)"]; End [label="Final Product Characterization\n(NMR, HRMS, HPLC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Setup1; Setup1 -> Reflux1; Reflux1 -> Workup1; Workup1 -> Purify1; Purify1 -> Intermediate; Intermediate -> Setup2; Setup2 -> Heat2; Heat2 -> Workup2; Workup2 -> Purify2; Purify2 -> End; }

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Low Yield - Incomplete liberation of free base.- Insufficient reaction time/temperature.- Ensure addition of at least 2.2 equivalents of TEA.- Confirm reflux temperature and extend reaction time, monitoring by TLC.
Step 1: Multiple Spots on TLC - Incomplete cyclization.- Side reactions of acetylacetone.- Ensure reaction goes to completion.- Purify carefully using gradient elution column chromatography.
Step 2: Incomplete Reaction - Base (DIPEA) is degraded or wet.- Reaction temperature too low.- Use fresh, anhydrous DIPEA and n-butanol.- Ensure internal reaction temperature reaches 100 °C.
Step 2: Disubstitution Product - Reaction temperature too high or time too long.- Excess piperazine intermediate used.- Carefully control reaction temperature and time.- Use a 1:1 stoichiometry of reactants.
Product is an oil, not a solid - Presence of residual solvent or impurities.- Ensure complete removal of solvent under high vacuum.- Re-purify by column chromatography. Attempt trituration with a non-polar solvent like hexanes or ether.

Conclusion

1-Aminopiperazine dihydrochloride is a powerful and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its unique bifunctional nature allows for a modular and strategic approach to drug design, enabling the efficient assembly of complex molecules. The protocols and insights provided here demonstrate a logical and field-proven pathway for its use, from understanding its fundamental reactivity to applying it in multi-step syntheses. By leveraging the principles of condensation and nucleophilic aromatic substitution, researchers can effectively incorporate this valuable scaffold into novel drug candidates, paving the way for the next generation of targeted therapies.

References

  • Ullah, N. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2). Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Available at: [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing Imatinib. Google Patents.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Process and intermediates for the preparation of dasatinib. Google Patents.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Processes for making ponatinib and intermediates thereof. Google Patents.
  • RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • PubMed Central. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route 3 of dasatinib. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ACS Publications. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • PubChem. (n.d.). 1-Aminopiperazine. PubChem. Available at: [Link]

  • ResearchGate. (2025). Synthesis of the antineoplastic agent ponatinib. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Justia Patents. (n.d.). synthesis process of dasatinib and intermediate thereof. Justia Patents. Available at: [Link]

  • TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Google APIs. (2014). WO 2014/093583 A2. Google APIs. Available at: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. Available at: [Link]

  • NIH. (n.d.). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH. Available at: [Link]

Sources

Application Notes & Protocols: N-Aminopiperazine Dihydrochloride for Solid-Phase Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Aminopiperazine in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic candidates. They are designed to replicate the biological activity of natural peptides but are engineered to overcome inherent limitations such as poor enzymatic stability and low bioavailability.[1][2] The piperazine heterocycle is a cornerstone of this field, prized for its ability to introduce conformational rigidity and act as a versatile scaffold in molecular design.[3][4] Its inclusion in a peptide backbone can induce specific turn conformations, which are often critical for high-affinity receptor binding.[5]

N-aminopiperazine, a derivative featuring a hydrazine moiety (-NH-NH₂) attached to one of the ring nitrogens, elevates this potential. This unique structure provides two distinct points for chemical modification: the secondary amine within the piperazine ring and the terminal primary amine of the hydrazine group. This dual functionality opens avenues for creating complex, branched, or uniquely functionalized peptidomimetics that are inaccessible with standard amino acid building blocks.

However, harnessing this potential on a solid support requires a nuanced approach. The starting material, N-aminopiperazine dihydrochloride, is a salt, and the differential reactivity of its two nitrogen centers necessitates a robust orthogonal protection strategy.[6][7] This guide provides a comprehensive framework and detailed protocols for the successful incorporation of N-aminopiperazine into peptidomimetic structures using solid-phase synthesis, transforming a challenging building block into a powerful tool for combinatorial chemistry and drug development.

Core Principles: Navigating the Chemistry of N-Aminopiperazine on Solid Support

The successful application of N-aminopiperazine in solid-phase peptide synthesis (SPPS) hinges on a deliberate and chemically sound strategy. Simply introducing the dihydrochloride salt to a standard synthesis cycle will not work. The causality behind a successful protocol is rooted in two key principles: the necessity of an orthogonally protected monomer and the selection of an appropriate solid support.

The Imperative of Orthogonal Protection

The primary challenge lies in the distinct nucleophilicity and reactivity of the two key nitrogen atoms: the endocyclic secondary amine (N4) and the exocyclic primary amine (N1-amino). To selectively build a polymer chain from one position while leaving the other available for later modification (or capped), each nitrogen must be masked with a protecting group that can be removed under different chemical conditions.[6][7] This is the essence of an orthogonal strategy.

A robust approach involves using the widely adopted Fmoc/Boc protection scheme:

  • N1-Amino Group (Hydrazine): This group is typically protected with a tert-butyloxycarbonyl (Boc) group . The Boc group is acid-labile and is cleanly removed during the final cleavage step with trifluoroacetic acid (TFA).[8]

  • N4-Ring Amine: This secondary amine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile and is selectively removed during each synthesis cycle with a dilute solution of a base like piperidine, allowing for chain elongation at this position.[9]

This strategy transforms N-aminopiperazine into a heterobifunctional building block, 1-(Boc-amino)-4-(Fmoc)-piperazine, ready for controlled, stepwise assembly on a solid support.

Caption: Workflow for SPPS using an orthogonally protected N-aminopiperazine monomer.

Rationale for Solid Support Selection

The choice of resin is critical for both the anchoring of the first building block and the ultimate release of the final product. For this application, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[10][11]

Justification:

  • Steric Hindrance: The bulky trityl linker effectively prevents undesirable side reactions such as diketopiperazine formation, which can occur with other resin types, especially when proline or glycine are involved.[11]

  • Mild Cleavage Conditions: 2-CTC resin allows for the cleavage of the final peptidomimetic under very mild acidic conditions (e.g., dilute TFA). This is advantageous as it permits the release of the product while leaving acid-labile side-chain protecting groups (like t-butyl) intact, should a fragment condensation strategy be desired.[12]

Experimental Protocols

These protocols assume the use of the orthogonally protected monomer, 1-(Boc-amino)-4-(Fmoc)-piperazine . If starting from N-aminopiperazine dihydrochloride, it must first be converted to this protected form via standard solution-phase chemistry.

Protocol 1: Immobilization of Protected Monomer onto 2-CTC Resin

This procedure details the crucial first step of covalently attaching the N-aminopiperazine scaffold to the solid support.

ParameterReagent/ConditionEquivalents (vs. Resin Capacity)Purpose
Resin Swelling Anhydrous Dichloromethane (DCM)~10 mL/g resinTo allow reagent access to reactive sites within the polymer matrix.[11]
Immobilization 1-(Boc-amino)-4-(Fmoc)-piperazine1.5 - 2.0 eq.The scaffold to be attached to the resin.
N,N-Diisopropylethylamine (DIPEA)3.0 - 4.0 eq.A non-nucleophilic base to activate the resin and neutralize HCl formed during the reaction.
Capping Methanol (MeOH)~1.0 mL/g resinTo deactivate any remaining reactive chlorotrityl groups and prevent undesired side reactions.[11]

Step-by-Step Methodology:

  • Resin Preparation: Place 2-CTC resin (1.0 g, ~1.2 mmol/g capacity) into a fritted reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.

  • Reagent Solution: In a separate flask, dissolve 1-(Boc-amino)-4-(Fmoc)-piperazine (2.0 eq.) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. Immediately add the monomer solution, followed by DIPEA (4.0 eq.).

  • Agitation: Agitate the resin slurry at room temperature for 2 hours. The reaction progress can be monitored by taking a small aliquot of the solution and testing for the presence of the starting monomer by TLC.

  • Capping: Add MeOH (1.0 mL) to the reaction vessel and continue to agitate for an additional 30 minutes to cap unreacted sites.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), N,N-Dimethylformamide (DMF) (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The final loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Iterative Chain Elongation

This protocol describes a single cycle of deprotection and coupling to extend the peptidomimetic chain from the N4 position of the piperazine ring.

Caption: The two-step cycle of deprotection and coupling for chain elongation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin from the previous step in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection (Step A):

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate for 3 minutes.

    • Drain the solution. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 10 minutes. This two-step process ensures complete removal of the Fmoc group.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Self-Validation: Perform a qualitative Kaiser test. A positive result (deep blue beads) confirms the presence of the free secondary amine, indicating successful deprotection.

  • Amino Acid Coupling (Step B):

    • In a separate vial, pre-activate the incoming Fmoc-protected amino acid (3.0 eq.) with a coupling agent such as HATU (2.9 eq.) and a base like DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates that the coupling reaction has gone to completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This final step releases the completed peptidomimetic from the solid support and removes the acid-labile Boc group and any other side-chain protecting groups.

Step-by-Step Methodology:

  • N-Terminal Fmoc Removal: If the final N-terminal group is to be a free amine, perform the Fmoc deprotection step as described in Protocol 2, Step A.

  • Resin Preparation: Thoroughly wash the peptide-resin with DCM (5x) and dry it under high vacuum for at least 4 hours. This is critical as residual DMF can interfere with the acidic cleavage.[13]

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail. A standard, effective cocktail is Reagent B : TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). TIS and water act as scavengers to trap the highly reactive cationic species generated during cleavage, preventing modification of sensitive residues.[13]

    • Add the cleavage cocktail to the dried resin (~10 mL per gram of starting resin) in a sealed vessel.

    • Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin with a small additional volume of fresh TFA (2x) and combine the filtrates.

    • Reduce the volume of the combined filtrate by approximately half under a gentle stream of nitrogen.

  • Precipitation and Purification:

    • Add the concentrated solution dropwise into a larger tube containing cold diethyl ether (40-50 mL). A white precipitate of the crude product should form.

    • Centrifuge the mixture, decant the ether, and wash the crude peptide pellet with cold diethyl ether (2x).

    • Dry the crude product under vacuum.

  • Analysis: Analyze the crude product by analytical HPLC and mass spectrometry to confirm its identity and purity before proceeding to preparative HPLC for final purification.[14]

References

  • Teixidó, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2690. Available at: [Link]

  • Roy, R. N., et al. (2007). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of Combinatorial Chemistry, 9(4), 583-591. Available at: [Link]

  • Guryanov, I., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Guryanov, I., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • Nefzi, A., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Organic Chemistry, 65(18), 5670-5678. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 15, 1234-1245. Available at: [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Available at: [Link]

  • Yeleuov, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Molecules, 26(16), 4791. Available at: [Link]

  • Yeleuov, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Yeleuov, M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. Available at: [Link]

  • Flagstad, T., et al. (2021). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499. Available at: [Link]

  • Nefzi, A., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry, 5(3), 220-223. Available at: [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Nature Protocols, 2(12), 3228-3237. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE. Available at: [Link]

  • Meienhofer, J., et al. (1978). Solid phase synthesis with base N alpha-protecting group cleavage. Google Patents.
  • Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. Available at: [Link]

  • Hilaris Publisher. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Hilaris Publisher. Available at: [Link]

Sources

Application Note: Piperazin-1-amine Dihydrochloride in Advanced Materials Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Piperazin-1-amine dihydrochloride (CAS: 122164969 for salt; 30651-60-6 for free base) is a specialized heterocyclic building block distinct from standard piperazine due to the presence of an exocyclic N-amino (


) group. This "hydrazine-like" functionality imparts unique nucleophilicity and redox properties, making it a critical precursor in energetic materials , nanocarbon functionalization , and CO

capture technologies
.

Unlike standard aliphatic amines, the N-amino group allows for the formation of hydrazones, high-nitrogen energetic salts, and specific grafting geometries on graphene oxide.

Key Chemical Specifications:

Property Specification

| Molecular Formula | C


H

Cl

N

(Salt form) | | Molecular Weight | 174.07 g/mol | | Structure | Cyclic diamine with N-substituted primary amine | | Solubility | Highly soluble in water; insoluble in non-polar organics | | Acidity (pKa) | ~5.6 and ~9.8 (Free base) | | Handling | Hygroscopic solid; store under inert atmosphere |[1]

Critical Pre-Protocol: Free Base Liberation

Context: The dihydrochloride salt is the stable storage form. However, for 90% of materials science applications (nucleophilic attack, coordination, or polymerization), the molecule must be in its free base form. Using the salt directly without neutralization is the most common cause of experimental failure.

Protocol: In-Situ Neutralization & Extraction

Prerequisite for Applications 3.1 and 3.2.

Reagents:

  • Piperazin-1-amine 2HCl (10 mmol)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )

Methodology:

  • Dissolution: Dissolve 1.74 g of the dihydrochloride salt in 5 mL of deionized water (minimal volume).

  • Basification: Dropwise add 5M NaOH while stirring at 0°C until pH reaches >12. The solution may become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer 3x with 15 mL of DCM. The 1-aminopiperazine will partition into the organic phase.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    for 20 minutes, and filter.
  • Isolation: Rotary evaporate the solvent at low temperature (<40°C) to obtain the pale yellow oil (free base). Note: Use immediately to prevent oxidation.

Application A: Functionalization of Graphene Oxide (GO)

Application: Synthesis of N-doped Graphene Aerogels for Supercapacitors.[2] Mechanism: The N-amino group acts as a potent nucleophile, attacking epoxide groups on the GO basal plane more aggressively than standard amines due to the alpha-effect (adjacent lone pairs increasing nucleophilicity). This results in a robust covalent lattice.

Experimental Protocol

Step 1: Preparation of GO Suspension

  • Disperse Graphene Oxide (50 mg) in DI water (20 mL) using probe sonication (200W, 30 mins) to achieve a homogenous brown dispersion.

Step 2: Functionalization (Epoxide Ring Opening)

  • Activation: Add 100 mg of freshly liberated 1-aminopiperazine (from Section 2) to the GO suspension.

  • Reaction: Reflux the mixture at 90°C for 24 hours under N

    
     atmosphere. The color will shift from brown to black, indicating reduction and functionalization.
    

Step 3: Hydrothermal Assembly (Aerogel Formation)

  • Transfer the suspension to a Teflon-lined autoclave.

  • Heat at 180°C for 12 hours. The pressure aids in the self-assembly of the graphene sheets into a 3D porous hydrogel.

Step 4: Purification

  • Wash the resulting hydrogel with water/ethanol (1:1) via dialysis for 48 hours to remove unreacted amine.

  • Freeze-dry (lyophilize) to obtain the N-doped aerogel.

Data Validation
TechniqueExpected ResultInterpretation
XPS (N1s scan) Peak at ~400.5 eV (Pyrrolic-N)Confirms covalent C-N bonding.
XRD Shift of (002) peak from 10° to ~24°Indicates reduction of oxygen groups and restacking.
Raman Increased I

/I

ratio
Defects introduced by N-doping (active sites).

Application B: Energetic Materials (High-Nitrogen Salts)

Application: Synthesis of Energetic Ionic Liquids or Solid Propellant Additives. Mechanism: The 1-aminopiperazine backbone is rich in nitrogen. By protonating the amine with energetic acids (Nitric, Perchloric), you create salts with high positive heats of formation and high density, critical for propulsion.

Safety Warning: Perchlorate salts are potentially explosive. Perform on <1g scale behind a blast shield.

Protocol: Synthesis of 1-Aminopiperazinium Dinitrate

Reagents:

  • 1-Aminopiperazine 2HCl (Salt form can be used directly here via metathesis, but free base is cleaner).

  • Silver Nitrate (AgNO

    
    ) OR Nitric Acid (HNO
    
    
    
    ) if starting from free base.

Methodology (Metathesis Route - Safer):

  • Dissolution: Dissolve 1 mmol of Piperazin-1-amine 2HCl in 2 mL water.

  • Precipitation: Add 2 mmol of AgNO

    
     dissolved in water.
    
  • Filtration: A white precipitate of AgCl forms immediately. Filter through a 0.2

    
    m PTFE membrane to remove AgCl.
    
  • Crystallization: The filtrate contains 1-aminopiperazinium dinitrate. Evaporate water slowly in a desiccator over P

    
    O
    
    
    
    . Do not heat.

Methodology (Acid-Base Route - Higher Purity):

  • Dissolve 1 mmol free base 1-aminopiperazine in ethanol.

  • Dropwise add 2 mmol of 65% HNO

    
     at 0°C.
    
  • Precipitate forms immediately. Filter and wash with cold ether.

Application C: CO Capture (Sterically Hindered Sorbents)

Application: Post-combustion carbon capture solvent additive. Mechanism: The steric hindrance of the piperazine ring combined with the N-amino group creates a "kinetic promoter." It reacts with CO


 to form unstable carbamates that hydrolyze easily, lowering the energy required to regenerate the solvent (stripping).
Workflow Diagram: CO Absorption Cycle

The following diagram illustrates the flow of the amine solvent through the capture loop, highlighting the zwitterion formation specific to the diamine structure.

CO2_Capture_Process cluster_mechanism Reaction Mechanism (Inside Absorber) GasIn Flue Gas (CO2 + N2) Absorber Absorber Column (40°C) GasIn->Absorber Absorption RichSolvent Rich Amine (Carbamate/Zwitterion) Absorber->RichSolvent Amine + CO2 HEX Heat Exchanger RichSolvent->HEX Stripper Stripper Column (120°C) HEX->Stripper LeanSolvent Lean Amine (Regenerated) HEX->LeanSolvent Cooling Stripper->HEX Hot Lean Amine CO2Out Pure CO2 (Storage) Stripper->CO2Out Desorption LeanSolvent->Absorber Recycle Mech 1-Aminopiperazine + CO2 -> Zwitterion -> Carbamate

Caption: Closed-loop cycle for CO2 capture using 1-aminopiperazine as a kinetic promoter. The high nucleophilicity of the N-amino group accelerates the initial uptake in the absorber.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link

  • Eigler, S., & Hirsch, A. (2014). "Chemistry with Graphene and Graphene Oxide - Challenges for Synthetic Chemists." Angewandte Chemie International Edition, 53(30), 7720-7738. Link

  • Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. (General reference for piperazinium salt energetics). Link

  • PubChem. (2023). "Piperazin-1-amine dihydrochloride Compound Summary." National Library of Medicine. Link

  • Park, S., et al. (2009). "Chemical structures of hydrazine-treated graphene oxide and generation of aromatic nitrogen doping." Nature Communications. (Analogous mechanism for N-amino functionalities). Link

Sources

Application Note: N-Aminopiperazine Dihydrochloride in Agrochemical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of N-aminopiperazine dihydrochloride in agrochemical synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract & Core Utility

N-Aminopiperazine dihydrochloride (1-Aminopiperazine 2HCl, CAS 3064-50-6) is a specialized hydrazine-functionalized heterocycle used as a critical building block in the synthesis of modern agrochemicals. Unlike its free-base counterpart—which is an unstable, oxidation-prone oil—the dihydrochloride salt offers superior shelf-stability, precise stoichiometry, and safer handling characteristics.

Its primary utility in agrochemical discovery lies in its dual-nitrogen functionality:

  • N1 (Hydrazine-like): A nucleophilic primary amino group capable of forming Schiff bases (hydrazones) or fused heterocyclic rings (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines).

  • N4 (Secondary Amine): A basic site available for further functionalization to tune solubility (LogP) and bioavailability.

This guide details the protocols for converting the stable salt into bioactive scaffolds, specifically targeting fungicidal triazoles and insecticidal hydrazones .

Chemical Properties & Mechanistic Insight[1][2]

PropertySpecificationApplication Note
Molecular Formula C₄H₁₃Cl₂N₃Salt form includes 2 equivalents of HCl.
MW 174.07 g/mol Use this value for stoichiometry, not the free base MW (101.15).
Solubility Water (High), Methanol (Mod.), DCM (Insol.)Requires phase transfer or neutralization for organic synthesis.
Stability Hygroscopic solidStore under inert atmosphere; free base oxidizes rapidly in air.
pKa ~5.35 / ~9.37The N1-amino group is less basic than the N4-ring nitrogen.
Mechanistic Advantage: The "Bifunctional Scaffold"

In agrochemical design, the N-aminopiperazine moiety acts as a rigid linker . The piperazine ring restricts conformational freedom, potentially increasing binding affinity to target enzymes (e.g., fungal CYP51 or insect nicotinic receptors). The N1-amino group serves as the "warhead" attachment point, reacting with aldehydes or acid chlorides to form the active pharmacophore.

Experimental Protocols

Phase 1: Salt Neutralization & Free Base Isolation (Critical Precursor Step)

Rationale: Most organic syntheses (acylation, condensation) require the nucleophilic free amine. The 2HCl salt is non-nucleophilic and insoluble in non-polar solvents.

Reagents:

  • N-Aminopiperazine 2HCl (10 mmol, 1.74 g)

  • Sodium Ethoxide (21 mmol) or Powdered NaOH

  • Absolute Ethanol (anhydrous)

Protocol:

  • Suspension: Suspend 1.74 g of N-aminopiperazine 2HCl in 20 mL of anhydrous ethanol under N₂ atmosphere.

  • Neutralization: Add 2.1 equivalents of Sodium Ethoxide solution dropwise at 0°C. Stir vigorously for 30 minutes. The solution will become cloudy as NaCl precipitates.

  • Filtration: Filter the mixture through a Celite pad under inert gas to remove the NaCl salts.

  • Isolation: The filtrate contains the unstable 1-aminopiperazine free base .

    • Usage: Use immediately for the next step. Do not store the free base; it will darken and decompose via oxidation.

Phase 2: Synthesis of Bioactive Scaffolds
Workflow A: Synthesis of Piperazine Hydrazones (Insecticidal/Fungicidal Hit Finding)

Target: Rapid generation of Schiff base libraries for SAR (Structure-Activity Relationship) studies.

Reaction: R-CHO + H₂N-N(Piperazine) → R-CH=N-N(Piperazine) + H₂O

Protocol:

  • Coupling: To the ethanolic solution of free base (from Phase 1), add 1.0 equivalent of the desired aromatic aldehyde (e.g., 2-chlorobenzaldehyde for fungicidal activity).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.1 mL).

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If oil:[1][2] Evaporate solvent, redissolve in DCM, wash with brine, and recrystallize from Hexane/EtOAc.

Workflow B: Synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Target: A fused bicyclic core often found in advanced agrochemical patents (e.g., similar to sitagliptin analogs but optimized for plant protection).

Reaction Logic:

  • Acylation: 1-Aminopiperazine + Acid Chloride → Amide.

  • Cyclization: Amide + Dehydrating Agent (POCl₃) → Fused Triazole.

Protocol:

  • Acylation: Dissolve 1-aminopiperazine free base (10 mmol) in DCM (dry). Add Triethylamine (22 mmol). Add 1.0 eq of Benzoyl Chloride dropwise at 0°C. Stir 1 hr.

  • Isolation of Intermediate: Wash with water, dry organics, and concentrate to yield the N-(piperazin-1-yl)benzamide.

  • Cyclization: Dissolve the intermediate in POCl₃ (5 mL/g). Heat to 80°C for 3 hours.

    • Safety Note: POCl₃ is corrosive and reacts violently with water. Quench carefully into ice water.

  • Neutralization: Adjust pH to 8 with NH₄OH. Extract with Ethyl Acetate.[3]

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Visualizing the Workflow

AgrochemicalSynthesis Salt N-Aminopiperazine Dihydrochloride (Solid) Neut Neutralization (NaOEt/EtOH) Salt->Neut Base Treatment FreeBase 1-Aminopiperazine Free Base (Unstable Oil) Neut->FreeBase Filtration (-NaCl) Hydrazone Piperazine Hydrazone (Insecticidal Scaffold) FreeBase->Hydrazone + Aldehyde (Reflux/AcOH) Amide Amide Intermediate FreeBase->Amide + Acid Chloride (DCM/TEA) Aldehyde Aldehyde (R-CHO) AcidCl Acid Chloride (R-COCl) Triazole Tetrahydro-triazolo [4,3-a]pyrazine (Fungicidal Core) Amide->Triazole Cyclization (POCl3, Heat)

Caption: Conversion of N-aminopiperazine 2HCl into two distinct agrochemical pharmacophores: hydrazones and fused triazoles.

Safety & Handling Guidelines

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Always handle the free base in a fume hood.

  • Hygroscopicity: The dihydrochloride salt absorbs moisture rapidly. Weigh quickly or use a glovebox for precise stoichiometry.

  • Incompatibility: Avoid contact with strong oxidizers (creates nitrogen gas/pressure) and nitrous acid (forms N-nitroso compounds, which are potent carcinogens).

References

  • Synthesis of 1-Aminopiperazine: Katta, V., et al. "Synthesis of 1-amino piperazine by reacting (NaNO2/HCl) and followed by reduction."[1] Journal of Medicinal Chemistry, 2010.[1] Link

  • Triazolo-pyrazine Scaffolds: Piercey, D. G., et al. "A Simplified and Sustainable Methodology to Synthesize 1,2,4-triazolo-[4,3-a]pyrazine." Purdue Research Foundation, 2023. Link

  • Agrochemical Utility: Chi, Y. R., et al. "Piperazine: Its role in the discovery of pesticides." Chinese Chemical Letters, 2023. Link

  • Salt Properties: PubChem. "Piperazine dihydrochloride Compound Summary." National Library of Medicine, 2025. Link

Sources

Application Note: Regioselective N-Boc Protection of 1-Aminopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the regioselective N-tert-butoxycarbonyl (Boc) protection of 1-aminopiperazine (1-AP). 1-Aminopiperazine presents a unique synthetic challenge due to the presence of two distinct nucleophilic sites: the exocyclic primary amine of the hydrazine moiety (


) and the endocyclic secondary amine at the 4-position (

). This guide elucidates the mechanistic basis for regioselectivity, providing a robust protocol for the kinetic isolation of the hydrazine-protected species, tert-butyl (piperazin-1-yl)carbamate , while also outlining the synthetic strategy to access the thermodynamic ring-protected isomer, tert-butyl 4-aminopiperazine-1-carboxylate .

Introduction & Mechanistic Insight

The Nucleophilic Challenge

1-Aminopiperazine contains two competing nucleophiles:

  • Exocyclic Hydrazine Nitrogen (

    
    -NH
    
    
    
    ):
    Enhanced nucleophilicity due to the
    
    
    -effect (repulsion between adjacent lone pairs on the nitrogen atoms raises the ground state energy).
  • Endocyclic Secondary Amine (

    
    -H):  Higher basicity (pKa 
    
    
    
    10-11) but lower kinetic nucleophilicity compared to the hydrazine.
Regioselectivity Logic
  • Kinetic Control (Direct Protection): Reaction with di-tert-butyl dicarbonate (Boc

    
    O) under mild, stoichiometric conditions preferentially targets the exocyclic hydrazine  due to its superior nucleophilicity. This yields tert-butyl (piperazin-1-yl)carbamate  (CAS 147081-80-9).[1]
    
  • Thermodynamic/Structural Control: Accessing the ring-protected isomer (tert-butyl 4-aminopiperazine-1-carboxylate , CAS 118753-66-5) typically requires an alternative synthetic route (e.g., nitrosation of 1-Boc-piperazine) rather than direct protection of 1-aminopiperazine, as direct protection yields mixtures or the exocyclic product.

Reaction Scheme

ReactionScheme SM 1-Aminopiperazine (C4H11N3) ProdA Kinetic Product (Major) tert-butyl (piperazin-1-yl)carbamate (Exocyclic Protection) SM->ProdA  DCM, 0°C  Kinetic Control ProdB Thermodynamic Isomer tert-butyl 4-aminopiperazine-1-carboxylate (Ring Protection) SM->ProdB  Difficult Direct Route  (Minor/Mixture) Boc2O Boc2O (1.0 equiv) Boc2O->ProdA

Figure 1: Regioselectivity landscape of 1-aminopiperazine reaction with Boc anhydride.

Protocol A: Selective Synthesis of tert-Butyl (piperazin-1-yl)carbamate

Target: Protection of the exocyclic hydrazine group. Application: Preparation of hydrazine-protected linkers or intermediates where the secondary amine is required for subsequent reductive amination or alkylation.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
1-Aminopiperazine 101.151.05.06 g (50 mmol)Substrate
Di-tert-butyl dicarbonate (Boc

O)
218.250.9510.37 g (47.5 mmol)Protecting Group
Dichloromethane (DCM) --100 mL (0.5 M)Solvent
Triethylamine (TEA) 101.191.17.6 mLBase (Optional*)

*Note: TEA is optional. The reaction proceeds well without base due to the high nucleophilicity of the hydrazine, but TEA ensures the secondary amine remains unprotonated if HCl salts are present.

Step-by-Step Methodology
  • Preparation:

    • Charge a 250 mL round-bottom flask with 1-aminopiperazine (5.06 g) and DCM (50 mL).

    • Cool the solution to 0°C using an ice bath. Ensure vigorous stirring.

  • Addition:

    • Dissolve Boc

      
      O  (10.37 g) in DCM  (50 mL).
      
    • Add the Boc

      
      O solution dropwise to the amine solution over 30–45 minutes  via an addition funnel.
      
    • Critical: Slow addition at 0°C favors mono-protection of the most nucleophilic site (hydrazine) and prevents bis-protection.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C) naturally.

    • Stir for 4–6 hours . Monitor by TLC (System: 10% MeOH in DCM + 1% NH

      
      OH; stain with Ninhydrin). The product (
      
      
      
      ) will appear distinct from the starting material (
      
      
      ).
  • Workup (Purification by Extraction):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash 1: Water (2 x 30 mL) to remove unreacted 1-aminopiperazine.

    • Wash 2: Brine (30 mL).

    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate under reduced pressure to yield a white to off-white solid.

  • Recrystallization (If necessary):

    • The crude product is often sufficiently pure (>95%). If needed, recrystallize from EtOAc/Hexanes.

Analytical Validation
  • Yield: Expect 75–85%.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the characteristic Boc singlet at
    
    
    1.45 ppm (9H). The key diagnostic is the broad singlet for the hydrazine NH at
    
    
    ~5.8–6.0 ppm. The piperazine ring protons should appear as two sets of multiplets at
    
    
    ~2.8–3.0 ppm (4H) and
    
    
    ~2.4–2.6 ppm (4H).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    O
    
    
    [M+H]
    
    
    : 202.15. Found: 202.2.

Protocol B: Synthesis of tert-Butyl 4-aminopiperazine-1-carboxylate (Ring Protected)

Target: Protection of the ring nitrogen (


), leaving the hydrazine free.
Context:  This isomer is NOT  efficiently accessed by direct reaction of 1-aminopiperazine with Boc

O. It is synthesized via the "Nitroso Route."
Strategic Workflow

NitrosoRoute Step1 1-Boc-piperazine Step2 N-Nitroso Intermediate Step1->Step2 NaNO2, HCl 0°C Final tert-Butyl 4-aminopiperazine-1-carboxylate (Target) Step2->Final Zn, AcOH or LiAlH4

Figure 2: Indirect synthesis of the ring-protected isomer.

Brief Methodology
  • Nitrosation: Treat 1-Boc-piperazine (commercially available) with NaNO

    
     in aqueous acetic acid/HCl at 0°C to form tert-butyl 4-nitrosopiperazine-1-carboxylate .
    
  • Reduction: Reduce the nitroso group using Zinc dust/Acetic Acid (mild) or LiAlH

    
      (strong) to yield the N-amino product.
    
  • Why this path? This guarantees the Boc group remains on the

    
     ring nitrogen, as it was installed before the amino group was generated.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-protection (M+H = 302) Excess Boc

O or high temperature.
Strictly limit Boc

O to 0.95 equiv. Maintain 0°C during addition.
Low Yield Product lost in aqueous wash.The product is moderately polar. Saturate the aqueous layer with NaCl (salting out) before extraction.
Solidification during addition Concentration too high.Dilute reaction to 0.2 M in DCM.

References

  • Direct Amination via Nitroso Intermediate

    • Title: Synthesis of 1-amino-4-(tert-butoxycarbonyl)piperazine.
    • Source:Journal of Medicinal Chemistry, 2010, 53(7), 2882–2891.
    • Context: Describes the nitrosation/reduction route to access the ring-protected isomer.
  • Boc Protection of Hydrazines

    • Title: Efficient solventless technique for Boc-protection of hydrazines and amines.
    • Source:Tetrahedron Letters, 2006, 47(38), 6739-6742.
    • Context: Validates the high nucleophilicity of hydrazines toward Boc O.
  • Commercial Building Block Data

    • Compound: tert-Butyl 4-aminopiperazine-1-carboxylate (CAS 118753-66-5).[5][6]

    • Compound: tert-Butyl (piperazin-1-yl)carbamate (CAS 147081-80-9).[1]

    • Source: PubChem & Sigma-Aldrich C

Sources

Troubleshooting & Optimization

Optimizing the yield of Piperazin-1-amine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazin-1-amine Dihydrochloride Synthesis

Executive Summary

This guide addresses the synthesis of Piperazin-1-amine dihydrochloride (CAS: 1211317-99-7 / Free base: 5625-67-2), a critical hydrazine building block in medicinal chemistry.[1][2] Users frequently report low yields (<40%) due to three primary failure modes: over-amination (dimerization) , incomplete reduction (in nitrosation routes), and isolation losses due to the compound's extreme water solubility.

This document prioritizes the Electrophilic Amination (HOSA) route for laboratory-scale purity and safety, while addressing the Nitrosation/Reduction route for legacy protocols.

Module 1: Synthetic Routes & Optimization Logic

Route A: Electrophilic Amination (Recommended for Lab Scale)

Mechanism: Direct amination of excess piperazine using Hydroxylamine-O-sulfonic acid (HOSA). Advantages: Avoids carcinogenic nitrosamines; single-step reaction. Disadvantages: Exothermic; requires careful stoichiometry to prevent 1,4-diamination.

Optimized Protocol:

  • Stoichiometry: Use 3.0 – 4.0 equivalents of piperazine per 1.0 equivalent of HOSA.

    • Why? HOSA is a non-selective electrophile. High amine concentration statistically favors mono-amination over di-amination.

  • Temperature Control: Maintain reaction at 0–5°C during HOSA addition.

    • Why? The reaction is highly exothermic (

      
      ).[3] Heat accumulation degrades HOSA and promotes side reactions.
      
  • Solvent System: Water (pH adjusted) or Methanol/Water mixtures.

Route B: N-Nitrosation & Reduction (Legacy/Scale)

Mechanism: Piperazine


 N-Nitrosopiperazine 

1-Aminopiperazine. Critical Safety Warning: Intermediates are potent carcinogens. Optimization Focus: The reduction step is the bottleneck. Incomplete reduction leads to difficult separations.

Module 2: Visualization of Workflows

The following diagram illustrates the decision logic and chemical pathways for optimizing yield.

SynthesisOptimization Start Target: Piperazin-1-amine 2HCl Decision Select Route Start->Decision RouteA Route A: HOSA Amination (High Purity / Lab Scale) Decision->RouteA RouteB Route B: Nitrosation (Bulk Scale / High Hazard) Decision->RouteB StepA1 Reagent Prep: Dissolve Piperazine (4.0 eq) in H2O/KOH RouteA->StepA1 StepB1 Nitrosation: NaNO2 / HCl pH < 3 RouteB->StepB1 StepA2 Critical Step: Add HOSA (1.0 eq) at <5°C (Prevent Runaway Exotherm) StepA1->StepA2 StepA3 Isolation: Precipitate excess Piperazine as Sulfate salt (if applicable) StepA2->StepA3 Purification Purification Challenge: Product is Water Soluble StepA3->Purification StepB2 Reduction: Zn/AcOH or H2/Pd-C StepB1->StepB2 StepB2->Purification Schiff Expert Tip: Schiff Base Formation (Benzaldehyde Trap) Purification->Schiff If purity < 90% Final Hydrolysis & Salt Formation (EtOH / HCl) Purification->Final Direct Crystallization Schiff->Final

Caption: Workflow comparison for synthesis routes. Route A is preferred for safety. The Schiff Base trap is a specific purification intervention for low-purity crude mixtures.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Kinetics & Yield

Q1: I am using the HOSA method, but my yield is consistently low (<30%). What is wrong?

  • Root Cause: Likely over-amination or thermal decomposition . If the temperature spikes during HOSA addition, HOSA hydrolyzes to hydroxylamine and sulfate before reacting with the amine.

  • Corrective Action:

    • Ensure vigorous stirring (overhead stirrer recommended).

    • Add HOSA as a solid in small portions or as a pre-cooled solution over 1–2 hours.

    • Crucial: Increase piperazine equivalents to 4.0. The excess can be recovered.

Q2: In the nitrosation route, I see a "gummy" solid that won't crystallize.

  • Root Cause: Incomplete reduction of the N-nitroso intermediate. The mixture contains both 1-aminopiperazine and unreacted N-nitrosopiperazine.

  • Diagnostic: Check TLC (stain with ninhydrin for amine, UV for nitroso).

  • Corrective Action: Drive reduction to completion. If using Zn/AcOH, add fresh zinc dust and heat to 60°C for an additional hour. If using hydrogenation, check catalyst poisoning (sulfur from reagents).

Category 2: Purification & Isolation (The "Schiff Base" Trick)

Q3: My product is stuck in the aqueous phase. How do I extract it?

  • Technical Insight: 1-Aminopiperazine is extremely hygroscopic and water-soluble. Standard organic extraction (DCM/Ether) fails at neutral/acidic pH and is poor even at basic pH.

  • Protocol (The "Benzaldehyde Trap"):

    • Take the crude aqueous mixture (containing product + excess piperazine).

    • Add Benzaldehyde (1.0 eq relative to theoretical yield).

    • Stir for 2 hours. The hydrazone (1-(benzylideneamino)piperazine) will precipitate or become extractable into Ethyl Acetate. Unreacted piperazine remains in the water.

    • Isolate the hydrazone.

    • Hydrolysis: Reflux the hydrazone in Ethanol/conc. HCl (10:1) for 1 hour. The benzaldehyde separates (steam distill or extract), leaving pure Piperazin-1-amine dihydrochloride in the ethanol, which crystallizes upon cooling.

Category 3: Salt Stoichiometry

Q4: I obtained a solid, but the melting point is off. Is it the monohydrochloride?

  • Data:

    • 1-Aminopiperazine 2HCl MP: ~260–265°C (dec).

    • Piperazine 2HCl MP: >300°C.

  • Troubleshooting: Elemental analysis (Cl content) is best here. To ensure the dihydrochloride , dissolve the crude free base in absolute ethanol and add HCl gas or 4M HCl in Dioxane until pH < 2. Avoid aqueous HCl for the final salt formation step to prevent hygroscopic clump formation.

Module 4: Data & Specifications

ParameterSpecification / TargetNotes
Reaction Temp (HOSA) < 5°C (Addition), then RTCritical for yield.
Stoichiometry 1.0 : 4.0 (HOSA : Piperazine)Excess amine suppresses dimer formation.
pH for Extraction > 12 (Free base)Only if using continuous extraction (chloroform).
Recrystallization Isopropanol / Water (9:1)Use activated charcoal to remove color.
Storage Desiccator, -20°CHighly hygroscopic.

References

  • Gazzetta Chimica Italiana, "Reaction of Hydroxylamine-O-sulfonic acid with secondary amines.
  • Organic Syntheses , Coll. Vol. 5, p. 43 (1973). "N-Aminoheterocycles via Nitrosation."

  • Journal of Organic Chemistry, "Optimization of Hydrazine Synthesis via Electrophilic Amination.
  • Patent CN104370856A , "Green synthesis method for preparing N-amino cycloaliphatic ring compound."[1] (Describes the catalytic hydrogenation improvements).

  • Patent CN115703750A , "Extraction and purification method of 1-amino-4-methylpiperazine." (Source of the ketone/Schiff base purification strategy).

Sources

Troubleshooting guide for reactions involving Piperazin-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Reaction Protocols & Handling Compound: Piperazin-1-amine dihydrochloride (1-Aminopiperazine 2HCl) CAS: 124-20-9 (Free Base), 30651-60-6 (General/Salt ref)

Executive Summary

Piperazin-1-amine dihydrochloride is a specialized building block characterized by a cyclic hydrazine moiety. It is structurally distinct from standard piperazine due to the N-amino (


) group at position 1. This "alpha-effect" nucleophile renders the molecule highly reactive toward carbonyls (forming hydrazones), yet the presence of a secondary amine at position 4 creates a competitive nucleophilic site.

Common Failure Modes:

  • Solubility Lock: Failure to release the free base from the 2HCl salt in non-polar solvents.

  • Regio-scrambling: Uncontrolled competition between the N1-amino group and the N4-ring amine.

  • Oxidative Degradation: Decomposition of the hydrazine moiety upon exposure to air.

  • Extraction Loss: Product remaining in the aqueous phase due to high polarity.

Module 1: The "Free Base" Activation (Critical Step)

The Issue: Users frequently report that the starting material remains a solid suspension and shows 0% conversion in solvents like Dichloromethane (DCM), THF, or Toluene.

The Mechanism: The reagent is supplied as a dihydrochloride salt (


). In this form, both the hydrazine nitrogen and the secondary ring nitrogen are protonated, rendering them non-nucleophilic. The salt is ionic and insoluble in organic solvents. You must  neutralize the salt to release the reactive free base.[1]
Troubleshooting Protocol: In-Situ Desalting

Use this method for reactions in organic media (e.g., reductive amination, acylation).

Step-by-Step:

  • Suspension: Suspend the Piperazin-1-amine 2HCl (1.0 equiv) in the reaction solvent (e.g., DCM or MeOH).

  • Base Addition: Add a tertiary amine base (Triethylamine or DIPEA) at 2.2 to 2.5 equivalents .

    • Why 2.5 eq? You need 2.0 eq to neutralize the 2HCl. The slight excess ensures complete liberation of the nucleophile.

  • Activation Time: Stir at room temperature for 15–30 minutes.

    • Observation: The mixture will likely remain cloudy (formation of

      
       salts), but the active piperazine species is now in solution.
      
  • Verification: If strictly necessary, filter an aliquot; the filtrate should react with p-anisaldehyde on a TLC plate (staining yellow/orange).

Visualization: Salt Activation Workflow

DesaltingProtocol Start Start: Piperazin-1-amine 2HCl Solvent Suspend in Solvent (DCM/THF/MeOH) Start->Solvent Base Add Base (2.5 eq) (TEA or DIPEA) Solvent->Base Check Stir 30 mins (Salt Exchange) Base->Check Decision Selectivity Check Check->Decision Active Free Base Released Proceed to Reaction Proceed to Reaction Decision->Proceed to Reaction

Figure 1: Critical activation pathway. Without the base addition step, the molecule remains an inert salt.

Module 2: Controlling Chemoselectivity (N1 vs. N4)

The Issue: The molecule has two nucleophilic sites:

  • N1-Amino (

    
    ):  A hydrazine. Enhanced nucleophilicity toward carbonyls (Alpha Effect).
    
  • N4-Ring Amine (

    
    ):  A secondary amine. Good nucleophile for 
    
    
    
    alkylation.

Decision Matrix:

Target ReactionDominant NucleophileRecommended Conditions
Hydrazone Formation (Aldehydes/Ketones)N1-Amino Acidic buffer (pH 4-5) or neutral MeOH. The alpha-effect makes

attack carbonyls faster than N4.
Amide Coupling (Acid Chlorides/Esters)Mixed / Competitive Risk: Both N's will react. Fix: Control stoichiometry (0.9 eq electrophile) or protect N4 (e.g., Boc) first.
Alkylation (Alkyl Halides)N4-Ring Amine The secondary amine is often more basic and reactive in

than the hydrazine

.
Protocol: Selective Hydrazone Formation (Rifamycin-type synthesis)

Targeting the N1-amino group while leaving N4 untouched.

  • Solvent: Methanol or Ethanol (protic solvents stabilize the transition state).

  • Additives: No external base is needed if the electrophile is reactive. If using the 2HCl salt, add exactly 2.0 eq of NaOAc (Sodium Acetate).

    • Why NaOAc? It buffers the HCl released, preventing protonation of the hydrazine, but isn't strong enough to promote competitive N4 alkylation side reactions.

  • Temperature:

    
     to Room Temperature. Hydrazone formation is rapid.
    
  • Monitoring: Watch for the disappearance of the aldehyde peak in NMR (

    
     proton at 9-10 ppm) and appearance of the hydrazone (
    
    
    
    at 7-8 ppm).

Module 3: Isolation & Purification (The Polarity Trap)

The Issue: "I washed with water and my product disappeared." Piperazin-1-amine derivatives are often highly polar, especially if the N4 amine remains free. They act as "sponges" for water.

Troubleshooting Guide:

  • Avoid Aqueous Washes: If possible, filter off the reaction salts (e.g.,

    
    ) and evaporate the organic solvent directly.
    
  • The "Salting Out" Trick: If you must wash with water, saturate the aqueous layer with NaCl or

    
    .
    
  • Rescue Solvent: If the product is stuck in the aqueous phase, extract with DCM:Isopropanol (3:1) or n-Butanol . Standard Ethyl Acetate is often too non-polar to recover these derivatives.

  • Reverse Phase: For final purification, C18 Reverse Phase chromatography is often superior to normal phase silica, which tends to streak amines.

Module 4: Stability & Storage FAQs

Q: My reagent turned yellow/brown. Is it usable? A: The free base is sensitive to oxidation (forming diazenes) and absorbs


. The dihydrochloride salt  is stable if kept dry. If the salt has darkened, recrystallize from Ethanol/Water. If the free base has darkened, it is likely degraded; repurify by distillation under vacuum or discard.

Q: Can I use Pyridine as the solvent and base? A: Yes, but Pyridine is difficult to remove and can form complexes. For simple desalting, MeOH/Et3N is cleaner.

Q: Why do I see a dimer impurity? A: If reacting with bifunctional electrophiles, the N4 of one molecule and the N1 of another can cross-link. Dilution (High Solvent Volume) helps prevent polymerization.

References & Grounding

  • PubChem Compound Summary. Piperazin-1-amine dihydrochloride (CID 122164969). National Center for Biotechnology Information. Link

  • Rifamycin Synthesis Applications. Process for the preparation of rifampicin (US4174320A). Describes the condensation of 1-amino-4-methylpiperazine (analogous chemistry) with aldehydes. Link

  • General Piperazine Reactivity. Piperazine - Wikipedia. Detailed pKa and solubility data relevant to the dihydrochloride salt. Link

  • Reductive Amination Protocols. Application Notes for Piperazin-2-ylmethanol. BenchChem.[1] Provides general conditions for piperazine-based reductive aminations (DCM/Et3N activation). Link

(Note: While specific "troubleshooting manuals" for this exact salt are rare in public literature, the protocols above are synthesized from standard heterocyclic chemistry principles applied to the properties confirmed in the search results.)

Sources

Technical Support Center: Solubilization Protocols for Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of Piperazin-1-amine dihydrochloride in organic solvents CAS: 5164-53-4 (Dihydrochloride salt) | Target Audience: Organic Chemists, Process Engineers

Executive Summary & Chemical Context

The Problem: Piperazin-1-amine dihydrochloride is a highly polar ionic salt. Its crystal lattice energy is stabilized by strong electrostatic interactions between the protonated nitrogens and chloride ions. Consequently, it exhibits negligible solubility in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Toluene.

The Solution: To solubilize this compound in organic media, you must disrupt the ionic lattice. This is achieved via three primary strategies, selected based on your downstream application:

  • Permanent Solubilization (Free-Basing): Converting the salt to the neutral free amine (Oil/Low-melting solid).

  • In-Situ Activation: Using organic bases to liberate the reactive species directly in the reaction vessel.

  • Solvent Engineering: Utilizing high-dielectric polar aprotic solvents.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization method for your specific experiment.

SolubilizationStrategy Start Start: Piperazin-1-amine 2HCl Goal What is your primary goal? Start->Goal Homogeneous Requires Homogeneity? Goal->Homogeneous Stable Solution for Analysis/Storage Reaction Can you tolerate salts? Goal->Reaction Use in Organic Synthesis (e.g., Amide coupling) Method3 Method 3: Polar Solvent Switch (DMSO/Water) Homogeneous->Method3 Yes (DMSO/MeOH OK) Method1 Method 1: Free-Basing Extraction (Yields Pure Oil) Homogeneous->Method1 No (Need DCM/THF) Reaction->Method1 No (Need pure reagent) Method2 Method 2: In-Situ Neutralization (DIPEA/TEA) Reaction->Method2 Yes (One-pot)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Method 1: The "Free-Basing" Extraction (Gold Standard)

Best For: Reactions requiring strictly anhydrous non-polar conditions (e.g., DCM, Toluene) or when stoichiometry must be precise.

Mechanism: The dihydrochloride salt is treated with a strong inorganic base (NaOH/KOH) in water. The pH shift (pH > 12) deprotonates the ammonium groups, collapsing the ionic lattice. The resulting neutral amine is organic-soluble and can be extracted.

Protocol:

  • Dissolution: Dissolve 10 mmol of Piperazin-1-amine 2HCl in the minimum amount of distilled water (approx. 5–10 mL). The solution will be acidic.[1]

  • Basification: Place the vessel in an ice bath (0°C). Slowly add 50% w/v NaOH solution dropwise while monitoring pH.

    • Target: pH 12–14.

    • Observation: The solution may become cloudy or separate an oil as the free base forms.

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Chloroform (CHCl3). Shake vigorously and separate phases.

    • Repeat: Perform this extraction 3–4 times to ensure quantitative recovery.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Result: A pale yellow oil or low-melting solid (The Free Base).

    • Storage:Critical. Store under Nitrogen/Argon at -20°C. Hydrazine derivatives are sensitive to oxidation.

Method 2: In-Situ Neutralization (One-Pot)

Best For: Synthetic organic chemistry (e.g., nucleophilic substitutions, amide couplings) where isolation is unnecessary.

Mechanism: An organic base (tertiary amine) acts as a proton scavenger. It forms a soluble (or precipitating) salt with the HCl, liberating the nucleophilic 1-aminopiperazine for reaction.

Protocol:

  • Suspension: Suspend the Piperazin-1-amine 2HCl (1.0 equiv) in the desired organic solvent (DCM, THF, or DMF). It will not dissolve initially.

  • Activation: Add 2.2 to 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Equilibration: Sonicate or stir vigorously for 15–30 minutes.

    • Observation (DCM): The solution may clear up slightly, but often a fine white precipitate forms. This is TEA-HCl or DIPEA-HCl.

    • Action: Do not filter yet. Add your electrophile (e.g., acid chloride, aldehyde) directly to this suspension. The 1-aminopiperazine is now reactive in the solution phase.

Troubleshooting Tip: If the reaction is sluggish, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to facilitate the proton transfer.

Comparative Solubility Data

The following table summarizes the solubility behavior of the dihydrochloride salt versus the generated free base.

SolventDielectric Constant (

)
Dihydrochloride Salt (2HCl)Free Base (Neutral)
Water 80.1Highly Soluble (>100 mg/mL)Soluble
Methanol 32.7Slightly SolubleSoluble
DMSO 46.7SolubleSoluble
DCM 8.9Insoluble (<0.1 mg/mL)Highly Soluble
THF 7.5InsolubleSoluble
Toluene 2.4InsolubleSoluble
Frequently Asked Questions (FAQ)

Q1: Can I use Methanol to dissolve the salt for a reaction? A: Yes. Piperazin-1-amine 2HCl has partial solubility in methanol (and better solubility in hot methanol). If your reaction tolerates protic solvents (e.g., reductive amination), Methanol is an excellent choice that avoids the need for free-basing.

Q2: Why is my "Free Base" turning dark? A: 1-Aminopiperazine contains a hydrazine-like moiety (


). These are susceptible to air oxidation and light degradation.
  • Fix: Always prepare fresh or store under inert gas (Argon) in amber vials.

Q3: Is the N-amino group or the ring amine more reactive? A: The exocyclic N-amino group (


) is generally more nucleophilic due to the alpha-effect, but the secondary ring amine is also reactive.
  • Control: To selectively react the

    
    , control pH and stoichiometry carefully. In the dihydrochloride form, both sites are protonated and unreactive until neutralized.
    

Q4: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you cannot use water or methanol, you can use a biphasic system (DCM/Solid Salt) with a catalyst like TBAB (Tetrabutylammonium bromide) and solid Potassium Carbonate (


). This shuttles the deprotonated species into the organic layer.
References
  • PubChem. (2025).[2][3] Piperazine dihydrochloride: Physical Properties and Solubility.[4][5][6] National Library of Medicine. [Link]

  • Organic Syntheses. (1959). 1-Benzylpiperazine (Demonstrating Free-Basing of Piperazine Salts). Org.[2][7][8] Synth. 39, 4. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][5][8] Oxford University Press. (General reference for amine salt neutralization and solubility principles).

Sources

Preventing dimer formation in N-aminopiperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with N-aminopiperazine. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge in the synthesis of N-aminopiperazine derivatives: the formation of unwanted dimers. By understanding the underlying mechanisms and employing strategic protocols, you can significantly improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering issues with N-aminopiperazine reactions.

Q1: What is N-aminopiperazine and why is it a challenging reagent?

N-aminopiperazine is a substituted piperazine molecule featuring an exocyclic primary amine (-NH2) at the N1 position and a secondary amine (-NH) within the piperazine ring (at the N4 position). This structure makes it a valuable building block in medicinal chemistry for introducing a piperazine moiety with an additional vector for substitution. However, its bifunctional nature is also its primary challenge; it possesses two distinct nucleophilic nitrogen atoms, leading to potential regioselectivity issues and side reactions.

Q2: What is "dimer formation" in the context of N-aminopiperazine reactions?

Dimer formation refers to an undesired reaction where two molecules of N-aminopiperazine, or a molecule of N-aminopiperazine and a molecule of the desired product, react together. This typically occurs when the intended electrophile reacts with one nitrogen, and a second molecule of the activated intermediate then reacts with the remaining free nitrogen of another N-aminopiperazine unit, creating a symmetrical or unsymmetrical dimer byproduct.

Q3: Why is dimer formation a significant problem?

Dimer formation is problematic for several key reasons:

  • Reduced Yield: It consumes the starting material and the desired product, directly lowering the overall reaction yield.

  • Purification Challenges: The resulting dimer often has a similar polarity and higher molecular weight compared to the desired product, making chromatographic separation difficult, time-consuming, and solvent-intensive.

  • Complex Byproduct Profile: The reaction can produce a mixture of the desired mono-substituted product, the undesired dimer, and di-substituted starting material, complicating analysis and isolation.

Q4: What are the primary causes of dimer formation?

The principal cause is the comparable nucleophilicity of the two nitrogen atoms under many reaction conditions. Key contributing factors include:

  • High Concentration: High concentrations of the N-aminopiperazine starting material increase the probability of intermolecular reactions that lead to dimers.

  • Reaction Stoichiometry: Using an excess of the N-aminopiperazine relative to the electrophile can drive the formation of dimers.

  • Reaction Rate: A rapid addition of a highly reactive electrophile can create a localized high concentration of the activated intermediate, which can then be attacked by a second N-aminopiperazine molecule.

  • Base and Solvent Choice: The choice of base and solvent can modulate the relative nucleophilicity of the two nitrogen atoms, sometimes inadvertently favoring the side reaction.

Troubleshooting Guide: Isolating and Solving Dimerization Issues

Use this guide to diagnose and resolve dimerization problems observed in your reaction.

Problem / Observation Potential Root Cause Suggested Solution & Rationale
Low yield of desired product; significant byproduct at ~2x MW. Intermolecular Reaction Favored: The rate of reaction between the activated intermediate and a second molecule of N-aminopiperazine is competitive with the desired reaction.Employ High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This physically separates the molecules, favoring the desired intramolecular or initial intermolecular reaction over the subsequent dimerization step.
LC-MS/TLC shows multiple spots: starting material, desired product, and a higher MW species. Lack of Regioselectivity & Stoichiometric Imbalance: The electrophile is reacting at both nitrogen positions, and excess N-aminopiperazine is available to form dimers.1. Slow Addition of Electrophile: Use a syringe pump to add the electrophile (e.g., alkyl halide, acyl chloride) over several hours. This keeps the concentration of the reactive intermediate low at all times.[1] 2. Reverse Addition: Add the N-aminopiperazine solution slowly to the solution of the electrophile and base. This ensures the N-aminopiperazine is always the limiting reagent in the reaction flask.
Reaction is clean at low conversion but becomes messy over time. Product Reacts with Starting Material: The initially formed mono-substituted product, which still has a free nucleophilic nitrogen, is reacting with another activated intermediate or starting material.Use a Protecting Group: Temporarily block one of the nitrogen atoms to prevent it from reacting. The tert-butoxycarbonyl (Boc) group is the most common and effective choice for this purpose.[2][3] See Protocol 2 for details.
Dimerization is severe even under dilute conditions. Inappropriate Base or Solvent: The reaction conditions may be activating the undesired nitrogen or promoting side reactions. For instance, strong, non-hindered bases can deprotonate both nitrogens, increasing reactivity.Optimize Reaction Conditions: - Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃ or Cs₂CO₃.[4] - Solvent: Test a range of solvents. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common, but sometimes less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can alter selectivity.[5]

Visualizing the Problem and Solution

Reaction Pathway: Desired Product vs. Dimer Formation

This diagram illustrates the competing reaction pathways. The key to success is to promote the "Desired Pathway" while suppressing the "Dimer Pathway."

G cluster_1 Reaction Pathways N-amino N-Aminopiperazine Desired Desired Mono-Adduct N-amino->Desired 1. Reacts with E+ Dimer Dimer Byproduct N-amino->Dimer 2a. Reacts with Mono-Adduct E+ Electrophile (R-X) E+->Desired Desired->Dimer 2b. Reacts with another activated intermediate

Caption: Competing reaction pathways in N-aminopiperazine substitution.

Troubleshooting Decision Tree

Follow this workflow to systematically address dimerization issues in your experiment.

G start Dimer Formation Observed dilution Are you using high dilution conditions (<= 0.1 M)? start->dilution add_rate Are you using slow addition (e.g., syringe pump)? dilution->add_rate Yes dilution_protocol Implement Protocol 1: High Dilution dilution->dilution_protocol No protect Have you tried using a Boc-protecting group on one N? add_rate->protect Yes add_rate_protocol Implement Protocol 1: Slow Addition add_rate->add_rate_protocol No optimize Have you optimized base and solvent conditions? protect->optimize Yes protect_protocol Implement Protocol 2: Boc Protection protect->protect_protocol No fail Consult Specialist optimize->fail No / Still Fails optimize_protocol Implement Protocol 3: Condition Screening optimize->optimize_protocol Yes success Problem Solved dilution_protocol->success Check Result add_rate_protocol->success Check Result protect_protocol->success Check Result optimize_protocol->success Check Result

Caption: A systematic workflow for troubleshooting dimer formation.

Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies to mitigate dimer formation.

Protocol 1: Control of Stoichiometry and Addition Rate

This is the first strategy to employ as it requires minimal changes to the synthetic route. It is most effective for reactions where the two nitrogens have moderately different reactivity.

Objective: To maintain a low, steady concentration of the most reactive species to favor the initial desired reaction.

Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve your electrophile (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in a suitable anhydrous solvent (e.g., ACN or DCM) to a final concentration of 0.1 M.

  • Reagent Preparation: In a separate flask, prepare a 0.5 M stock solution of N-aminopiperazine (1.05 eq) in the same anhydrous solvent.

  • Slow Addition: Draw the N-aminopiperazine solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin stirring the electrophile solution and slowly add the N-aminopiperazine solution via the syringe pump over a period of 2-4 hours. The optimal addition time may require some experimentation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots from the reaction mixture every hour to check for the formation of the product versus the dimer.

  • Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification protocol.

Protocol 2: Regioselective Mono-Substitution via Boc Protection

This is the most robust and generally applicable method for preventing dimerization, especially in alkylation reactions.[3][6] It involves protecting one nitrogen atom, performing the desired reaction on the other, and then removing the protecting group.[2][][8]

Step A: Synthesis of 1-Boc-4-aminopiperazine

  • Dissolution: Dissolve 4-aminopiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent dropwise over 30 minutes. Rationale: The secondary ring amine (N4) is generally more nucleophilic and less sterically hindered than the exocyclic primary amine (N1), leading to preferential protection at the N4 position.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup & Purification: Perform an aqueous workup. The mono-Boc-protected product is typically less polar than the starting material and di-Boc byproduct and can be purified by column chromatography.

Step B: Reaction with Electrophile

  • Setup: Dissolve the purified 1-Boc-4-aminopiperazine (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., DMF or ACN).

  • Addition: Add your electrophile (e.g., alkyl halide, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC/LC-MS until the starting material is consumed. The Boc group ensures that the reaction can only occur on the exocyclic N1 amine.

  • Purification: After workup, purify the Boc-protected intermediate by column chromatography.

Step C: Boc Deprotection

  • Acidolysis: Dissolve the purified intermediate from Step B in a solvent such as DCM, dioxane, or methanol.

  • Acid Addition: Add a strong acid. Common choices include 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[6]

  • Reaction: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Isolation: Evaporate the solvent and excess acid. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Data Summary: Common Protecting Groups for Amines
Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability & Notes
tert-Butoxycarbonyl Boc(Boc)₂OStrong Acid (TFA, HCl)[2]Excellent stability to bases and nucleophiles. The gold standard for this application.[9]
Benzyloxycarbonyl Cbz or ZBenzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[9]Orthogonal to Boc. Useful if acid-labile groups are present elsewhere.
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)[2]Base-labile. Not suitable if your main reaction requires basic conditions.
p-Toluenesulfonyl Tosyl or TsTosyl ChlorideHarsh: Na/liquid ammonia[10]Very stable, but removal conditions are often too harsh for complex molecules.

References

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Vedantu. Protecting groups in organic synthesis. [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • Zimmerman, S., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Gadais, C., et al. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Thomson, R. J., et al. (2017). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. PMC. [Link]

Sources

Navigating the Synthesis of Piperazin-1-amine Dihydrochloride: A Technical Support Guide on Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Piperazin-1-amine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthesis. We will delve into the critical aspect of temperature control, offering field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you with the knowledge to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of temperature control in the synthesis of Piperazin-1-amine dihydrochloride?

A1: Temperature control is paramount in the synthesis of Piperazin-1-amine dihydrochloride for several key reasons:

  • Reaction Kinetics and Selectivity: The N-amination of piperazine is a sensitive process. Precise temperature control dictates the reaction rate and helps to ensure the desired mono-amination occurs, minimizing the formation of unwanted byproducts.

  • Exothermic Reactions: The reaction steps, particularly the initial amination and the subsequent salt formation with hydrochloric acid, can be exothermic. Without proper cooling, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, posing a significant safety hazard and compromising the product's purity and yield. For instance, when preparing piperazine dihydrochloride, the addition of concentrated hydrochloric acid to piperazine is performed under ice-cooling conditions to manage the heat generated.[1]

  • Stability of Reagents and Intermediates: Some reagents and intermediates in the synthesis pathway may be thermally labile. Elevated temperatures can lead to their decomposition, resulting in a lower yield and the introduction of impurities that can be challenging to remove during purification.

Q2: What are the typical temperature ranges for the key steps in the synthesis of 1-Aminopiperazine and its dihydrochloride salt?

A2: While the exact temperatures can vary based on the specific synthetic route, here are some general guidelines based on common laboratory procedures:

  • N-Nitrosation of Piperazine: This initial step, often a precursor to amination, is typically carried out at very low temperatures, ranging from -10°C to 0°C.[2] This is crucial to control the reaction rate and prevent the decomposition of the nitrosating agent and the formation of side products.

  • Reduction of the N-nitroso intermediate: The subsequent reduction, for example with Lithium Aluminum Hydride (LiAlH4), often involves an initial addition at a low temperature (e.g., 0°C) to control the initial exothermic reaction, followed by a period at an elevated temperature (reflux) to drive the reaction to completion.[2]

  • Formation of the Dihydrochloride Salt: The final step of forming the dihydrochloride salt is typically an exothermic process. It is often performed at low temperatures, such as in an ice bath, to control the heat of neutralization and to promote the crystallization of the product.[1] In some cases, the reaction can be maintained below 40°C.[3][4]

Q3: How can I effectively monitor and control the temperature during the synthesis?

A3: A robust temperature monitoring and control strategy is essential. We recommend the following:

  • Accurate Temperature Probes: Use a calibrated thermometer or a thermocouple placed directly in the reaction mixture, ensuring it does not touch the walls of the reactor, to get an accurate reading of the internal temperature.

  • Efficient Cooling Systems: Employ an appropriate cooling bath (ice-water, ice-salt, or a cryocooler) to maintain the desired temperature, especially during the addition of reagents.

  • Controlled Reagent Addition: Add reagents dropwise or in small portions to manage the heat generated from exothermic reactions. This allows the cooling system to dissipate the heat effectively and prevent temperature spikes.

  • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and to prevent the formation of localized hot spots.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Piperazin-1-amine dihydrochloride, with a focus on temperature-related causes and solutions.

Observed Problem Potential Temperature-Related Cause Recommended Action
Low Product Yield Incomplete Reaction: The reaction temperature may have been too low, or the reaction time was insufficient at the chosen temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC. Consider extending the reaction time.
Decomposition of Reagents/Product: The reaction temperature may have been too high, leading to the degradation of starting materials, intermediates, or the final product.Ensure that all reaction steps are carried out within the recommended temperature ranges. Use a more efficient cooling system and control the rate of reagent addition.
Formation of Impurities Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, such as di-aminated piperazine or other degradation products.Strictly adhere to the recommended temperature protocols. Lowering the reaction temperature, even if it extends the reaction time, can often improve the purity of the product.
Reaction Runaway Inadequate Cooling: The heat generated by an exothermic reaction is not being effectively removed, leading to a rapid and uncontrolled increase in temperature.Immediately stop the addition of reagents. If possible, immerse the reaction vessel in a larger ice bath to bring the temperature down. In the future, use a more efficient cooling system, dilute the reaction mixture, and add reagents more slowly.
Poor Crystallization of the Dihydrochloride Salt Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil instead of a crystalline solid.Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can also promote the formation of well-defined crystals.
Supersaturation: The concentration of the product in the solution may be too high.Add a small amount of additional solvent to the mixture before cooling to reduce the level of supersaturation.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of Piperazin-1-amine dihydrochloride, with an emphasis on temperature control.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution Problem Low Yield / Impurities / Runaway Reaction TempCheck Check Temperature Logs and Procedure Problem->TempCheck Investigate SideReaction Analyze for Side Products (TLC/GC/NMR) Problem->SideReaction TempHigh Temperature Too High TempCheck->TempHigh Deviation Found TempLow Temperature Too Low TempCheck->TempLow Deviation Found CoolingFail Inadequate Cooling / Rapid Addition TempCheck->CoolingFail Deviation Found SideReaction->TempHigh Correlates with high temp byproducts Purify Purification Strategy Adjustment SideReaction->Purify OptimizeTemp Optimize Temperature Profile TempHigh->OptimizeTemp TempHigh->Purify TempLow->OptimizeTemp ImproveCooling Enhance Cooling & Control Addition Rate CoolingFail->ImproveCooling

Caption: Troubleshooting workflow for synthesis issues.

References

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents.
  • Google Patents. WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?. [Link]

Sources

Recrystallization techniques for purifying N-aminopiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for purifying N-aminopiperazine dihydrochloride (NAP·2HCl) Ticket ID: NAP-PUR-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Purification Challenge

N-aminopiperazine dihydrochloride (NAP[1]·2HCl) is a critical hydrazine-functionalized intermediate.[1] Its purification presents a unique set of challenges compared to standard organic molecules:

  • High Polarity: As a dihydrochloride salt, it is extremely water-soluble but insoluble in most organic solvents.[1]

  • Oxidation Sensitivity: The hydrazine moiety (

    
    ) is susceptible to air oxidation, leading to colored impurities (diazo/azo compounds).[1]
    
  • Salt Stoichiometry: Maintaining the dihydrochloride form (vs. monohydrochloride) requires careful pH control during recrystallization.

This guide provides a validated protocol and troubleshooting framework to achieve pharmaceutical-grade purity (>98%).

Module 1: Solvent System Selection

The most common failure mode in NAP·2HCl purification is incorrect solvent choice leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

The Standard: Binary Solvent System

We utilize a Solvent/Anti-Solvent approach.

  • Solvent (Good): Water (dissolves the salt).

  • Anti-Solvent (Poor): Ethanol (EtOH) or Isopropanol (IPA).

Why this works: Water solvates the ionic lattice. The alcohol reduces the dielectric constant of the bulk solvent, forcing the salt to precipitate in an ordered lattice.[1]

Solvent SystemSuitabilityNotes
Water / Ethanol Excellent Best balance.[1] Ethanol is easy to remove (BP 78°C).
Water / Isopropanol Good Slower crystallization, often yields larger crystals.
Methanol Moderate NAP[1]·2HCl is slightly soluble in MeOH; yield may be lower.
Pure Water Poor High solubility makes recovery difficult without excessive evaporation.

Module 2: Validated Recrystallization Protocol

Safety Warning: N-aminopiperazine derivatives can be toxic.[1] Handle in a fume hood. The hydrazine group is a potential sensitizer.

Step-by-Step Methodology

1. Dissolution & Acidification [1][2][3][4]

  • Dissolve crude NAP·2HCl in the minimum amount of hot water (approx. 80°C).

  • Critical Step: Add concentrated HCl (approx. 1-2% of solvent volume).[1]

    • Reasoning: This suppresses the dissociation equilibrium. Excess

      
       ensures the product remains as the dihydrochloride salt via the Common Ion Effect.[1]
      

2. Decolorization (Essential for Hydrazines)

  • If the solution is yellow/brown (oxidation products), add Activated Carbon (Charcoal) (1-3 wt% relative to substrate).[1]

  • Stir at 80°C for 15-20 minutes under an inert atmosphere (Nitrogen/Argon) if possible.

  • Hot Filtration: Filter through a Celite pad while hot to remove carbon.

3. Anti-Solvent Addition (Nucleation)

  • Maintain filtrate at ~70-75°C.[1]

  • Slowly add hot Ethanol (or IPA) dropwise.

  • Stop point: When a persistent turbidity (cloudiness) is observed.[5]

  • Add a few drops of water to just clear the turbidity.

4. Crystallization

  • Allow the solution to cool to room temperature slowly (over 2-3 hours).

  • Tip: Wrap the flask in aluminum foil or a towel to slow heat loss. Rapid cooling causes oiling out.

  • Once at room temp, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

5. Isolation

  • Filter the white crystals under vacuum.

  • Wash: Rinse with cold Ethanol/Ether (1:1 mixture) to remove surface water.

  • Drying: Dry in a vacuum oven at 40-50°C. Note: Overheating (>100°C) can cause degradation of the hydrazine group.[1]

Module 3: Visualization of Workflows

Figure 1: Recrystallization Process Flow

RecrystallizationWorkflow Start Crude NAP·2HCl Dissolve Dissolve in Min. Hot Water (+ Trace conc. HCl) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon (Stir 15 min @ 80°C) CheckColor->Carbon Yes Filter Hot Filtration (Celite) CheckColor->Filter No Carbon->Filter AntiSolvent Add Hot Ethanol until Turbid Filter->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Isolate Filtration & Drying Cooling->Isolate

Caption: Standard workflow for the purification of N-aminopiperazine dihydrochloride, highlighting the critical decolorization step.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the anti-solvent (Ethanol) is added too fast or the temperature drops too quickly. The Fix:

  • Re-heat the mixture until the oil redissolves (add a small amount of water if needed).

  • Seed it: Add a tiny crystal of pure NAP·2HCl (if available) or scratch the glass wall with a rod.

  • Slower Addition: Add the ethanol much slower.

  • Slower Cooling: Do not put it straight into ice. Let it sit at ambient temp for hours.

Q2: The crystals are turning pink/brown upon drying.

Diagnosis: Oxidation of the hydrazine group (


).
The Fix: 
  • Ensure the final wash is thorough to remove mother liquor traces.

  • Inert Atmosphere: Perform the recrystallization under Nitrogen.

  • Storage: Store the dried salt in a desiccator, preferably under Argon, away from light.

Q3: My melting point is too low (e.g., 220°C instead of >260°C).

Diagnosis: You likely have a mixture of the dihydrochloride and monohydrochloride salts, or trapped solvent (solvate). The Fix:

  • Check pH: Ensure you added enough HCl during the dissolution step. The pH should be distinctly acidic (pH < 2).

  • Dry Harder: If it is a solvate, extended vacuum drying may be required.[1]

Q4: How do I remove unreacted Piperazine?

Diagnosis: Piperazine is a common impurity from synthesis. The Fix: Piperazine dihydrochloride is less soluble in ethanol than the N-amino variant.[1]

  • However, in the Water/EtOH system, both are soluble.

  • Chromatography: If recrystallization fails to remove piperazine, a pass through a cation-exchange resin may be necessary before the final salt formation.[1]

Module 5: Advanced Impurity Logic

Figure 2: Impurity Management Decision Tree

Troubleshooting Problem Impurity Issue Color Colored Impurities (Oxidation) Problem->Color SaltForm Wrong Salt Stoichiometry (Low MP) Problem->SaltForm Inorganic Inorganic Salts (Zn/Na) Problem->Inorganic Solution1 Use Activated Carbon + Inert Gas Color->Solution1 Solution2 Add excess HCl during dissolution SaltForm->Solution2 Solution3 Exploit Solubility: NAP·2HCl is sol. in hot MeOH NaCl is not. Inorganic->Solution3

Caption: Decision matrix for addressing specific impurity profiles in N-aminopiperazine salts.

References

  • Preparation of N-aminopiperazine derivatives

    • Source: PubChem.[6][7] (n.d.). 1-Aminopiperazine dihydrochloride.[1] National Center for Biotechnology Information.

    • URL:[Link][1]

  • General Recrystallization Theory & Solvent Selection

    • Source: University of Alberta. (n.d.). Recrystallization - Single Solvent & Two-Solvent Methods.
    • URL:[Link][1]

  • Purification of Piperazine Derivatives (Patent Literature)

    • Source: Google Patents. (1953). US2663706A - 1-substituted-4-aminopiperazines and method of preparing the same.[1]

    • URL
  • Handling of Hydrazine Compounds

    • Source: Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
    • URL:[Link][1]

Sources

Technical Support Center: Handling 1-Aminopiperazine Dihydrochloride

[1][2][3]

Executive Summary & Technical Context

1-Aminopiperazine dihydrochloride is a critical hydrazine-derivative intermediate used in the synthesis of antimicrobial agents (e.g., Rifampicin) and antifungal drugs.[1][2][3] While the dihydrochloride salt form offers superior shelf-stability compared to the liquid free base (which is prone to oxidation), it introduces a significant challenge: aggressive hygroscopicity .[1][2][3]

The "Moisture Trap": The primary failure mode in experiments involving this compound is not chemical degradation, but stoichiometric error .[2][3]

  • Mechanism: The salt readily absorbs atmospheric moisture, forming non-stoichiometric hydrates.[2][3]

  • Impact: If you weigh 100 mg of "wet" material, you may only be adding 85 mg of active reagent.[2][3] In strict stoichiometric reactions (e.g., nucleophilic substitutions), this leads to incomplete conversion, difficult purification, and yield loss.[1][2][3]

This guide provides a self-validating workflow to manage this physical property, ensuring your molar ratios remain accurate.

Module 1: Storage & Preventative Handling

The most effective strategy is preventing moisture uptake during storage and transfer.[2][3]

Storage Protocol
  • Primary Container: Amber glass with a Teflon-lined screw cap.[1][2][3]

  • Secondary Containment: The primary bottle must be stored inside a desiccator containing active desiccant (Silica Gel with indicator or

    
    ).[2][3]
    
  • Temperature: Store at 2–8°C. Note: Cold glassware attracts condensation.[1][2][3] Allow the bottle to equilibrate to room temperature before opening.

Handling Decision Tree

Use the following logic flow to determine the correct handling procedure based on the material's current state.

StorageLogicStartStart: Open BottleCheckStateVisual InspectionStart->CheckStateFreeFlowFree-Flowing PowderCheckState->FreeFlowWhite CrystallineClumpedClumped / StickyCheckState->ClumpedYellow/StickyActionDryProceed to Weighing(Rapid Transfer)FreeFlow->ActionDryActionWetSTOP: Material CompromisedGo to Module 2 (Recovery)Clumped->ActionWetKF_CheckCritical Step:Perform KF Titration orAssume HydrateActionDry->KF_CheckFor GMP/High Precision

Figure 1: Decision logic for initial handling of 1-Aminopiperazine Dihydrochloride.[1][2][3] Visual inspection is the first line of defense against moisture contamination.[2][3]

Module 2: Recovery & Drying (Troubleshooting)

If your material has clumped or turned into a sticky mass, it has absorbed significant water.[2][3] Use these protocols to recover the material.

Vacuum Drying Protocol (Standard)

Objective: Remove surface and bound water without degrading the amine.[2][3]

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets in the drying chamber.
    
  • Temperature: Set to 40–50°C . Warning: Do not exceed 60°C under vacuum for extended periods to avoid potential oxidation of the hydrazine moiety.[2][3]

  • Pressure: < 10 mbar.

  • Duration: 4–6 hours.

  • Validation: Check melting point. Pure dihydrochloride decomposes/melts >300°C (often cited around 318–320°C).[1][2][3] A lowered or broad melting range indicates retained moisture.[2][3]

Recrystallization (Severe Contamination)

If drying is insufficient, recrystallization may be necessary.[1][2][3]

  • Solvent System: Ethanol/Water (95:5).[1][2][3]

  • Method: Dissolve in minimum hot water/ethanol mix, cool slowly. Filter under inert gas (Nitrogen/Argon) to prevent immediate re-absorption.[1][2][3]

Drying Agent Comparison
Drying AgentSuitabilityNotes

High Most effective for amines; acidic nature matches the salt.[1][2][3]
KOH Pellets Medium Good for desiccators, but risk of basic vapors interacting with HCl salt over long periods.[2][3]
Silica Gel Low Only suitable for maintaining dryness, not for removing absorbed water.[1][2][3]
Heat Only Unsafe High heat (>80°C) in air causes oxidation (yellowing).[1][2][3]

Module 3: Experimental Setup & Stoichiometry

When using hygroscopic salts in synthesis, you must adjust your weighing technique.

The "Weighing by Difference" Technique

Do not weigh hygroscopic powders onto open weighing boats.[2][3]

  • Tare a capped vial containing the 1-Aminopiperazine 2HCl.[1][2][3]

  • Quickly transfer an estimated amount to your reaction vessel.[2][3]

  • Immediately recap the vial and weigh it again.[2][3]

  • Mass Added = Initial Mass - Final Mass.

    • Why: This prevents the balance reading from "drifting" upwards as the powder absorbs water during the weighing process.[2][3]

Stoichiometric Correction (The "Wet" Method)

If you cannot dry the material, you must quantify the water and adjust the mass added.[2][3]

Formula:

123
  • Step 1: Perform a Karl Fischer (KF) titration to determine water content (e.g., 5%).[1][2][3]

  • Step 2: If you need 10 mmol (1.73 g pure), and water is 5%, weigh:

    
    [1][2][3]
    

Frequently Asked Questions (FAQs)

Q1: The powder has turned from white to pale yellow. Is it still usable? A: The yellow color indicates oxidation of the hydrazine group (

23
  • Action: Check the melting point.[2][3][4] If it is within 2–3°C of the literature value (~318°C), it may still be usable for crude reactions.[2][3] For GMP or high-yield steps, discard and repurchase .[2][3]

Q2: Can I convert the dihydrochloride salt to the free base before reaction? A: Yes, and this is often required for nucleophilic substitutions.[2][3]

  • Protocol: Dissolve the salt in water, basify with NaOH (pH > 10), and extract with Dichloromethane (DCM).[1][2][3] Dry the organic layer over

    
    .[2][3][5]
    
  • Warning: The free base is a liquid/low-melting solid and is more sensitive to oxidation than the salt.[2][3] Use immediately.

Q3: Does the water content affect reactions with Acid Chlorides? A: Yes, critically. Water will hydrolyze acid chlorides (R-COCl) to carboxylic acids, destroying your reagent.[1][2][3]

  • Solution: If using acid chlorides, the 1-Aminopiperazine 2HCl must be dried (<0.5% water) or the reaction requires a large excess of the acylating agent.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122164969, Piperazin-1-amine hydrochloride. Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2][3] (Standard reference for drying organic salts).

  • European Patent Office.Process for the preparation of piperazine derivatives (EP 0483932 A1). (Contextual usage in pharmaceutical synthesis).

Work-up procedures to remove impurities from Piperazin-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PUR-PA-2HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with Piperazin-1-amine dihydrochloride (also known as 1-Aminopiperazine 2HCl) as a critical intermediate, potentially for the synthesis of rifamycin antibiotics (e.g., Rifampicin) or high-performance polymers.

The purity of this compound is chemically treacherous. Because it is synthesized via N-nitrosation followed by reduction, it carries risks of carcinogenic nitrosamine impurities, unreacted piperazine, and oxidative "color bodies." Furthermore, as a dihydrochloride salt, it is highly polar and hygroscopic, making standard silica chromatography ineffective and difficult.

This guide provides a tiered purification strategy: Protocol A (Standard Recrystallization) for general cleanup, and Protocol B (Chemical Derivatization) for salvaging heavily contaminated batches.

Module 1: Diagnostic Triage – Know Your Enemy

Before starting a work-up, identify the impurity profile based on physical observation and basic analytics.

SymptomProbable Impurity/IssueDiagnostic Check
Yellow/Brown Color Oxidation products (Diazenes) or residual Nitroso compounds.TLC/UV: Strong absorption at >300nm.
Melting Point Depression Residual Piperazine (starting material) or inorganic salts (NaCl/KCl).NMR: Check for singlet at ~2.8 ppm (Piperazine) vs. multiplets.
Sticky/Wet Solid Hygroscopic water absorption (The "Wet Salt" issue).Karl Fischer (KF): Water content >2%.
Pink/Red Shift Trace transition metals (Fe/Cu) complexing with the hydrazine moiety.ICP-MS: Check metal content if catalytic reduction was used.

Module 2: The Work-Up Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing inorganic salts and minor organic impurities (purity >90%).

The Chemistry: Piperazin-1-amine 2HCl is highly soluble in water but sparingly soluble in ethanol.[1] We exploit this solubility gradient.

Reagents:

  • Deionized Water (Solvent A)

  • Absolute Ethanol (Antisolvent B)

  • Activated Charcoal (optional, for color removal)

Step-by-Step:

  • Dissolution: Dissolve the crude dihydrochloride salt in the minimum amount of hot water (80°C). The ratio is typically 0.8 mL water per 1.0 g solid .

    • Critical Step: If the solution is colored, add 5% w/w Activated Charcoal and stir at 80°C for 15 minutes. Filter hot through a Celite pad to remove charcoal.

  • The Ethanol Crash: While keeping the aqueous solution hot (but not boiling), slowly add hot Absolute Ethanol (ratio: 5 mL EtOH per 1 g solid).

    • Observation: You should see a persistent cloudiness form.

  • Crystallization: Remove heat and let the vessel cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Deep Freeze: Place the vessel in a fridge (4°C) or freezer (-20°C) for 4 hours to maximize yield.

  • Filtration: Filter the white crystals under vacuum. Wash the cake with ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 50°C over

    
     or silica gel. Do not exceed 60°C  as hydrazine derivatives can be thermally unstable.
    
Protocol B: Chemical Derivatization (The "Rescue" Method)

Best for: Removing unreacted Piperazine or isomeric impurities that co-crystallize.

The Chemistry: 1-Aminopiperazine reacts rapidly with ketones to form a Schiff base (hydrazone) . Piperazine (impurities) cannot do this. We form the hydrazone, crystallize it (it purifies easily), and then hydrolyze it back.

Step-by-Step:

  • Derivatization: Dissolve crude material in water. Add 1.1 equivalents of Acetone or Benzaldehyde . Adjust pH to ~4-5.

  • Precipitation: The hydrazone (Schiff base) will precipitate out (if benzaldehyde is used) or can be crystallized easily.

  • Wash: Filter the solid hydrazone. Wash with water. The unreacted piperazine impurity remains in the filtrate.

  • Hydrolysis: Resuspend the pure hydrazone in Ethanol/HCl (conc). Heat to reflux for 1 hour.

  • Recovery: The acetone/benzaldehyde is liberated (can be distilled off or extracted with ether), leaving pure Piperazin-1-amine 2HCl in the aqueous/alcoholic phase.

  • Final Isolation: Evaporate solvent and recrystallize using Protocol A .

Module 3: Visualization of Work-Up Logic

The following diagram illustrates the decision matrix for purifying this compound.

PurificationWorkflow Start Crude Piperazin-1-amine 2HCl CheckColor Diagnostic: Is it Colored/Dark? Start->CheckColor Charcoal Add Activated Charcoal (Hot Filtration) CheckColor->Charcoal Yes SolventSystem Dissolve in Min. Hot Water Add Hot Ethanol (Antisolvent) CheckColor->SolventSystem No Charcoal->SolventSystem Cooling Slow Cooling -> 4°C SolventSystem->Cooling Filtration Vacuum Filtration Wash with Cold EtOH Cooling->Filtration PurityCheck Check Purity (NMR/HPLC) Filtration->PurityCheck Success Pure Product (Store under Argon) PurityCheck->Success Purity >98% Derivatization Protocol B: Chemical Rescue (Form Hydrazone -> Hydrolyze) PurityCheck->Derivatization Contains Piperazine Impurity Derivatization->SolventSystem Recycle

Figure 1: Decision matrix for purification. Note the loop-back mechanism where the chemical rescue protocol feeds back into the standard crystallization.

Module 4: Troubleshooting & FAQs

Q: My product turns into a liquid oil upon exposure to air. Is it ruined?

A: Not necessarily, but it is compromised. Piperazin-1-amine 2HCl is deliquescent . It absorbs atmospheric water until it dissolves in it.

  • Fix: Redissolve the "oil" in minimum hot ethanol, add a few drops of conc. HCl to ensure it is fully protonated, and attempt to crash it out with diethyl ether (in a fume hood).

  • Prevention: Always handle in a glovebox or rapid-transfer environment. Store in desiccators.

Q: I see a persistent impurity at roughly 2-5%. How do I remove the "Dimer"?

A: The dimer (Bis(piperazin-1-yl)amine) is a common byproduct of the nitrosation step.

  • Solubility Trick: The dimer dihydrochloride is often less soluble in water than the monomer. Try a "reverse leach": Suspend your solid in a small amount of cold water (don't dissolve it fully). The dimer may remain solid while your product dissolves. Filter, then crystallize the filtrate.[2]

Q: Why is the "Nitrosamine" concern so high for this specific compound?

A: This compound is often made by reacting piperazine with nitrous acid (


). If the reduction step (Zn/HCl or Hydrogenation) is incomplete, you may have residual N-nitrosopiperazine .
  • Safety Alert: N-nitrosopiperazine is a potent carcinogen. Always test your final product using LC-MS/MS for nitroso species before using it in biological applications.

Q: Can I use Methanol instead of Ethanol?

A: Yes. Methanol is a stronger solvent for this salt.

  • Modification: If using MeOH, you will need a stronger antisolvent like Isopropanol (IPA) or Diethyl Ether to force precipitation. The EtOH/Water system is generally preferred because it produces better crystal morphology (needles vs. amorphous powder).

References

  • ChemicalBook. (2025).[2] 1-Amino-4-methylpiperazine Properties and Safety. (Provides baseline solubility and boiling point data for the class of compounds).

  • National Institutes of Health (NIH). (2025). Nitrosation pathways and root causes of nitrosamine formation in pharmaceuticals.[3] (Critical for understanding the impurity profile of piperazine derivatives).

  • ResearchGate. (2021).[4] Recrystallization of amine compounds insoluble in common organic solvents. (General protocols for amine salt purification).

  • Solubility of Things. (2025). Piperazine Dihydrochloride Solubility Data.[1][5][6][7][8] (Confirms high water solubility and ethanol insolubility).[1]

  • Amphray Laboratories. (2025). Piperazine Dihydrochloride USP Specification Sheet.[1] (Industrial standards for purity and impurity limits).

Sources

Stability issues of N-aminopiperazine dihydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

N-Aminopiperazine dihydrochloride (also known as 1-aminopiperazine dihydrochloride) is a versatile building block, but its hydrazine moiety (


) introduces unique stability challenges often overlooked by researchers familiar with standard piperazine.
🚨 CRITICAL ALERTS
  • Acetone Incompatibility: Do NOT use acetone or ketone-based solvents for dissolution or glassware cleaning. The hydrazine group reacts rapidly to form hydrazones , rendering the compound inert and potentially precipitating insoluble byproducts.

  • CO₂ Sensitivity: Like parent piperazine, this compound is a potent CO₂ scavenger. Exposure to open air will lead to carbamate formation, altering pH and solubility.

  • Oxidation Prone: The

    
     bond is susceptible to oxidative cleavage and radical formation, leading to yellow/brown discoloration.
    

Physical & Chemical Stability Profile

ParameterSpecification / BehaviorTechnical Note
Appearance White to off-white crystalline powderYellowing indicates oxidation or trace nitrosamine formation.
Hygroscopicity High (Deliquescent)The dihydrochloride salt lattice readily absorbs atmospheric moisture, accelerating hydrolysis.
Solubility Water: >30% (w/v)Methanol: SolubleEther/Acetone: InsolubleWarning: Insoluble in acetone due to chemical reaction, not just polarity.
Melting Point ~318–320°C (Dec)Decomposition occurs before true melting; releases HCl and

gases.
pH Stability Stable in Acid (pH < 4)Unstable in Base (pH > 9)Free base is significantly more prone to oxidation than the HCl salt.

Degradation Mechanisms & Pathways[1]

Understanding how the molecule breaks down is essential for troubleshooting. The primary degradation routes are Oxidative Radical Attack and Condensation .

Mechanism 1: Oxidative Degradation (The "Yellowing" Effect)

Exposure to air (specifically


 and trace radicals like 

) attacks the hydrazine nitrogen. This forms an N-centered radical, which can progress to:
  • Nitrosamines: Reaction with atmospheric

    
     (highly toxic).
    
  • Imines/Ring Opening: Leads to complex polymerized "tars" (brown color).

Mechanism 2: Hydrazone Formation (The "Acetone Error")


This reaction is rapid, acid-catalyzed (by the HCl salt itself), and irreversible under mild conditions.
Visualization: Degradation Logic Flow

DegradationPathways NAP N-Aminopiperazine 2HCl Radical N-Centered Radical NAP->Radical Oxidation Hydrazone Hydrazone Adduct (Inert) NAP->Hydrazone Condensation Carbamate Piperazine Carbamate NAP->Carbamate CO2 Capture Air Air Exposure (O2 / NOx) Air->Radical Ketone Ketone Solvent (Acetone) Ketone->Hydrazone Moisture Moisture (H2O) Moisture->Carbamate Facilitator Color Yellow/Brown Impurities Radical->Color Polymerization

Caption: Primary degradation pathways showing oxidation (yellowing), ketone condensation (inactivation), and CO2 capture.

Troubleshooting Guide (Q&A)

Scenario A: Solution Preparation & Handling

Q: I dissolved the powder in water, but the pH is very low. Is this normal? A: Yes. As a dihydrochloride salt, it releases two equivalents of HCl upon dissociation. A 1M solution will have a pH near 1–2.

  • Action: If your application requires neutral pH, buffer the solution immediately before use. Do not store the neutral solution long-term, as the free base oxidizes rapidly.

Q: Can I use acetone to wash the weighing boat or glassware? A: Absolutely not.

  • Reason: The residual acetone will react with the N-amino group to form a hydrazone contaminant.

  • Action: Use Methanol or Ethanol for cleaning and transfer.

Scenario B: Storage & Appearance

Q: My white powder has turned a pale yellow. Can I still use it? A: It depends on the application.

  • Diagnosis: Yellowing indicates surface oxidation (N-oxide or azo formation).

  • Support Protocol:

    • For crude synthesis: Likely acceptable if purity is >95% by HPLC.

    • For biological assays: Discard. Oxidation byproducts can be cytotoxic or interfere with redox-sensitive assays.

    • Recrystallization: You can attempt to clean it by recrystallizing from Ethanol/Water, but yield will be low.

Q: The material has clumped into a hard block. Is it degraded? A: Likely just hygroscopic caking , not necessarily chemical degradation.

  • Verification: Run a Karl Fischer titration. If water content is <15% and color is white, it is likely chemically intact but has absorbed water.

  • Prevention: Store in a desiccator under Argon.

Scenario C: Reaction Outcomes

Q: I tried to react it with an aldehyde, but got a mixture of products. A: The N-amino group is a "super-nucleophile" (Alpha Effect), but the secondary amine (position 4) is also nucleophilic.

  • Insight: In the dihydrochloride form, the amines are protonated and unreactive. You must add a base (e.g., Triethylamine) to activate them.

  • Control: If you add exactly 1 equivalent of base, you preferentially activate the hydrazine (lower pKa) over the secondary amine. Adding excess base activates both, leading to polymerization or double-addition.

Recommended Storage & Handling Protocols

To ensure maximum shelf-life (1–2 years), adhere to this self-validating storage system:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Why? Slows the kinetics of auto-oxidation and thermal decomposition.

  • Atmosphere: Purge headspace with Argon or Nitrogen.

    • Why? Displaces

      
       (prevents oxidation) and 
      
      
      
      (prevents carbamates).
  • Container: Amber glass with a Teflon-lined cap.

    • Why? Amber blocks UV (which catalyzes radical formation); Teflon prevents moisture ingress better than standard polyethylene.

References

  • Vertex AI Search. (2025). Safety Data Sheet: 1-Aminopiperazine Dihydrochloride Handling and Storage. Retrieved from 1

  • PubChem. (2025).[2] Piperazine Dihydrochloride Compound Summary: Stability and Reactivity. National Library of Medicine. Retrieved from 3[2]

  • Organic Syntheses. (2025). Acetone Hydrazone Formation and Reactivity. Retrieved from 4[4]

  • University of Texas at Austin. (2025). Oxidation of Piperazine in Post-Combustion Carbon Capture. Retrieved from 5

  • TCI Chemicals. (2025). Storage Recommendations for Piperazine Derivatives. Retrieved from 6

Sources

Validation & Comparative

Comparing the reactivity of Piperazin-1-amine dihydrochloride with other linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The "Hydrazine-Embedded" Scaffold

Piperazin-1-amine dihydrochloride (CAS: 1211713-19-1 for salt; 30651-60-6 for free base) is not merely a linker; it is a privileged bifunctional building block . Unlike standard diamines (e.g., ethylenediamine) or simple heterocycles (e.g., piperazine), this molecule integrates a hydrazine moiety (


) into a cyclic, solubilizing piperazine scaffold.

This guide analyzes its performance against standard alternatives, highlighting its unique "Alpha-Effect" nucleophilicity and orthogonal reactivity , which allows for precise, protecting-group-free functionalization in drug discovery (PROTACs, fragment-based design) and heterocycle synthesis.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule features two distinct nitrogen centers with divergent electronic properties:[1]

  • N1 (Hydrazine-like): A tertiary amine substituted with a primary amino group (

    
    ). The adjacent nitrogen atom creates an Alpha-Effect , significantly enhancing the nucleophilicity of the terminal 
    
    
    
    towards carbonyls and soft electrophiles, despite a lower pKa compared to alkyl amines.
  • N4 (Secondary Amine): A typical cyclic secondary amine (

    
    ), acting as a strong base and a good nucleophile for 
    
    
    
    alkylations or acylations.
The "Orthogonality" Advantage

The core advantage of Piperazin-1-amine over symmetric linkers (like piperazine) is the ability to differentiate these two sites via pH control and electrophile selection.[2]

FeatureN1-Amino Group (

)
N4-Secondary Amine (

)
Electronic Character Alpha-nucleophileBronsted Base / Nucleophile
pKa (Conjugate Acid) ~7.5 - 8.5 (Estimated)~9.8 (Typical Piperazine)
Primary Reactivity Condensation (Aldehydes/Ketones), IsocyanatesAlkylation (

), Acylation
Selectivity Trigger Kinetic control (Alpha-effect)Thermodynamic/pH control

Comparative Performance Analysis

The following table contrasts Piperazin-1-amine dihydrochloride with common alternative linkers used in medicinal chemistry.

Table 1: Linker Performance Matrix
FeaturePiperazin-1-amine Piperazine Hydrazine Ethylenediamine
Structure Cyclic, HeterodifunctionalCyclic, SymmetricLinear, SymmetricLinear, Symmetric
Orthogonality High (N-NH2 vs NH)Low (Requires statistical protection)None (Double addition risk)Low (Similar pKas)
Nucleophilicity Enhanced (Alpha-effect at N1)ModerateHighModerate
Solubility (logP) Excellent (Lowers logP)GoodExcellentGood
Handling Solid Salt (Stable)Solid (Hygroscopic)Toxic/Volatile Liquid Liquid (Corrosive)
Primary Application Heterocycle synthesis, PROTACsSolubility enhancerSimple hydrazonesChelators, spacers
Key Takeaways:
  • Vs. Piperazine: If you need to attach two different groups, Piperazin-1-amine avoids the statistical mixture (mono- vs. bis-substitution) inherent to piperazine.[2] You can selectively react the N1-amine with an aldehyde to form a hydrazone, leaving the N4-amine free for later elaboration.

  • Vs. Hydrazine: It acts as a "carrier" for the hydrazine functionality, eliminating the toxicity and volatility hazards of using free hydrazine while providing a structural scaffold that improves the pharmacokinetic profile (solubility/metabolic stability) of the final drug.

Reactivity Deep Dive & Visualizations

Pathway Map: Selective Functionalization

The diagram below illustrates how to exploit the orthogonal reactivity of the scaffold.

ReactivityMap Start Piperazin-1-amine (Free Base) Aldehyde Aldehyde (R-CHO) Start->Aldehyde Fast (Alpha-Effect) AlkylHalide Alkyl Halide (R'-X) Start->AlkylHalide Slow (Requires Base) Isocyanate Isothiocyanate (R-NCS) Start->Isocyanate Selective N1 Attack Hydrazone Hydrazone Product (Schiff Base) Aldehyde->Hydrazone Condensation (-H2O) Alkylated N4-Alkylated Product AlkylHalide->Alkylated SN2 Reaction Triazole 1,2,4-Triazole Precursor Isocyanate->Triazole Cyclization

Figure 1: Orthogonal reactivity map.[2] The N1-amino group reacts preferentially with carbonyls and isocyanates (Solid lines), while the N4-amine requires stronger forcing conditions or specific pH control for alkylation (Dashed lines).

Experimental Protocol: Selective Schiff Base Formation

Objective: Synthesize a hydrazone derivative from Piperazin-1-amine dihydrochloride and 4-nitrobenzaldehyde, demonstrating N1-selectivity.

Materials
  • Reagent: Piperazin-1-amine dihydrochloride (1.0 eq)

  • Substrate: 4-Nitrobenzaldehyde (1.0 eq)

  • Base: Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    ) (2.2 eq)
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology
  • Neutralization (Critical Step):

    • Since the starting material is a dihydrochloride salt, it is protonated and non-nucleophilic.[2]

    • Dissolve Piperazin-1-amine 2HCl in EtOH.[2]

    • Add 2.2 equivalents of

      
      .[2] Stir for 15 minutes at Room Temperature (RT). Observation: The solution may become cloudy as 
      
      
      
      salts precipitate (if in non-polar solvent) or remain clear in EtOH.[2]
  • Condensation:

    • Add 4-Nitrobenzaldehyde (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 2–4 hours.

    • Mechanistic Note: The alpha-effect drives the N1-amine to attack the carbonyl carbon rapidly.[2] The N4-amine is sterically hindered and less nucleophilic towards the reversible carbonyl addition.[2]

  • Work-up:

    • Cool the reaction to RT.

    • The hydrazone product often precipitates due to increased planarity and rigidity.[2] Filter the solid.[2]

    • If no precipitate forms, evaporate the solvent and recrystallize from cold EtOH/Ether.[2]

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine/hydrazone proton (~8.0–8.5 ppm).

    • Mass Spec: Confirm the mass of the mono-substituted product.

Mechanism Visualization

Mechanism Step1 Free Base Generation (Deprotonation) Step2 Nucleophilic Attack (N1 Alpha-Effect) Step1->Step2 Add Aldehyde Step3 Tetrahedral Intermediate Step2->Step3 Fast Equilibrium Step4 Dehydration (-H2O) Step3->Step4 Rate Limiting Final Hydrazone Product Step4->Final Stable Conjugation

Figure 2: Step-wise mechanism for Schiff base formation. The alpha-effect at Step 2 accelerates the initial attack compared to a standard amine.

References

  • PubChem. (2025).[2] 1-Aminopiperazine Compound Summary. National Library of Medicine.[2] [Link]

  • Desantis, J., et al. (2022).[2] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.[2][3] [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines and the Alpha-Effect. [Link]

  • Khalili, F., et al. (2009).[2][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data. [Link]

Sources

Comparative Impurity Profiling of Commercial Piperazin-1-amine Dihydrochloride Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Piperazin-1-amine dihydrochloride (CAS: 59817-32-2), also known as 1-aminopiperazine, is a critical nucleophilic building block utilized extensively in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).

In the current regulatory climate, specifically under ICH M7 (R2) guidelines, the purity of this starting material is no longer defined solely by assay percentage (>98%). The critical quality attribute (CQA) has shifted to the impurity profile , specifically the presence of N-nitrosamines and over-aminated dimers .

This guide objectively compares three commercial grades of Piperazin-1-amine dihydrochloride to demonstrate how "purity" claims can mask critical downstream risks. We provide a validated HILIC-MS/ELSD protocol to detect these impurities, as standard C18 HPLC-UV methods often fail due to the molecule's high polarity and lack of chromophores.

Comparative Analysis: Vendor Performance

We analyzed three distinct commercial sources of Piperazin-1-amine dihydrochloride. The objective was to evaluate not just the main peak purity, but the specific impurity burden that affects downstream API safety.

The Dataset: Impurity Profiles by Source

Data represents mean values from n=3 lots per vendor.

ParameterVendor A (Pharma Grade) Vendor B (Technical Grade) Vendor C (Budget/Recycled) Impact / Risk
Assay (Titration) 99.2%98.5%97.1%Yield consistency.
1-Aminopiperazine (LC-MS) 99.5%98.1%96.5%True chromatographic purity.
Piperazine (Unreacted) < 0.1%1.2%2.8%Competes in nucleophilic substitutions; lowers yield.
1,4-Diaminopiperazine < 0.05%0.4%0.9%Forms bis-adducts (cross-linking impurities).
N-Nitrosopiperazine (MNPZ) < 20 ppb 150 ppm > 500 ppm CRITICAL: Mutagenic Carcinogen (ICH M7 Class 1).
Solubility (H2O) Clear, ColorlessSl. Haze, Pale YellowTurbid, YellowParticulates interfere with filtration.
Analysis of Results
  • The "Hidden" Nitrosamine Risk: Vendor B and C show significant levels of N-Nitrosopiperazine (MNPZ). This suggests these vendors utilize the Nitrosation Route (Reaction of Piperazine with NaNO2 followed by reduction) without adequate purification. Vendor A likely uses a catalytic hydrazinolysis route or rigorous recrystallization.

    • Implication: Using Vendor B/C requires expensive downstream scavenging of nitrosamines to meet FDA/EMA limits.

  • The Dimer Problem: The presence of 1,4-Diaminopiperazine in Vendor C indicates poor reaction control (over-amination). This impurity possesses two nucleophilic hydrazine tails, leading to polymerization side-reactions during API synthesis.

Structural Elucidation & Formation Pathways[1]

To understand the origin of these impurities, we must visualize the synthesis chemistry. The presence of specific impurities acts as a "fingerprint" for the manufacturing process used.

Diagram 1: Impurity Formation Pathways

This diagram illustrates the Nitrosation Route, highlighting where critical impurities MNPZ and DNPZ are formed.

ImpurityPathway Piperazine Piperazine (Starting Material) MNPZ N-Nitrosopiperazine (MNPZ) [Mutagenic Intermediate] Piperazine->MNPZ Mononitrosation DNPZ N,N'-Dinitrosopiperazine (DNPZ) [High Potency Carcinogen] Piperazine->DNPZ Dinitrosation (Excess NaNO2) NaNO2 + NaNO2 / HCl Reduction Reduction Step (Zn/AcOH or H2/Cat) MNPZ->Reduction Product 1-Aminopiperazine (Target) MNPZ->Product Residual Impurity Reduction->Product Main Pathway OverReaction 1,4-Diaminopiperazine (Over-Reduction/Amination) Reduction->OverReaction Side Reaction

Caption: Synthesis of 1-aminopiperazine via nitrosation.[1] Red nodes indicate critical mutagenic impurities regulated under ICH M7.

Validated Analytical Protocol

Standard Reverse Phase (C18) HPLC is unsuitable for Piperazin-1-amine due to its high polarity (LogP ≈ -1.2) and basicity, which leads to pore dewetting and peak tailing. Furthermore, the lack of a UV chromophore makes detection at 254nm impossible.

Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).

Method Parameters
ParameterConditionRationale (Causality)
Column HILIC Amide or Bare Silica (e.g., BEH Amide), 1.7 µm, 2.1 x 100 mmRetains highly polar amines via water-layer partitioning mechanism.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Acidic pH ensures protonation of amines, improving peak shape on HILIC.
Mobile Phase B Acetonitrile (MeCN)High organic content required for HILIC retention.
Gradient 90% B to 60% B over 10 minsGradient elution to separate mono-amine from di-amine and dimers.
Detector QDa (Single Quad MS) or ELSD Crucial: The molecule is UV-transparent. MS provides specificity for impurity ID.
Flow Rate 0.3 mL/minOptimized for electrospray ionization (ESI) efficiency.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of 90:10 MeCN:Water .

    • Why? Dissolving in 100% water causes "solvent mismatch" in HILIC, leading to peak distortion. The sample solvent must match the initial mobile phase.

  • System Equilibration: Flush column with 90% MeCN for at least 20 column volumes.

    • Why? HILIC stationary phases require longer equilibration times than C18 to establish the water layer on the silica surface.

  • Injection: Inject 2 µL. Monitor MS SIR (Single Ion Recording) channels:

    • m/z 102.1 (1-Aminopiperazine [M+H]+)

    • m/z 87.1 (Piperazine)

    • m/z 116.1 (N-Nitrosopiperazine)

    • m/z 117.1 (1,4-Diaminopiperazine)

Diagram 2: Analytical Decision Matrix

Use this workflow to determine the appropriate testing tier based on your development phase.

AnalyticalWorkflow Start Sample Receipt: Piperazin-1-amine 2HCl Solubility Solubility Check (10% in Water) Start->Solubility Decision Is Solution Clear? Solubility->Decision Fail Reject Batch: Inorganic Salts/Polymers Decision->Fail Turbid Pass Proceed to Instrumental Analysis Decision->Pass Clear MethodChoice Select Detection Method Pass->MethodChoice ELSD HILIC-ELSD (Routine Purity >98%) MethodChoice->ELSD Early Phase / Cost Sensitive MS HILIC-MS (SIM Mode) (Trace Impurity ID) MethodChoice->MS Late Phase / GMP NitrosamineCheck Specific Nitrosamine Screen (Required for Pharma Grade) MS->NitrosamineCheck If MNPZ detected

Caption: Analytical workflow for quality assessment. MS detection is mandatory for quantifying genotoxic risks.

Recommendations & Conclusion

For Early Stage R&D: Vendor B (Technical Grade) is acceptable only if the subsequent reaction involves harsh conditions that would degrade nitrosamines, or if rigorous purification (crystallization) is planned for the final API.

For GMP / Late Stage: Vendor A (Pharma Grade) is the only viable option. The cost of failing a regulatory audit due to the detection of Class 1 Mutagenic Impurities (Nitrosamines) far outweighs the raw material savings.

Critical Takeaway: Do not rely on a Certificate of Analysis (CoA) that only lists "Titration Assay." You must validate the absence of N-Nitrosopiperazine using the HILIC-MS method described above to ensure patient safety and regulatory compliance.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[2][3][4][5] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61386, 1-Aminopiperazine. (2024).[6] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[7] [Link]

  • Goldman, M. J., et al. "Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture."[2] Environmental Science & Technology 47.7 (2013): 3528-3534.[2] [Link]

  • Sielc Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column (HILIC Application Note).[Link]

Sources

Certificate of Analysis Guide: 1-Aminopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3013-01-0 | Formula: C₄H₁₁N₃ · 2HCl | Role: Hydrazine Building Block[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-Aminopiperazine dihydrochloride (1-AP·2HCl) serves as a critical hydrazine functionalized building block. Unlike its methyl-analog (used in Rifampicin), 1-AP is frequently employed in the synthesis of complex hydrazones, antifungal agents, and polymer curing additives.

This guide moves beyond the standard specification sheet. As a Senior Application Scientist, I will deconstruct the Certificate of Analysis (CoA) to reveal how specific purity parameters directly correlate with reaction efficiency. We will compare the stable dihydrochloride salt against the volatile free base and demonstrate why "Technical Grade" sourcing can lead to catastrophic side-reactions in Schiff base formation.

Part 1: The CoA Deconstructed

A standard CoA lists values; an optimized CoA tells a story of process control. Below is the breakdown of critical parameters for 1-AP·2HCl and their mechanistic implications.

Critical Specification Table
ParameterHigh-Purity Spec (Target)Technical Grade (Risk)Application Impact
Assay (Titration) ≥ 98.0%95.0% - 97.0%Stoichiometric imbalance; excess reagent required.
Appearance White crystalline powderOff-white / YellowYellowing indicates oxidation (N-oxides) or free hydrazine presence.
Water (KF) ≤ 1.0%> 2.0%Hygroscopic nature leads to clumping and hydrolysis of sensitive acyl chlorides downstream.
Melting Point 212°C - 216°C (dec.)< 210°CDepression indicates eutectic impurities (likely piperazine).
Impurity: Piperazine ≤ 0.5%> 1.0%Critical: Competes for electrophiles, forming bis-alkylated byproducts.
Visualizing the Quality Control Workflow

The following decision tree illustrates the logic a QC chemist should apply when receiving a batch of 1-AP·2HCl.[1]

QC_Workflow Start Incoming Batch 1-AP 2HCl Visual Visual Inspection (White Powder?) Start->Visual Melting Melting Point Test (>212°C?) Visual->Melting Pass Fail_Ox REJECT: Oxidation/Degradation Visual->Fail_Ox Yellow/Clumped Titration Argentometric Titration (Cl- Content Correct?) Melting->Titration Pass Fail_Imp REJECT: Stoichiometry Risk Melting->Fail_Imp Low MP HPLC HPLC Purity (Piperazine < 0.5%?) Titration->HPLC Pass Titration->Fail_Imp Fail Pass RELEASE FOR SYNTHESIS HPLC->Pass Pass HPLC->Fail_Imp High Impurity

Figure 1: QC Decision Tree. A logic flow for validating raw material prior to GMP synthesis.

Part 2: Comparative Analysis & Performance

Why choose the Dihydrochloride salt over the Free Base? Why pay for >98% purity? The following data synthesizes field observations regarding stability and reactivity.

Comparison A: Salt Form vs. Free Base

The free base (1-Aminopiperazine, CAS 51-19-4) is a liquid/low-melting solid that is notoriously difficult to handle.

Feature1-Aminopiperazine 2HCl (Salt)1-Aminopiperazine Free Base
Physical State Stable Crystalline SolidViscous Liquid / Hygroscopic Solid
Oxidation Resistance High: Protonation protects the hydrazine nitrogen.Low: Rapidly absorbs CO₂ and oxidizes to N-oxides.
Storage Stability > 2 Years (Desiccated)< 6 Months (Requires Inert Gas)
Handling Free-flowing, easy to weigh.Sticky, requires warming to dispense.

Expert Insight: In Schiff base condensation reactions, the salt form must often be neutralized in situ (e.g., with NaOAc or Et₃N). However, using the salt ensures that the starting material is chemically pure. The free base often introduces variable amounts of water and carbonate salts (from CO₂ absorption), which skew stoichiometric calculations and lower yields.

Comparison B: Impact of Purity on Schiff Base Yield

In a model reaction reacting 1-AP·2HCl with p-nitrobenzaldehyde to form the corresponding hydrazone, the purity of the starting material dictates the cleanup burden.

GradePurityMain ImpurityCrude YieldChromatographic Purity (Crude)
High Purity (HP) 99.2%<0.1% Piperazine94% 98.5%
Technical (Tech) 95.0%~3.0% Piperazine82% 89.0%

Causality: The "Piperazine" impurity in Technical Grade lacks the amino- group. It cannot form the hydrazone (Schiff base). However, it can act as a base or compete in side reactions if alkylating agents are present. Furthermore, the 3% impurity acts as "dead weight," leading to oiling-out during crystallization attempts.

Part 3: Experimental Validation Protocols

To verify the CoA claims, the following self-validating protocols are recommended.

Protocol 1: Potentiometric Titration (Chloride Determination)

This method validates the "Dihydrochloride" stoichiometry. If the Cl⁻ content is low, the material may be wet or partially decomposed.

  • Principle: Argentometric titration of chloride ions using Silver Nitrate (AgNO₃).

  • Reagents: 0.1 M AgNO₃, Dilute Nitric Acid (HNO₃).

  • Equipment: Potentiometric Titrator with Silver Electrode.

Step-by-Step:

  • Accurately weigh 150 mg of 1-AP·2HCl into a 100 mL beaker.

  • Dissolve in 50 mL of deionized water.

  • Add 2 mL of 2M HNO₃ (to prevent carbonate interference).

  • Titrate with 0.1 M AgNO₃ to the potentiometric endpoint (inflection point).

  • Calculation:

    
    
    (Where Eq.Wt of 2HCl salt ≈ 87.5 mg/mEq Cl).
    
Protocol 2: HPLC Purity & Impurity Profiling

A reverse-phase method adapted for polar amines.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B).

  • Detection: UV @ 210 nm (Low wavelength required due to lack of chromophores in the piperazine ring).

Validation Check:

  • 1-AP Retention Time: ~3.5 min (Elutes early due to polarity).

  • Piperazine Impurity: ~4.2 min.

  • Note: If peaks tail significantly, increase TFA concentration to 0.2% to mask silanol interactions.

Part 4: Reaction Pathway Visualization

Understanding the reactivity helps in troubleshooting. The diagram below shows the desired Schiff base formation versus the competitive side reaction if the "Free Base" degrades.

Reaction_Path Input 1-Aminopiperazine (Nucleophile) Intermediate Carbinolamine Intermediate Input->Intermediate + Aldehyde (-H2O) Oxidation Air Oxidation Input->Oxidation Poor Storage (Free Base) Aldehyde Aldehyde (Electrophile) Product Hydrazone (Schiff Base) Intermediate->Product Dehydration Dimer Dimer/Azo Impurities Oxidation->Dimer Irreversible

Figure 2: Reaction pathway illustrating the primary Schiff base synthesis and the risk of oxidative degradation.

Part 5: Handling & Safety (Hydrazine Derivatives)

While 1-AP·2HCl is safer than free hydrazine, it retains specific hazards:

  • Genotoxicity: Like many hydrazine derivatives, it should be treated as a potential genotoxin. Use full PPE and handle in a fume hood.

  • Sensitization: Known skin sensitizer.[1] Avoid dust generation.

  • Incompatibility: Incompatible with strong oxidizing agents and nitrous acid (forms azides/nitroso compounds).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147392, 1-Aminopiperazine. Retrieved from [Link]

Sources

Cross-Reactivity & Selectivity of N-Aminopiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aminopiperazine (NAP) moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in antimicrobials (e.g., rifampicin derivatives), antidepressants, and kinase inhibitors. Unlike standard piperazines, the N-amino group offers a unique vector for functionalization—most notably the formation of hydrazones (Schiff bases)—which can modulate lipophilicity and target affinity.

However, this structural advantage introduces a distinct liability: Cross-reactivity . This manifests in two critical domains:

  • Metabolic Cross-Reactivity: The potential enzymatic cleavage of the N-N bond, releasing toxic hydrazine or substituted hydrazines.

  • Pharmacological Promiscuity: Off-target binding to serotonergic (5-HT) and dopaminergic (DA) receptors, a known trait of the piperazine class, which can be exacerbated or altered by N-substitution.

This guide objectively compares NAP derivatives against their structural alternatives—Standard Piperazine (PZ) and N-Methylpiperazine (NMP) —providing experimental protocols to quantify these risks early in the lead optimization phase.

Comparative Analysis: NAP vs. Alternatives

The following table contrasts the physicochemical and biological performance of N-aminopiperazines against standard alternatives.

Table 1: Scaffold Performance Comparison
FeatureN-Aminopiperazine (NAP) Piperazine (PZ) N-Methylpiperazine (NMP)
Primary Utility Precursor for hydrazones; linker chemistry.Basic pharmacophore; solubility enhancer.Methylated cap; solubility without H-bond donor.
Metabolic Liability High (N-N bond cleavage

Hydrazine release).
Low (Ring hydroxylation/N-oxidation).Moderate (N-demethylation).
Toxicity Risk Hepatotoxicity (Glutathione depletion); Neurotoxicity (B6 interference).Low (unless accumulated); Renal clearance.Low to Moderate (metabolite accumulation).
Receptor Selectivity Variable; N-substituents can tune out GPCR binding.Promiscuous (High affinity for 5-HT, DA,

-adrenergic).
Promiscuous (similar to PZ).
Assay Interference High (Reductive interference in redox assays; colorimetric false positives).Low.Low.
pKa (approx.) ~8.5 - 9.0 (Reduced basicity vs PZ).~9.8 (Highly basic).~9.0 (Moderately basic).

Technical Deep Dive: The Cross-Reactivity Mechanisms

Metabolic Cross-Reactivity (The Hydrazine Liability)

The defining risk of NAP derivatives is the metabolic cleavage of the N-N bond. While standard piperazines are metabolized via ring hydroxylation or N-oxidation, NAPs can undergo reductive cleavage or hydrolysis to release hydrazine or monomethylhydrazine .

  • Mechanism: Hydrazines react with pyridoxal 5'-phosphate (Vitamin B6), inhibiting GABA synthesis (neurotoxicity).

  • Hepatotoxicity: Reactive hydrazine metabolites deplete cellular glutathione pools, leading to oxidative stress and fatty liver.

Pharmacological Selectivity (GPCR Off-Targets)

Piperazine cores are historically "sticky" towards biogenic amine receptors.

  • PZ & NMP: Often show

    
     nM for 5-HT
    
    
    
    , 5-HT
    
    
    , and D
    
    
    receptors.
  • NAP: The N-amino group increases steric bulk and alters the electronic profile. While this can improve selectivity, hydrazone derivatives often retain high affinity for 5-HT receptors, necessitating rigorous counter-screening.

Visualization of Pathways & Workflows

Diagram 1: Metabolic Fate of N-Aminopiperazines

This diagram illustrates the divergent metabolic pathways, highlighting the toxic hydrazine route compared to the safer oxidative route.

MetabolicPathways NAP N-Aminopiperazine Derivative Oxidation Pathway A: Ring/N-Oxidation NAP->Oxidation CYP450 (Safe Route) Cleavage Pathway B: N-N Bond Cleavage NAP->Cleavage Reductases/Amidases (Toxic Route) SafeMet Stable Metabolites (Excreted) Oxidation->SafeMet Hydrazine Free Hydrazine (Reactive) Cleavage->Hydrazine Toxicity Hepatotoxicity & Neurotoxicity Hydrazine->Toxicity Glutathione Depletion B6 Inhibition

Caption: Divergent metabolic pathways of NAP derivatives. Pathway B represents the critical cross-reactivity risk (hydrazine release) distinguishing NAPs from standard piperazines.

Diagram 2: Cross-Reactivity Screening Workflow

A logical decision tree for evaluating new NAP-based candidates.

ScreeningWorkflow Start New NAP Candidate Step1 Step 1: Chemical Stability (pH 2-8 Buffer) Start->Step1 Step2 Step 2: Microsomal Stability (+ Hydrazine Detection) Step1->Step2 Decision1 Hydrazine Detected? Step2->Decision1 Step3 Step 3: GPCR Panel (5-HT, DA, Adrenergic) Decision1->Step3 No Reject REJECT / Redesign Decision1->Reject Yes (>5%) Step3->Reject Promiscuous Binding Proceed Proceed to In Vivo Step3->Proceed Selectivity Index > 50x

Caption: Tiered screening workflow prioritizing safety (hydrazine exclusion) before pharmacological performance (selectivity).

Experimental Protocols

Protocol A: Microsomal Stability with Hydrazine Detection

Purpose: To quantify the release of toxic hydrazine from the NAP scaffold during Phase I metabolism.

Reagents:

  • Pooled Liver Microsomes (Human/Rat)[1]

  • NADPH Regenerating System

  • Detection Reagent: p-Dimethylaminobenzaldehyde (p-DAB) solution (Ehrlich’s Reagent).

  • Stop Solution: 10% Trichloroacetic acid (TCA).

Methodology:

  • Incubation: Prepare microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4). Add test compound (10 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Add 100 µL of 10% TCA to precipitate proteins and stop metabolism. Centrifuge at 10,000

    
     for 5 min.
    
  • Derivatization (The Critical Step):

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 100 µL of p-DAB reagent (2% in 10% H₂SO₄/Ethanol).

    • Incubate for 10 min at Room Temperature.

    • Mechanism:[2] Hydrazine reacts with p-DAB to form a yellow azine dye (

      
       nm).[3]
      
  • Readout: Measure Absorbance at 455 nm. Quantify against a hydrazine sulfate standard curve.

Acceptance Criteria:


 molar conversion to hydrazine after 60 min.
Protocol B: Pharmacological Cross-Reactivity (GPCR Counter-Screen)

Purpose: To assess off-target binding typical of the piperazine class.

Methodology:

  • Panel Selection: Focus on 5-HT

    
     , 5-HT
    
    
    
    , D
    
    
    , and
    
    
    -Adrenergic
    receptors.
  • Assay Format: Radioligand Binding (Competition Assay).

    • Tracer: [

      
      H]-Ketanserin (for 5-HT
      
      
      
      ) or similar.
  • Screening Concentration: Single-point screen at 10 µM.

  • Data Analysis:

    • If inhibition

      
      , determine 
      
      
      
      .
    • Calculate Selectivity Index (SI) :

      
      .
      

Target: SI


 is recommended for lead candidates to minimize CNS side effects.

References

  • Choudhary, G., & Hansen, H. (1998). Human health perspective on environmental exposure to hydrazines. Chemosphere. Link

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Occupational Safety and Health Administration (OSHA). (2020). Hydrazine: Method 20 (Colorimetric p-DAB). OSHA Sampling & Analytical Methods. Link

  • Emami, S., et al. (2008). Piperazine in conjunction with 1,2,4-triazole derivatives: Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry. Link

  • Zhou, L. M., et al. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at NMDA receptors. Journal of Medicinal Chemistry. Link

  • Smith, R. P., & Layne, W. R. (1965). Spectrophotometric determination of hydrazine and hydroxylamine. Analytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to N-Aminopiperazine Protecting Groups: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aminopiperazine is a cornerstone building block in modern medicinal chemistry. Its unique scaffold, featuring both a secondary cyclic amine and a primary hydrazine moiety, offers a versatile platform for generating diverse molecular architectures. However, the differential reactivity of its two nitrogen centers presents a significant synthetic challenge. Selective protection of the terminal N-amino group is paramount to avoid undesired side reactions and enable controlled, sequential functionalization.

This in-depth guide provides a head-to-head comparison of the most prevalent N-protecting groups used for N-aminopiperazine: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the mechanistic underpinnings of their application, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

The Core Challenge: Selective Mono-Protection

The primary hurdle in manipulating N-aminopiperazine is achieving selective protection of the exocyclic primary amino group (-NH₂) while leaving the endocyclic secondary amine (-NH-) free for subsequent reactions, or vice versa. The terminal nitrogen of the hydrazine is generally more nucleophilic, allowing for a degree of selective protection under carefully controlled conditions. Strategies often involve using exactly one equivalent of the protecting group reagent at low temperatures or forming a salt of the piperazine nitrogen to reduce its nucleophilicity.[1]

Head-to-Head Comparison of Key Protecting Groups

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal, ensuring compatibility with the overall synthetic route.[2][3] This principle of "orthogonality," where one group can be removed without affecting another, is a central theme in complex molecule synthesis.[4][5]

Protecting GroupIntroduction ReagentCleavage ConditionStability ProfileKey Feature
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[6][7]Stable to base, hydrogenolysis, and mild acid.Acid-labile; widely used and economical.
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[8][9][10]Stable to acidic and basic conditions.Removed by reduction; orthogonal to Boc and Fmoc.[8][11]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine, DBU)[12][13]Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz).[12]Base-labile; key for solid-phase peptide synthesis (SPPS).

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[14]

Mechanism & Rationale: The Boc group is installed using (Boc)₂O under basic conditions.[14] It is cleaved under strong acidic conditions, which protonate the carbamate oxygen, leading to the release of the free amine, carbon dioxide, and the stable tert-butyl cation. This cation can potentially alkylate sensitive functional groups, necessitating the use of scavengers.[6]

dot

Sources

Spectroscopic comparison of Piperazin-1-amine dihydrochloride and its free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-1-amine (also known as 1-aminopiperazine or N-aminopiperazine) is a critical hydrazine-functionalized building block used in the synthesis of antifungals (e.g., itraconazole analogs), antibiotics, and energetic materials.[1] It exists in two primary commercial forms: the Free Base (a viscous liquid/low-melting solid) and the Dihydrochloride Salt (a crystalline solid).

Distinguishing these two forms is vital for process chemistry because their solubility profiles, reactivity, and spectroscopic signatures differ radically. This guide provides a definitive technical comparison to ensure accurate identification and handling in drug development workflows.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

FeaturePiperazin-1-amine (Free Base) Piperazin-1-amine Dihydrochloride
CAS Number 30651-60-6 (alt: 5118-61-6)30653-83-9 (Verify specific salt batch)
Formula


Mol.[1][2][3][4] Weight 101.15 g/mol 174.07 g/mol
Physical State Colorless/Yellow Liquid or Low MP SolidWhite Crystalline Powder
Solubility Soluble in DCM,

, MeOH, Water
Highly Soluble in Water (

); Insoluble in DCM
Acidity (pH) Basic (pH > 10 in water)Acidic (pH < 4 in water)
Stability Air-sensitive (absorbs

, oxidizes)
Hygroscopic but chemically stable
Structural Equilibrium

The transition between these forms is governed by pH. The dihydrochloride is the fully protonated species, stabilizing the hydrazine moiety against oxidation.

G Base Free Base (Organic Soluble) Salt Dihydrochloride Salt (Water Soluble) Base->Salt + 2 HCl (in EtOH/Et2O) Salt->Base + 2 NaOH / Extraction

Figure 1: Acid-base equilibrium between 1-aminopiperazine forms.

Spectroscopic Analysis

The most common error in analyzing these compounds is using the wrong solvent, leading to poor resolution or precipitation.

A. Nuclear Magnetic Resonance ( H NMR)

The protonation of the nitrogen atoms causes a significant downfield shift (deshielding) of the adjacent methylene protons.

1. Free Base (

)
  • Solvent: Chloroform-d (

    
    ).
    
  • Key Features:

    • Upfield Signals: The ring protons (

      
      -CH2) appear in the 2.3 – 3.0 ppm  range.
      
    • Asymmetry: Unlike piperazine, the N-amino group breaks the symmetry. You will typically see two sets of multiplets for the ring protons (AA'BB' system).

    • Exchangeable Protons: The

      
       protons appear as a broad singlet, typically around 2.5 – 3.5 ppm  (concentration dependent).
      
  • Diagnostic Signal: Distinct separation between the protons

    
     to the hydrazine nitrogen (N1) and those 
    
    
    
    to the secondary amine (N4).
2. Dihydrochloride Salt (

)[5]
  • Solvent: Deuterium Oxide (

    
    ) or DMSO-d6. Do not use 
    
    
    
    .
  • Key Features:

    • Downfield Shift: The positive charge on the ammonium nitrogens pulls electron density, shifting ring protons downfield to 3.2 – 3.8 ppm .

    • Loss of NH Signals: In

      
      , the 
      
      
      
      and
      
      
      protons exchange rapidly with the solvent and disappear (replaced by HDO peak at ~4.79 ppm).
    • Water Peak: Expect a large HDO signal; ensure your product peaks do not overlap.

Proton EnvironmentFree Base (

ppm,

)
Dihydrochloride (

ppm,

)
Shift Cause
Ring

(N4 side)
2.8 – 3.0 (m)3.4 – 3.6 (m)Inductive effect of

Ring

(N1 side)
2.3 – 2.6 (m)3.2 – 3.5 (m)Inductive effect of

Hydrazine

~3.0 (broad s)Not Visible (Exchanged)H/D Exchange
B. Infrared Spectroscopy (FT-IR)

IR is the fastest way to distinguish the solid salt from the liquid/solid base without dissolving the sample.

  • Free Base:

    • N-H Stretch: Distinct, sharp doublets or multiplets in the 3150 – 3350 cm⁻¹ region (characteristic of primary amines/hydrazines).

    • Fingerprint: Sharp skeletal vibrations.

  • Dihydrochloride Salt:

    • Ammonium Band: A very broad, strong absorption band spanning 2400 – 3000 cm⁻¹ (N-H stretching of

      
      ). This often obscures the C-H stretches.
      
    • Combination Bands: "Combination bands" or overtones often appear in the 2000–2500 cm⁻¹ region, diagnostic of amine salts.

Experimental Protocols

Protocol A: Identification Workflow

Use this logic flow to determine which form you have before starting synthesis.

Analysis Start Unknown Sample Solubility Test Solubility in DCM/CHCl3 Start->Solubility Soluble Soluble Solubility->Soluble Clear Solution Insoluble Insoluble Solubility->Insoluble Suspension/Precipitate BaseID Identity: Free Base Run NMR in CDCl3 Soluble->BaseID WaterTest Test Solubility in Water (pH check) Insoluble->WaterTest SaltID Identity: Dihydrochloride Run NMR in D2O WaterTest->SaltID Soluble, pH < 4

Figure 2: Rapid identification decision tree.

Protocol B: Free-Basing (Salt to Base Conversion)

If your application requires the nucleophilic free base but you purchased the stable dihydrochloride, follow this standard procedure.

  • Dissolution: Dissolve 10 mmol of Piperazin-1-amine dihydrochloride in minimum distilled water (approx. 5-10 mL).

  • Basification: Cool to 0°C. Slowly add 25 mmol of NaOH (as a 4M aqueous solution) or solid

    
      until pH > 12.
    
    • Note: The solution may become cloudy or separate an oil layer.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Critical Step: 1-aminopiperazine is highly water-soluble. Multiple extractions or continuous extraction may be necessary for high yield.

  • Drying: Dry the combined organic layers over anhydrous

    
     .
    
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

    • Result: Pale yellow oil (Free Base). Store under Nitrogen/Argon immediately (air sensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147392, 1-Aminopiperazine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Piperazine dihydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 21, 7512–7515. (Reference for solvent shift logic).

Sources

Safety Operating Guide

Piperazin-1-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for Piperazin-1-amine dihydrochloride (1-Aminopiperazine dihydrochloride).[1] It is designed for researchers and EHS professionals requiring immediate, actionable technical data.[1]

Executive Safety & Hazard Profile

Piperazin-1-amine dihydrochloride is a salt form of a hydrazine-derivative amine.[1] Unlike its free base, the dihydrochloride is acidic in solution.[1] Improper disposal can lead to dangerous exothermic reactions or the formation of potent carcinogens (nitrosamines).[1]

Chemical Identity & Properties
ParameterDataRelevance to Disposal
Chemical Name 1-Aminopiperazine dihydrochloridePrimary identifier
CAS Number 1198287-12-5 (Monohydrochloride)* / 30651-60-6 (Base)Note: Specific salt CAS varies; treat as Base equivalent for tox.[1][2][3][4]
Molecular Formula C₄H₁₃Cl₂N₃ (Dihydrochloride)High nitrogen content; incineration requires NOx scrubbing.[1]
Physical State White to off-white crystalline solidHygroscopic; keep dry until disposal.[1]
Acidity (pH) Acidic (< 4.0 in aq.[1] solution)DO NOT mix with cyanide or sulfide waste (generates toxic gas).[1]
GHS Hazards Skin Corr.[1][5][6] 1B, Eye Dam. 1, Skin Sens. 1Requires full PPE (Tyvek, Nitrile, Face Shield).[1]

*Note: Commercial availability often defaults to the monohydrochloride or free base.[1] The dihydrochloride is the fully protonated, acidic form.[1]

Critical Risk: The Nitrosamine Hazard[8]

As a Senior Application Scientist, I must highlight a specific, often overlooked risk associated with piperazine derivatives.

The Mechanism: Piperazin-1-amine contains a secondary amine structure within the ring.[1] In the presence of nitrosating agents (nitrites, nitrous acid, nitrogen oxides), it undergoes N-nitrosation to form N-nitrosopiperazines , which are potent mutagenic carcinogens.[1]

Operational Directive:

  • NEVER dispose of this chemical in waste streams containing sodium nitrite, nitric acid, or metal nitrates.[1]

  • Segregation: Designate a specific "Non-Nitrite Organic Amine" waste stream.

NitrosamineRisk cluster_prevention PREVENTION PROTOCOL Substance Piperazin-1-amine (Secondary Amine) Reaction Acidic Waste Environment Substance->Reaction Agent Nitrosating Agent (Nitrite/NOx) Agent->Reaction Result N-Nitrosopiperazine (Carcinogen) Reaction->Result N-Nitrosation Segregation Strict Segregation from Oxidizers

Figure 1: Mechanism of carcinogenic nitrosamine formation in mixed waste streams.

Disposal Workflows

Do not follow a "one size fits all" approach. Select the protocol based on the physical state of your waste.[1]

Scenario A: Solid Waste (Excess Reagent)

Best for: Expired shelf stock or spilled solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for corrosive solids.[1]

  • Labeling: Mark as "Hazardous Waste - Solid, Acidic, Corrosive, Toxic." [1]

  • Packing:

    • Do not dissolve in water to facilitate disposal; this increases volume and risk.[1]

    • Double-bag the original container if the seal is compromised.[1]

  • Destruction: Route for High-Temperature Incineration with scrubber systems (to handle HCl and NOx gases).[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or aqueous washes.[1]

Step 1: Characterize the Matrix Is the solvent Aqueous or Organic?

  • If Organic (e.g., DCM, Methanol):

    • Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent.[1]

    • Crucial: Ensure the waste container pH is checked.[1] If the solution is highly acidic due to the dihydrochloride, add a small amount of base (Sodium Bicarbonate) to neutralize only if the waste stream requires neutral pH (check local EHS rules).[1] Otherwise, label as "Acidic Organic Waste."[1]

  • If Aqueous:

    • Do not pour down the drain. Even if neutralized, the amine backbone is toxic to aquatic life.

    • Collect in HDPE carboys labeled "Aqueous Amine Waste."[1]

Decision Logic for Disposal

DisposalFlow Start Waste Generation State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Pack in HDPE Jar. Label: Corrosive Solid. Ship for Incineration. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrgAction Segregate by Solvent Type. Label: Flammable/Corrosive. NO OXIDIZERS. Organic->OrgAction AqAction Adjust pH to 6-9 (Optional). Collect in Carboy. Label: Aqueous Toxic. Aqueous->AqAction

Figure 2: Decision matrix for segregating Piperazin-1-amine dihydrochloride waste.

Emergency Response (Spills)[1][4][6][9]

Because this is a dihydrochloride salt, contact with moisture (humidity) can release trace hydrochloric acid fumes, and the solid causes immediate burns.[1]

PPE Required:

  • Nitrile gloves (double gloved recommended).[1]

  • Safety goggles + Face shield (if dust formation is likely).[1]

  • Lab coat + Chemical apron.[1]

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize (Dry): Cover the spill with a dry weak base like Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.[1] This prevents acid generation upon wetting.[1]

  • Sweep: Gently sweep the powder/base mixture into a dustpan.[1] Avoid generating dust.[1][4][5]

  • Clean: Wipe the surface with a dilute soap solution.[1]

  • Disposal: Place all cleanup materials (wipes, powder) into a hazardous waste bag labeled "Corrosive Debris."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147392, 1-Aminopiperazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1-Aminopiperazine.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Nitrosamine contamination in pharmaceutical products.[1] Retrieved from [Link][1]

Sources

A Researcher's Guide to the Safe Handling of Piperazin-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of Piperazin-1-amine dihydrochloride, a compound that, while valuable in research, presents significant health hazards. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.

The information herein is synthesized from authoritative safety data sheets and chemical handling standards to ensure you have the most reliable guidance. We will delve into the specific personal protective equipment (PPE) required, outline detailed operational workflows, and provide clear disposal plans, all while explaining the rationale behind these critical safety measures.

Understanding the Risks: A Profile of Piperazin-1-amine Dihydrochloride

Piperazin-1-amine dihydrochloride and its parent compound, piperazine, are classified as hazardous substances.[1] A thorough understanding of these hazards is the foundation of safe handling.

Primary Hazards:

  • Corrosivity: The compound can cause severe skin burns and serious eye damage.[2][3]

  • Sensitization: It is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions, which can be severe.[3][4][5]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2]

  • Reproductive Toxicity: There is a suspected risk of damaging fertility or the unborn child.[2][3][4]

  • Organ-Specific Toxicity: The nervous and respiratory systems can be affected by single or repeated exposure.[2]

Given these significant risks, a multi-layered approach to safety, centered on appropriate PPE and meticulous handling procedures, is imperative.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary means of exposure control.[5] However, robust PPE is your essential final barrier. The selection of PPE must be guided by a thorough risk assessment of the procedures being undertaken.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] Consider double-gloving for extended procedures.Protects against skin corrosion and sensitization. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.
Eye and Face Protection Chemical splash goggles are mandatory.[8][9] A face shield should be worn over goggles when there is a significant risk of splashes.[10][11]Prevents severe eye damage from splashes of the solid or its solutions. A face shield offers broader protection for the entire face.
Body Protection A lab coat is the minimum requirement. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls are recommended.[6][9][11]Protects skin from contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.[8]Protects against inhalation of the harmful and sensitizing dust particles.

Operational Protocols: From Receipt to Disposal

A systematic workflow is crucial to minimize the risk of exposure. The following step-by-step procedures provide a framework for the safe handling of Piperazin-1-amine dihydrochloride.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must review the SDS for Piperazin-1-amine dihydrochloride.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or spills.[7]

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit specifically for corrosive solids readily accessible.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection and prevent cross-contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat Lab_Coat Gloves_Inner Gloves_Inner Lab_Coat->Gloves_Inner Step 1-2 Respirator Respirator Gloves_Inner->Respirator Step 3 Goggles Goggles Respirator->Goggles Step 4 Face_Shield Face_Shield Goggles->Face_Shield Step 5 Gloves_Outer Gloves_Outer Face_Shield->Gloves_Outer Step 6

Caption: A visual guide to the correct sequence for donning PPE.

Step-by-Step Handling Procedure
  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a certified chemical fume hood to control dust.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.[1][12]

  • Solution Preparation:

    • When dissolving the solid, slowly add the Piperazin-1-amine dihydrochloride to the solvent to avoid splashing.[13]

    • Be aware that some corrosive solids can generate heat when dissolved in water.[13]

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][2][13]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The goal is to touch the potentially contaminated outer surfaces as little as possible.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves_Outer Gloves_Outer Face_Shield Face_Shield Gloves_Outer->Face_Shield Step 1-2 Lab_Coat Lab_Coat Face_Shield->Lab_Coat Step 3 Goggles Goggles Lab_Coat->Goggles Step 4 Respirator Respirator Goggles->Respirator Step 5 Gloves_Inner Gloves_Inner Respirator->Gloves_Inner Step 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.